LAG-3 biner 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H18F3N3O3 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
3-[[1-[5-(trifluoromethyl)-2-pyridinyl]piperidin-4-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-4-5-16(23-11-14)25-8-6-15(7-9-25)24-17(26)12-2-1-3-13(10-12)18(27)28/h1-5,10-11,15H,6-9H2,(H,24,26)(H,27,28) |
Clave InChI |
ISAQGRHIPOXGLC-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Dawn of Oral Immunotherapy: A Technical Guide to the Discovery and Synthesis of Novel Small Molecule LAG-3 Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clinical success of monoclonal antibodies targeting immune checkpoint proteins like PD-1 and CTLA-4 has revolutionized cancer treatment. However, these large molecule therapeutics are not without their limitations, including intravenous administration, high manufacturing costs, and the potential for immune-related adverse effects. The quest for orally bioavailable, small molecule immune checkpoint inhibitors represents the next frontier in immuno-oncology. Lymphocyte-activation gene 3 (LAG-3), a cell surface inhibitory receptor, has emerged as a highly promising target for the next generation of cancer immunotherapies. This technical guide provides an in-depth overview of the discovery and synthesis of novel small molecule LAG-3 ligands, detailing the key experimental protocols and presenting a consolidated view of the current landscape.
The LAG-3 Signaling Pathway
LAG-3 is a type I transmembrane protein expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1] It negatively regulates T cell proliferation and activation, contributing to T cell exhaustion in the tumor microenvironment.[2][3][4] LAG-3 exerts its inhibitory function through binding to its primary ligands, Major Histocompatibility Complex (MHC) class II and Fibrinogen-like protein 1 (FGL1).[1][4] This interaction inhibits T-cell activation and cytokine secretion by indirectly blocking T-cell receptor (TCR) signaling.[1][2]
The intracellular domain of LAG-3 lacks the canonical ITIM or ITSM motifs found in other inhibitory receptors. Instead, it contains unique conserved motifs, including a "KIEELE" motif and an acidic glutamic acid-proline (EP) repetitive sequence, which are crucial for its inhibitory activity.[3] Upon ligand binding, LAG-3 is thought to associate with the CD3/TCR complex, leading to the inhibition of downstream signaling cascades, including the Akt and STAT5 pathways, ultimately dampening the anti-tumor immune response.[5]
Discovery of Small Molecule LAG-3 Ligands: A Workflow
The identification of potent and selective small molecule LAG-3 ligands requires a multi-faceted approach, beginning with high-throughput screening of large chemical libraries and culminating in rigorous biophysical and cell-based validation.
Quantitative Data Summary of Novel Small Molecule LAG-3 Ligands
The following tables summarize the reported binding affinities and inhibitory concentrations of recently discovered small molecule LAG-3 ligands. This data provides a comparative overview of the potency of these first-in-class compounds.
Table 1: Binding Affinity (KD) of Small Molecule LAG-3 Ligands
| Compound | Assay Method | KD (μM) | Reference |
| Compound 3 | Microscale Thermophoresis (MST) | low μM | [6] |
| Compound 3 | Surface Plasmon Resonance (SPR) | 8.57 ± 4.57 | |
| Compound 11 | Microscale Thermophoresis (MST) | sub-μM | [2] |
| Compound 25 | Microscale Thermophoresis (MST) | low μM | [6] |
| Compound 25 | Surface Plasmon Resonance (SPR) | 2.94 ± 1.12 | |
| LAG-3 Hit II | Microscale Thermophoresis (MST) | 4.32 ± 1.02 | [2] |
| LAG-3 Hit II | Surface Plasmon Resonance (SPR) | 2.97 ± 1.69 | [2] |
Table 2: Inhibitory Concentration (IC50/EC50) of Small Molecule LAG-3 Ligands
| Compound | Assay | Target Interaction | IC50/EC50 (μM) | Reference |
| SA-15-P | TR-FRET | LAG-3/MHCII | 4.21 ± 0.84 | [1] |
| SA-15-P | TR-FRET | LAG-3/FGL1 | 6.52 ± 0.47 | [1] |
| SA-15-P | Promega Cell-Based Assay | LAG-3/MHCII | 6.95 ± 1.05 | [1] |
| Compound 11 | Promega Cell-Based Assay | LAG-3/MHCII | 0.31 ± 0.09 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols employed in the discovery and characterization of small molecule LAG-3 ligands.
DNA-Encoded Library (DEL) Screening
DEL screening enables the rapid interrogation of billions of unique small molecules for binding to a target protein.[7]
-
Principle: A vast library of small molecules, each covalently linked to a unique DNA barcode, is incubated with the target protein (LAG-3).[7][8][9][10] Non-binding molecules are washed away, and the DNA barcodes of the remaining binders are amplified by PCR and identified by high-throughput sequencing.[8][9]
-
Protocol Outline:
-
Target Immobilization: Biotinylated LAG-3 protein is immobilized on streptavidin-coated magnetic beads.
-
Library Incubation: The immobilized LAG-3 is incubated with the DEL pool in a suitable binding buffer.
-
Washing: A series of wash steps are performed to remove non-specific binders.
-
Elution: Bound molecules are eluted from the beads, typically by heat denaturation.
-
PCR Amplification & Sequencing: The eluted DNA barcodes are amplified by PCR and sequenced to identify enriched compounds.[8][9]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening to identify molecules that disrupt protein-protein interactions.
-
Principle: This assay measures the interaction between LAG-3 and its ligands (MHCII or FGL1). One binding partner is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Small molecules that inhibit the interaction disrupt this energy transfer, leading to a decrease in the acceptor signal.
-
Protocol Outline (for LAG-3/FGL1): [11][12][13][14]
-
Reagent Preparation: Dilute biotinylated LAG-3, His-tagged FGL1, and test compounds in assay buffer.
-
Incubation: Add FGL1-His, test compound/vehicle, and LAG-3-biotin to a microplate and incubate for 1 hour at room temperature.
-
Detection: Add TR-FRET detection reagents (e.g., Tb-labeled anti-His antibody as donor and streptavidin-d2 as acceptor) and incubate for 1-2 hours at room temperature.
-
Signal Reading: Read the plate on a TR-FRET compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Promega LAG-3/MHCII Blockade Bioassay
This is a cell-based assay that reflects the mechanism of action of biologics and small molecules designed to block the LAG-3/MHCII interaction.[15][16][17][18][19]
-
Principle: The assay utilizes two engineered cell lines: LAG-3 Effector Cells (Jurkat T cells expressing human LAG-3 and an NFAT-luciferase reporter) and MHCII APC Cells (antigen-presenting cells).[19] Co-culture of these cells in the presence of a TCR activating antigen leads to TCR activation, which is inhibited by the LAG-3/MHCII interaction, resulting in a low luciferase signal.[18] Inhibitors of the LAG-3/MHCII interaction block this suppression, leading to a dose-dependent increase in luminescence.[18][19]
-
-
Plate MHCII APC Cells: Plate the MHCII APC cells in a 96-well plate.
-
Add TCR Activating Antigen: Add the TCR activating antigen to the wells.
-
Add Test Compounds: Add serial dilutions of the small molecule inhibitors.
-
Add LAG-3 Effector Cells: Add the LAG-3 Effector cells to initiate the co-culture.
-
Incubation: Incubate the plate for a defined period (e.g., 5-6 hours) at 37°C.
-
Luminescence Detection: Add a luciferase detection reagent (e.g., Bio-Glo™) and measure luminescence using a plate reader.
-
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of interactions in solution by detecting changes in molecular motion along a microscopic temperature gradient.[20][21][22]
-
Principle: The movement of a fluorescently labeled molecule (e.g., LAG-3) in a temperature gradient is altered upon binding to a ligand (small molecule).[22][23] This change in thermophoretic movement is used to determine the binding affinity (KD).[23]
-
Protocol Outline: [22]
-
Sample Preparation: Prepare a serial dilution of the unlabeled small molecule ligand. Mix each dilution with a constant concentration of fluorescently labeled LAG-3 protein.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a temperature gradient, and the fluorescence is monitored over time.
-
Data Analysis: The change in normalized fluorescence is plotted against the ligand concentration to generate a binding curve, from which the KD is calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[24][25][26]
-
Principle: One molecule (ligand, e.g., LAG-3) is immobilized on a sensor chip. A solution containing the other molecule (analyte, small molecule) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal.[24][25]
-
-
Ligand Immobilization: Covalently immobilize recombinant LAG-3 protein onto a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the small molecule inhibitor over the sensor surface.
-
Data Collection: Monitor the association of the small molecule during the injection and its dissociation after the injection ends.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of a compound within a cellular environment.[27][28][29][30]
-
Principle: The thermal stability of a protein is often altered upon ligand binding.[28][29] In CETSA, cells are treated with a compound and then heated.[27][28] Ligand-bound proteins are stabilized against heat-induced denaturation and aggregation.[27][30] The amount of soluble protein remaining after heating is quantified to assess target engagement.[27][30]
-
-
Cell Treatment: Treat intact cells with the small molecule inhibitor or vehicle control.
-
Heat Challenge: Aliquot the cell suspension and heat to a range of temperatures (for a melt curve) or a single temperature (for isothermal dose-response).[28]
-
Cell Lysis: Lyse the cells, often by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysate to pellet aggregated proteins.
-
Quantification: Quantify the amount of soluble LAG-3 in the supernatant, typically by Western blot or other immunoassays.
-
Synthesis of Novel Small Molecule LAG-3 Ligands
The development of synthetic routes to produce novel small molecule LAG-3 ligands is a critical component of the drug discovery process. While specific synthetic details are often proprietary, published literature provides insights into the general approaches. For instance, the synthesis of a series of potent LAG-3 inhibitors, including "compound 11," has been described.[2] The general synthetic scheme involves the coupling of a core scaffold with various aromatic primary amines to explore the structure-activity relationship (SAR).
References
- 1. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 7. sptlabtech.com [sptlabtech.com]
- 8. How to do a DNA-encoded library selection [cureffi.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. dna encoded library chemical libraries & drug discovery [vipergen.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. amsbio.com [amsbio.com]
- 15. LAG-3/MHCII Blockade Bioassay Technical Manual [promega.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. LAG-3/MHCII Blockade Bioassay [worldwide.promega.com]
- 19. LAG-3/MHCII Blockade Bioassay [worldwide.promega.com]
- 20. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 22. youtube.com [youtube.com]
- 23. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 24. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. path.ox.ac.uk [path.ox.ac.uk]
- 26. bioradiations.com [bioradiations.com]
- 27. benchchem.com [benchchem.com]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. annualreviews.org [annualreviews.org]
- 30. news-medical.net [news-medical.net]
The Role of the LAG-3 Signaling Pathway in Regulatory T Cell Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. Lymphocyte-activation gene 3 (LAG-3 or CD223) is an immune checkpoint receptor expressed on activated T cells, including Tregs, and plays a pivotal role in modulating their suppressive functions.[1][2] This technical guide provides a comprehensive overview of the LAG-3 signaling pathway in Tregs, detailing its molecular interactions, downstream signaling events, and functional consequences. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this critical immunoregulatory pathway.
Core Concepts of LAG-3 in Regulatory T Cells
LAG-3 is a type I transmembrane protein that is structurally homologous to CD4.[2] Natural CD4+CD25+ Tregs express LAG-3 upon activation, and this expression is significantly enhanced in the presence of effector T cells.[1] The expression of LAG-3 on Tregs is a hallmark of a highly suppressive phenotype.[1] In the tumor microenvironment, LAG-3 is highly expressed on tumor-infiltrating Tregs, contributing to an immunosuppressive milieu that can hinder anti-tumor immunity.[2]
The function of LAG-3 on Tregs is multifaceted. It has been shown to be essential for the full suppressive capacity of both natural and induced Tregs.[1] Antibodies that block LAG-3 can inhibit the suppressive activity of Tregs both in vitro and in vivo.[1] Furthermore, ectopic expression of LAG-3 on conventional CD4+ T cells can confer suppressive activity.[1] In some contexts, however, LAG-3 has been suggested to intrinsically limit Treg proliferation and function, particularly at inflammatory sites.[3]
Data Presentation: Quantitative Analysis of LAG-3 and its Ligands
The following tables summarize key quantitative data related to the LAG-3 signaling pathway in Tregs.
Table 1: Binding Affinities of LAG-3 to its Ligands
| Ligand | Binding Affinity (Kd) | Method | Source |
| MHC class II | ~2.45 µM (human LAG-3 to DR4) | Surface Plasmon Resonance (SPR) | [4] |
| Fibrinogen-like protein 1 (FGL1) | ~1.5 nM - 63.4 nM | Octet bio-layer interferometry, SPR | [5][6] |
| LSECtin | ~5.65 µM | Surface Plasmon Resonance (SPR) |
Table 2: Expression of LAG-3 on Treg Populations
| Tissue/Condition | Treg Subpopulation | Percentage of LAG-3+ Tregs | Source |
| Human Colorectal Cancer (Peripheral Blood) | CD4+CD25+/hi Foxp3+ | >60% are LAG-3+TIM-3+ | |
| Mouse Model of Autoimmune Diabetes (Islets) | Islet-infiltrating Tregs | Substantially up-regulated compared to peripheral Tregs | [3] |
Table 3: Functional Impact of LAG-3 on Treg Suppressive Activity
| Experimental System | Readout | Effect of LAG-3 Signaling/Blockade | Source |
| In vitro co-culture | T cell proliferation | LAG-3+ Tregs show potent suppression of T cell proliferation. | [6][7] |
| In vitro co-culture | B cell antibody production | LAG-3+ Tregs suppress antibody production more strongly than CD25+ Tregs.[8] | [8] |
| In vivo mouse model | IFN-γ secretion by effector T cells | LAG-3+ Tregs suppress IFN-γ secretion. | [6] |
| In vitro culture of human naive CD4+ T cells | LAG-3 expression | Abatacept treatment induces LAG-3 expression. | [8] |
LAG-3 Signaling Pathway in Tregs
The precise downstream signaling cascade of LAG-3 in Tregs is still under active investigation, but several key components and mechanisms have been identified. Unlike other inhibitory receptors such as PD-1 and CTLA-4, the cytoplasmic tail of LAG-3 does not contain canonical ITIM or ITSM motifs. Instead, its inhibitory function is mediated through unique intracellular motifs.
Key Intracellular Motifs
-
"KIEELE" Motif: This highly conserved motif is considered crucial for the inhibitory function of LAG-3.[2] Deletion or mutation of this motif can abrogate LAG-3-mediated suppression.[2] The exact downstream effectors that bind to this motif are yet to be fully characterized.
-
"FxxL" Motif: This membrane-proximal motif has also been implicated in mediating the inhibitory signal of LAG-3.
-
Glutamic acid-proline (EP) dipeptide repeats: This region is thought to be involved in the proper localization and function of LAG-3.
Downstream Signaling Events
LAG-3 signaling is thought to inhibit T cell receptor (TCR) signaling at an early stage.[4] Upon engagement with its ligands, particularly MHC class II on antigen-presenting cells (APCs), LAG-3 is recruited to the immunological synapse. Here, it is believed to interfere with the formation and/or function of the TCR signaling complex. This can lead to the inhibition of downstream signaling pathways, including the NFAT and NF-κB pathways, which are critical for T cell activation and cytokine production.[4] In Tregs, this inhibitory signal is thought to enhance their suppressive capacity.
LAG-3 signaling in Tregs has also been linked to the regulation of cellular metabolism. It has been shown to restrain Myc-dependent metabolic programming, thereby influencing the metabolic fitness and function of Tregs.
Interaction with Ligands
LAG-3 on Tregs primarily interacts with MHC class II molecules expressed on APCs, such as dendritic cells (DCs) and macrophages. This interaction not only delivers an inhibitory signal to the Treg but can also modulate the function of the APC. For instance, LAG-3 on Tregs can inhibit the maturation and immunostimulatory capacity of DCs.
In addition to MHC class II, other ligands for LAG-3 have been identified, including:
-
Fibrinogen-like protein 1 (FGL1): A secreted protein that can be highly expressed by cancer cells.[5]
-
Galectin-3: A carbohydrate-binding protein involved in inflammation and cancer.
-
LSECtin: A C-type lectin expressed on liver sinusoidal endothelial cells and some tumor cells.
The engagement of these ligands by LAG-3 on Tregs likely contributes to the complex regulation of immune responses in various physiological and pathological settings.
Mandatory Visualizations
Caption: A diagram of the LAG-3 signaling pathway in Tregs.
Caption: Workflow for a Treg suppression assay with LAG-3 blockade.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the LAG-3 signaling pathway in Tregs.
Flow Cytometry for LAG-3 Expression on Regulatory T Cells
Objective: To identify and quantify the expression of LAG-3 on the surface of Tregs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or single-cell suspension from tissues
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD3
-
Anti-human CD4
-
Anti-human CD25
-
Anti-human CD127
-
Anti-human LAG-3
-
Anti-human Foxp3 (for intracellular staining)
-
-
Foxp3 staining buffer set (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs by density gradient centrifugation or prepare a single-cell suspension from tissue samples.
-
Surface Staining: a. Resuspend cells in flow cytometry staining buffer. b. Add Fc block and incubate for 10-15 minutes at 4°C to block non-specific antibody binding. c. Add the cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD25, CD127, LAG-3) at pre-titrated concentrations. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with flow cytometry staining buffer.
-
Intracellular Staining (for Foxp3): a. Following surface staining, fix and permeabilize the cells using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions. b. Add the anti-human Foxp3 antibody and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells twice with the permeabilization buffer.
-
Data Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer.
-
Gating Strategy: a. Gate on lymphocytes based on forward and side scatter. b. Gate on single cells. c. Gate on CD3+ T cells. d. From the CD3+ population, gate on CD4+ T helper cells. e. Within the CD4+ gate, identify Tregs as CD25+ and CD127low/-. f. Analyze the expression of LAG-3 on the gated Treg population.
In Vitro Treg Suppression Assay with LAG-3 Blockade
Objective: To assess the role of LAG-3 in the suppressive function of Tregs.
Materials:
-
Isolated Tregs (e.g., CD4+CD25+)
-
Isolated responder T cells (Tresp; e.g., CD4+CD25-)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Anti-human LAG-3 blocking antibody
-
Isotype control antibody
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
Procedure:
-
Cell Preparation: a. Isolate Tregs and Tresp from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). b. Label the Tresp cells with a cell proliferation dye according to the manufacturer's protocol.
-
Assay Setup: a. In a 96-well round-bottom plate, set up co-cultures of labeled Tresp cells and unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4, 1:8 Tresp:Treg). b. Include control wells with Tresp cells alone (no Tregs) to determine maximal proliferation. c. Add T cell activation reagents to all wells. d. To the experimental wells, add the anti-LAG-3 blocking antibody at a predetermined optimal concentration. e. To a set of control wells, add an isotype control antibody at the same concentration as the anti-LAG-3 antibody.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.
-
Analysis: a. Harvest the cells and analyze the proliferation of the labeled Tresp cells by flow cytometry. b. The percentage of suppression can be calculated using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100 c. Compare the percentage of suppression in the presence of the anti-LAG-3 antibody to the isotype control to determine the contribution of LAG-3 to Treg-mediated suppression.[7][9][10]
Co-immunoprecipitation of LAG-3 Interacting Proteins
Objective: To identify proteins that physically interact with the LAG-3 cytoplasmic tail in Tregs.
Materials:
-
Isolated Tregs expressing LAG-3
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-LAG-3 antibody for immunoprecipitation
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents or mass spectrometry facility
Procedure:
-
Cell Lysis: Lyse the isolated Tregs in lysis buffer on ice to release cellular proteins.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to remove non-specifically binding proteins.
-
Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-LAG-3 antibody or control IgG overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: a. Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against candidate interacting proteins. b. Mass Spectrometry: Submit the eluted proteins for mass spectrometry analysis to identify a broader range of interacting partners.
Conclusion
The LAG-3 signaling pathway in regulatory T cells is a complex and critical component of immune regulation. A thorough understanding of its molecular mechanisms, quantitative parameters, and functional outcomes is essential for the development of novel immunotherapies for cancer, autoimmune diseases, and chronic infections. This technical guide provides a foundational resource for researchers and drug developers in this rapidly evolving field. Further investigation into the downstream effectors of the LAG-3 cytoplasmic tail and the interplay between LAG-3 and other checkpoint receptors on Tregs will undoubtedly unveil new therapeutic opportunities.
References
- 1. Role of LAG-3 in regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lymphocyte-Activation Gene 3 (LAG3): the Next Immune Checkpoint Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LAG-3 limits regulatory T cell proliferation and function in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lag3 and PD-1 pathways preferentially regulate NFAT-dependent TCR signalling programmes during early CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. Interleukin-10-producing LAG3+ regulatory T cells are associated with disease activity and abatacept treatment in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro suppression assay for functional assessment of human regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
FGL1: A Major Ligand for LAG-3 and A Key Target for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of immune checkpoints has revolutionized the field of oncology, leading to the development of highly effective cancer immunotherapies. Lymphocyte-activation gene 3 (LAG-3; CD223) is a critical inhibitory receptor expressed on activated T cells, natural killer (NK) cells, and other immune cells. While Major Histocompatibility Complex Class II (MHC-II) was identified as a ligand for LAG-3, recent groundbreaking research has established Fibrinogen-like protein 1 (FGL1) as a major, high-affinity ligand for LAG-3, mediating potent immunosuppressive signals independent of MHC-II.[1][2] This guide provides a comprehensive technical overview of the FGL1-LAG-3 axis, its mechanism of action, and the strategies for its therapeutic inhibition.
The FGL1-LAG-3 Interaction: A Molecular Overview
FGL1 is a secreted protein belonging to the fibrinogen family.[3][4] Under normal physiological conditions, it is primarily expressed by hepatocytes.[3][5] However, its expression is significantly upregulated in various human cancers, including non-small cell lung cancer, prostate cancer, and melanoma, where it contributes to an immunosuppressive tumor microenvironment.[5][6]
The interaction between FGL1 and LAG-3 is a key mechanism of immune evasion for tumor cells. The fibrinogen-related domain (FRED) of FGL1 binds to the D1 and D2 extracellular domains of LAG-3 on the surface of activated T cells.[4] This binding event initiates an inhibitory signaling cascade within the T cell, leading to a state of exhaustion characterized by reduced proliferation, cytokine production, and cytotoxic activity.[1][6]
Quantitative Data on FGL1-LAG-3 Interaction and Inhibition
The following tables summarize key quantitative data related to the FGL1-LAG-3 interaction and the efficacy of various inhibitory molecules.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~1.5 nM | Octet bio-layer interferometry | [7] |
| Table 1: Binding Affinity of the FGL1-LAG-3 Interaction |
| Inhibitor | Type | IC50 | Assay | Reference |
| Relatlimab | Monoclonal Antibody | 0.019 nM | FGL1-LAG-3 Binding Assay | [8] |
| M234 | Monoclonal Antibody | 20.6 nM | FGL1-LAG-3 Binding Assay | [9] |
| SA-15 | Small Molecule | 16.67 ± 1.42 µM | TR-FRET | [3] |
| ZLN005 | Small Molecule | 28.42 ± 1.26 µM | TR-FRET | [10] |
| Pracinostat | Small Molecule | 46.28 ± 3.06 µM | TR-FRET | [10] |
| LFOP | Bispecific Peptide | 1.57 ± 0.2 µmol/L | LAG-3/FGL1 Blocking Assay | [11] |
| Table 2: IC50 Values of FGL1-LAG-3 Inhibitors |
| Cancer Type | FGL1 Expression Status | Data Source | Reference |
| Lung Adenocarcinoma | Upregulated | TCGA | [6][12] |
| Prostate Cancer | Upregulated | Oncomine | [5] |
| Melanoma | Upregulated | Oncomine | [5] |
| Colorectal Cancer | Upregulated | Oncomine | [5] |
| Breast Cancer | Upregulated | Oncomine | [5] |
| Gastric Cancer | Upregulated | TCGA | [13] |
| Liver Hepatocellular Carcinoma | Downregulated (in some datasets) | TCGA | [5][12] |
| Table 3: FGL1 Expression in Human Cancers |
FGL1-LAG-3 Signaling Pathway
The binding of FGL1 to LAG-3 on the surface of a T cell triggers a signaling cascade that ultimately suppresses T cell function. While the precise intracellular signaling pathways are still under active investigation, it is understood that this interaction leads to the inhibition of T cell receptor (TCR) signaling. This results in decreased proliferation, reduced production of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and diminished cytotoxic capacity against tumor cells.[1][14]
Experimental Protocols
A variety of in vitro and in vivo assays are employed to study the FGL1-LAG-3 interaction and the efficacy of its inhibitors.
In Vitro Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FGL1-LAG-3 Binding
This high-throughput screening assay is used to identify and characterize inhibitors of the FGL1-LAG-3 interaction.[10][15]
-
Principle: The assay measures the proximity of His-tagged FGL1 and Biotinylated LAG-3. When these two proteins interact, a Terbium (Tb)-labeled anti-His antibody (donor) and a dye-labeled streptavidin (acceptor) are brought into close proximity, resulting in a FRET signal. Inhibitors of the FGL1-LAG-3 interaction will disrupt this proximity and reduce the FRET signal.
-
Materials:
-
Recombinant His-tagged FGL1
-
Recombinant Biotinylated LAG-3
-
Anti-His Tb Donor
-
Dye-labeled Acceptor (e.g., streptavidin-d2)
-
Assay Buffer
-
384-well low-volume white plates
-
Test compounds
-
-
Procedure:
-
Add test compounds at various concentrations to the wells of the 384-well plate.
-
Add a pre-mixed solution of His-tagged FGL1 and Biotinylated LAG-3 to the wells.
-
Incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add a pre-mixed solution of Anti-His Tb Donor and Dye-labeled Acceptor.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 values for the test compounds.
-
2. In Vitro T-cell Activation Assay
This functional assay assesses the ability of FGL1 to inhibit T-cell activation and the restorative effect of FGL1-LAG-3 blockade.[16][17]
-
Principle: T cells are stimulated in vitro using anti-CD3 and anti-CD28 antibodies. The addition of recombinant FGL1 is expected to suppress T-cell activation, which can be measured by proliferation or cytokine production. The inclusion of an FGL1 or LAG-3 blocking antibody should reverse this suppression.
-
Materials:
-
Primary T cells (from human PBMCs or mouse splenocytes)
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant FGL1 protein
-
Anti-FGL1 or anti-LAG-3 blocking antibodies
-
Cell culture medium and supplements
-
96-well culture plates
-
ELISA kits for IFN-γ and IL-2
-
-
Procedure:
-
Coat 96-well plates with anti-CD3 antibody.
-
Isolate primary T cells.
-
Add T cells to the coated plates along with soluble anti-CD28 antibody.
-
Add recombinant FGL1 protein to the experimental wells.
-
Add blocking antibodies to the appropriate wells.
-
Incubate for 48-72 hours at 37°C.
-
Collect supernatants and measure IFN-γ and IL-2 levels by ELISA.
-
Alternatively, measure T cell proliferation using assays such as CFSE dilution or BrdU incorporation.
-
In Vivo Assays
Mouse Tumor Models
Syngeneic mouse tumor models are essential for evaluating the in vivo efficacy of FGL1-LAG-3 blockade.[2][18][19]
-
Principle: Tumor cells are implanted into immunocompetent mice. The mice are then treated with anti-FGL1 or anti-LAG-3 antibodies, and tumor growth and survival are monitored.
-
Materials:
-
Syngeneic mouse strains (e.g., C57BL/6)
-
Mouse tumor cell lines (e.g., MC38 colon adenocarcinoma, Hepa 1-6 hepatoma)
-
Anti-mouse FGL1 or anti-mouse LAG-3 blocking antibodies
-
Isotype control antibodies
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject tumor cells subcutaneously or orthotopically (e.g., intrasplenic injection for liver metastasis models) into mice.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer anti-FGL1/LAG-3 antibodies or isotype control antibodies via intraperitoneal injection at a specified dose and schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor mouse survival.
-
At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
-
The Logic of FGL1 Inhibition in Cancer Immunotherapy
The upregulation of FGL1 by tumor cells represents a significant mechanism of immune escape. By engaging with LAG-3 on tumor-infiltrating lymphocytes, FGL1 effectively dampens the anti-tumor immune response, allowing for unchecked tumor growth. Therapeutic blockade of the FGL1-LAG-3 interaction aims to sever this immunosuppressive communication, thereby restoring the effector functions of T cells and enabling them to recognize and eliminate cancer cells.[1][2]
Conclusion
FGL1 has emerged as a pivotal ligand for the immune checkpoint receptor LAG-3, playing a crucial role in tumor-mediated immunosuppression. The FGL1-LAG-3 axis represents a promising target for the next generation of cancer immunotherapies. A thorough understanding of the molecular interactions, signaling pathways, and preclinical models is essential for the successful development of novel therapeutics targeting this pathway. The data and protocols outlined in this guide provide a solid foundation for researchers and drug developers working to harness the potential of FGL1-LAG-3 blockade in the fight against cancer. The synergistic effects observed with the blockade of other immune checkpoints, such as PD-1, further highlight the therapeutic promise of targeting FGL1.[20]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Hepatocyte-derived FGL1 accelerates liver metastasis and tumor growth by inhibiting CD8+ T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer [frontiersin.org]
- 5. Fibrinogen-like protein 1 (FGL1): the next immune checkpoint target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGL1 in plasma extracellular vesicles is correlated with clinical stage of lung adenocarcinoma and anti-PD-L1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrinogen-like protein 1 is a major immune inhibitory ligand of LAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel LAG3 neutralizing antibody improves cancer immunotherapy by dual inhibition of MHC-II and FGL1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development of LAG-3/FGL1 blocking peptide and combination with radiotherapy for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulation role and diagnostic value of fibrinogen-like protein 1 revealed by pan-cancer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. biorxiv.org [biorxiv.org]
- 15. amsbio.com [amsbio.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. JCI Insight - Hepatocyte-derived FGL1 accelerates liver metastasis and tumor growth by inhibiting CD8+ T and NK cells [insight.jci.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeting fibrinogen-like protein 1 enhances immunotherapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Role of LAG-3 and PD-1 in Immune Suppression: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The advent of immune checkpoint inhibitors has marked a paradigm shift in oncology. While targeting the PD-1/PD-L1 axis has yielded significant clinical benefits, a substantial number of patients do not respond or develop resistance, underscoring the need to understand and target additional immunosuppressive pathways. Lymphocyte-activation gene 3 (LAG-3) has emerged as a key immune checkpoint that acts in concert with PD-1 to drive T cell exhaustion and dampen anti-tumor immunity. This technical guide delves into the synergistic mechanisms of LAG-3 and PD-1, provides detailed experimental protocols for their investigation, and presents key quantitative data from preclinical and clinical studies, culminating in the successful clinical implementation of dual LAG-3 and PD-1 blockade.
Introduction
The ability of the immune system, particularly T cells, to recognize and eliminate malignant cells is a cornerstone of cancer immunosurveillance. However, tumors can evolve to exploit endogenous immune regulatory pathways, known as immune checkpoints, to evade destruction. These checkpoints, critical for maintaining self-tolerance and preventing autoimmunity, can be co-opted by tumors to create an immunosuppressive microenvironment.
Programmed cell death protein 1 (PD-1) is a well-established immune checkpoint receptor. Its engagement with its ligands, PD-L1 and PD-L2, expressed on tumor cells and other cells in the tumor microenvironment, leads to the inhibition of T cell activation, proliferation, and effector functions. The clinical success of antibodies blocking the PD-1/PD-L1 pathway has been transformative for many cancer patients.
More recently, Lymphocyte-activation gene 3 (LAG-3; CD223) has been identified as another crucial inhibitory receptor that is frequently co-expressed with PD-1 on tumor-infiltrating lymphocytes (TILs). This co-expression is a hallmark of T cell exhaustion, a state of profound cellular dysfunction. The synergistic action of LAG-3 and PD-1 presents a compelling rationale for dual therapeutic blockade to reinvigorate anti-tumor immunity.
Molecular Mechanisms of LAG-3 and PD-1 Synergy
Signaling Pathways
PD-1 and LAG-3 are both type I transmembrane proteins that deliver inhibitory signals to T cells, but they do so through distinct molecular mechanisms.
-
PD-1 Signaling: Upon binding to PD-L1 or PD-L2, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream effectors of the T cell receptor (TCR) signaling cascade, such as ZAP70 and PI3K, thereby attenuating T cell activation.
Caption: Simplified PD-1 signaling pathway.
-
LAG-3 Signaling: LAG-3's primary ligand is MHC class II, though other ligands have been identified. The cytoplasmic domain of LAG-3 contains a conserved "KIEELE" motif that is critical for its inhibitory function. While the downstream signaling is less defined than that of PD-1, it is known to negatively regulate TCR signaling and T cell function, contributing to the exhausted phenotype.
Caption: Simplified LAG-3 signaling pathway.
Synergistic Immune Suppression
The frequent co-expression of LAG-3 and PD-1 on the same T cells within the tumor microenvironment points to a synergistic mechanism of immune evasion. This synergy arises from their non-redundant inhibitory functions. Dual blockade of both receptors has been shown to lead to a more robust rescue of T cell function than blocking either one alone, resulting in enhanced proliferation, cytokine production (e.g., IFN-γ), and anti-tumor cytotoxicity.
Quantitative Data on LAG-3/PD-1 Co-expression and Dual Blockade Efficacy
Co-expression of LAG-3 and PD-1 on Tumor-Infiltrating Lymphocytes
| Tumor Type | T Cell Subset | % PD-1+ of Subset | % LAG-3+ of Subset | % PD-1+LAG-3+ of Subset |
| Melanoma | CD8+ TILs | 50-60% | ~30% | ~20-40%[1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | CD3+ TILs | ~55% | ~41.5% | ~9.1%[3][4] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | CD8+ TILs | ~40-60% | ~10-20% | Not specified |
| Diffuse Large B-cell Lymphoma (DLBCL) | CD8+ TILs | ~49.6% | ~47.4% | ~32.8%[5] |
Preclinical Efficacy of Dual LAG-3/PD-1 Blockade in a Syngeneic Mouse Model
| Tumor Model | Treatment Group | Tumor Growth Inhibition | Complete Response Rate |
| MC38 Colon Carcinoma | Anti-PD-1 | Significant | Partial |
| Anti-LAG-3 | Modest | Low | |
| Anti-PD-1 + Anti-LAG-3 | Synergistic and profound | High rate of tumor rejection |
Clinical Efficacy of Relatlimab (anti-LAG-3) and Nivolumab (B1139203) (anti-PD-1) in Advanced Melanoma (RELATIVITY-047 Trial)
| Outcome | Relatlimab + Nivolumab | Nivolumab Monotherapy | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 10.2 months[6][7] | 4.6 months[6][7][8] | 0.78 (0.6-0.9)[9] |
| Objective Response Rate (ORR) | 43.1%[9] | 32.6%[9] | - |
| Complete Response Rate (CRR) | 16.3%[9] | 14.2%[9] | - |
Experimental Protocols
Dual-Label Immunofluorescence for LAG-3 and PD-1 in FFPE Tissue
Objective: To visualize the co-localization of LAG-3 and PD-1 on cells within the tumor microenvironment.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (3 x 5 min).
-
Hydrate through graded ethanol (B145695) series (100%, 95%, 70%, 50%; 2 x 10 min each).
-
Rinse in deionized water (2 x 5 min).
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a sodium citrate (B86180) buffer (pH 6.0) at sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool for 30 minutes.
-
-
Permeabilization and Blocking:
-
Wash sections in PBS with 0.4% Triton X-100 and 1% animal serum for 10 minutes.
-
Block non-specific binding with 5% animal serum in PBS-T for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a cocktail of primary antibodies (e.g., rabbit anti-human PD-1 and mouse anti-human LAG-3) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS-T (3 x 5 min).
-
Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides with PBS-T (3 x 5 min).
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash slides with PBS (2 x 5 min).
-
Mount with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Caption: Workflow for dual-label immunofluorescence.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of dual LAG-3 and PD-1 blockade in an immunocompetent mouse model.
Methodology:
-
Cell Culture and Implantation:
-
Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6 mice) under standard conditions.
-
Harvest and resuspend cells in sterile PBS or HBSS.
-
Subcutaneously inject 1x10^6 tumor cells into the flank of 6-8 week old mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a palpable size (e.g., 40-90 mm³), randomize mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Isotype control antibody
-
Group 2: Anti-PD-1 antibody
-
Group 3: Anti-LAG-3 antibody
-
Group 4: Anti-PD-1 + Anti-LAG-3 antibodies
-
-
-
Antibody Administration:
-
Administer antibodies via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
A typical dosing schedule is on days 1, 4, 8, and 11 post-randomization.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume twice weekly.
-
Monitor animal weight and overall health.
-
The primary endpoint is typically tumor growth delay or regression. A humane endpoint is when tumors reach a predetermined size (e.g., 2000 mm³).
-
-
Immunophenotyping (Optional):
-
At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.
-
In Vitro T Cell Functional Assays
Objective: To assess the direct effect of LAG-3 and PD-1 blockade on T cell proliferation and cytokine production.
Methodology:
-
T Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.
-
Enrich for CD8+ or CD4+ T cells using magnetic-activated cell sorting (MACS).
-
-
T Cell Stimulation and Treatment:
-
Plate T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL).
-
Add soluble anti-CD28 antibody (1-2 µg/mL) to the culture medium.
-
Add blocking antibodies or isotype controls to the respective wells:
-
Isotype control
-
Anti-PD-1 (e.g., Nivolumab, 10 µg/mL)
-
Anti-LAG-3 (e.g., Relatlimab, 10 µg/mL)
-
Anti-PD-1 + Anti-LAG-3
-
-
-
Proliferation Assay:
-
Prior to stimulation, label T cells with a proliferation dye such as CFSE or CellTrace Violet.
-
After 3-5 days of culture, harvest cells and analyze dye dilution by flow cytometry.
-
-
Cytokine Analysis:
-
After 48-72 hours of culture, collect supernatants.
-
Measure cytokine concentrations (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Conclusion
The synergistic interplay between LAG-3 and PD-1 in creating an immunosuppressive tumor microenvironment is now well-established. The distinct yet complementary signaling pathways of these two checkpoint receptors provide a strong rationale for dual blockade. Preclinical studies have consistently demonstrated superior anti-tumor efficacy with combined anti-LAG-3 and anti-PD-1 therapy. This has been translated into a significant clinical breakthrough with the success of the RELATIVITY-047 trial, leading to the approval of the first-in-class LAG-3 inhibitor in combination with a PD-1 inhibitor for the treatment of advanced melanoma. This technical guide provides a foundational understanding of this critical immune checkpoint axis and the methodologies to further investigate its role in cancer immunology and develop next-generation immunotherapies. Future research will focus on identifying biomarkers to predict response to dual blockade, exploring its efficacy in other tumor types, and evaluating its potential in combination with other therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Expression analysis and significance of PD-1, LAG-3 and TIM-3 in human non-small cell lung cancer using spatially-resolved and multiparametric single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of PD-1 and LAG-3 expression on CD8+ T cells promotes the tumoricidal effects of CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Relatlimab plus nivolumab improves progression-free survival in metastatic melanoma | MD Anderson Cancer Center [mdanderson.org]
- 9. ascopubs.org [ascopubs.org]
Unraveling the Transcriptional Control of LAG-3 in the Tumor Microenvironment: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth exploration of the transcriptional regulation of Lymphocyte-activation gene 3 (LAG-3), a critical immune checkpoint receptor, within the complex milieu of the tumor microenvironment. Tailored for researchers, scientists, and drug development professionals, this document elucidates the key molecular players and pathways that govern LAG-3 expression, offering insights into novel therapeutic strategies.
LAG-3 has emerged as a pivotal target in cancer immunotherapy, playing a significant role in T cell exhaustion and regulatory T cell (Treg) function. Understanding the precise mechanisms that control its gene expression is paramount for the development of effective anti-cancer treatments. This guide details the transcription factors, signaling cascades, and epigenetic modifications that collectively orchestrate LAG-3 transcription in various immune cell subsets.
Core Transcriptional Regulators of LAG-3
The expression of the LAG3 gene is a tightly controlled process, influenced by a consortium of transcription factors that respond to cues within the tumor microenvironment.
Nuclear Factor of Activated T cells (NFAT): Upon T cell receptor (TCR) stimulation, the calcineurin-NFAT signaling pathway is activated, leading to the translocation of NFAT proteins to the nucleus. NFATc1 has been shown to directly bind to the LAG3 promoter, driving its expression.[1] This positions NFAT as a critical link between T cell activation and the upregulation of this key inhibitory receptor.
Early Growth Response 2 (Egr-2): The transcription factor Egr-2 is a key regulator of T cell anergy and dysfunction. Egr-2 has been demonstrated to induce the expression of LAG-3.[2][3][4][5] Forced expression of Egr-2 in naive T cells leads to the upregulation of both IL-10 and LAG-3.[2]
T-bet: In contrast to activators, the Th1-associated transcription factor T-bet has been implicated in the negative regulation of LAG-3. An inverse correlation between T-bet and LAG-3 expression has been observed.[6][7] Pharmacological inhibition of GSK-3α/β, which leads to increased T-bet levels, results in decreased LAG-3 expression, suggesting that T-bet can bind to the LAG3 promoter and repress its transcription.[6]
Forkhead box P3 (FoxP3): As a master regulator of regulatory T cells (Tregs), FoxP3 plays a crucial role in their suppressive function, which is partly mediated by LAG-3. FoxP3 has been shown to associate with enhancer-promoter loops to regulate the expression of Treg-specific genes, including LAG3.[8]
Predicted Transcription Factor Binding Sites in the Human LAG-3 Promoter:
| Transcription Factor | Predicted Binding Sequence (Core Motif) | Location Relative to TSS |
| NFATc1 | 5'-GGAAAA-3' | Multiple sites predicted[1] |
| CTCF | CCCTC-binding motif | Promoter and downstream regions[9][10] |
Signaling Pathways Governing LAG-3 Expression
The transcriptional regulators of LAG-3 are, in turn, controlled by upstream signaling pathways initiated by cell surface receptors.
TCR Signaling: Engagement of the T cell receptor by antigens presented on tumor cells is a primary driver of LAG-3 expression. This activation triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors like NFAT.[7]
Cytokine Signaling: The cytokine milieu within the tumor microenvironment profoundly influences LAG-3 expression.
-
Pro-inflammatory Cytokines: Interleukin-2 (B1167480) (IL-2), IL-7, IL-12, IL-15, and IL-27 have all been shown to upregulate LAG-3 expression on T cells.[7][11][12] IL-12, in particular, has a potent effect on inducing and maintaining high levels of LAG-3 expression.[6][13]
-
Interferon-gamma (IFN-γ): IFN-γ can also upregulate LAG-3 expression, contributing to the feedback inhibition of T cell responses.[14][15][16]
The following diagram illustrates the signaling pathways leading to LAG-3 transcription:
Epigenetic Regulation of LAG-3
In addition to transcription factors and signaling pathways, epigenetic modifications play a crucial role in regulating the accessibility of the LAG3 gene for transcription.
DNA Methylation: The methylation status of the LAG3 promoter is a key determinant of its expression. Hypomethylation of the LAG3 promoter region is strongly correlated with increased LAG3 mRNA expression in tumor-infiltrating lymphocytes (TILs) and is associated with a distinct immunogenic signature in several cancers, including clear cell renal cell carcinoma and melanoma.[9][17][18] Conversely, hypermethylation of certain downstream regions, particularly within a predicted binding site for the transcriptional repressor CTCF, is associated with higher LAG-3 expression.[9]
Quantitative Data on LAG-3 Regulation:
| Regulatory Factor | Effect on LAG-3 Expression | Cell Type | Quantitative Change (Fold Change or Correlation) | Reference |
| Transcription Factors | ||||
| NFATc1 Overexpression | Increase | HEK 293T cells | ~2.5-fold increase in luciferase activity | [1] |
| Egr-2/3 Overexpression | Increase | Mouse CD4+ T cells | Dose-dependent increase in LAG-3 mRNA | [3] |
| T-bet (via GSK-3α/β inhibition) | Decrease | Murine melanoma models | Not specified | [6] |
| Cytokines | ||||
| IL-2 | Increase | Human T cells | MFI increase from 1.73 to 2.17 in Tregs | [11] |
| IL-12 (50 ng/ml) | Increase | Human T cells | ~2-fold increase in % LAG-3+ CD8+ T cells | |
| IFN-γ | Increase | Primary microglia | Upregulation of LAG-3 mRNA and protein | [14] |
| Epigenetic Modification | ||||
| Promoter Hypomethylation | Increase | Clear Cell Renal Cell Carcinoma | Strong negative correlation with mRNA expression (p < 0.001) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research in this area.
Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis
This protocol is designed to identify the in vivo binding of a specific transcription factor to the LAG3 promoter.
Experimental Workflow:
Detailed Steps:
-
Cross-linking: Treat 1x10^7 cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-NFATc1). Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers flanking the predicted binding site in the LAG3 promoter.
Luciferase Reporter Assay for Promoter Activity
This assay measures the ability of a transcription factor to activate or repress the LAG3 promoter.
Experimental Workflow:
Detailed Steps:
-
Construct Preparation: Clone the promoter region of the LAG3 gene upstream of the firefly luciferase gene in a reporter plasmid (e.g., pGL3).
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 24-well plate. Co-transfect the cells with the LAG3 promoter-reporter construct, an expression vector for the transcription factor of interest, and a Renilla luciferase control vector (for normalization).
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Protein Interaction
EMSA is used to detect the in vitro interaction between a purified transcription factor and a specific DNA probe corresponding to a putative binding site in the LAG3 promoter.
Experimental Workflow:
Detailed Steps:
-
Probe Preparation: Synthesize and label a short double-stranded DNA oligonucleotide corresponding to the predicted transcription factor binding site in the LAG3 promoter. Labeling can be done with biotin or a radioactive isotope like ³²P.
-
Binding Reaction: Incubate the labeled probe with purified recombinant transcription factor in a binding buffer containing poly(dI-dC) to reduce non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane. Detect the labeled probe using a chemiluminescent substrate (for biotin) or autoradiography (for ³²P). A "shifted" band indicates the formation of a protein-DNA complex.
Conclusion
The transcriptional regulation of LAG-3 in the tumor microenvironment is a multifaceted process involving a network of transcription factors, signaling pathways, and epigenetic modifications. A thorough understanding of these regulatory mechanisms is essential for the rational design of novel immunotherapies aimed at modulating LAG-3 expression to enhance anti-tumor immunity. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing this critical area of cancer immunology.
References
- 1. researchgate.net [researchgate.net]
- 2. Egr2 and Egr3 in regulatory T cells cooperatively control systemic autoimmunity through Ltbp3-mediated TGF-β3 production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The EGR2 targets LAG-3 and 4-1BB describe and regulate dysfunctional antigen-specific CD8+ T cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering LAG-3: unveiling molecular mechanisms and clinical advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 8. FoxP3 associates with enhancer-promoter loops to regulate Treg-specific gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LAG3 (LAG-3, CD223) DNA methylation correlates with LAG3 expression by tumor and immune cells, immune cell infiltration, and overall survival in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Responses of regulatory and effector T-cells to low-dose interleukin-2 differ depending on the immune environment after allogeneic stem cell transplantation [frontiersin.org]
- 12. The Next-Generation Immune Checkpoint LAG-3 and Its Therapeutic Potential in Oncology: Third Time’s a Charm [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. LAG-3 expression in microglia regulated by IFN-γ/STAT1 pathway and metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lymphocyte activation gene-3 (LAG-3) expression and IFN-gamma production are variably coregulated in different human T lymphocyte subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular, clinicopathological, and immune correlates of LAG3 promoter DNA methylation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Post-Translational Modifications of the LAG-3 Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lymphocyte-activation gene 3 (LAG-3 or CD223) is a critical immune checkpoint receptor that negatively regulates T cell activation and function. Its role in tumor immunology has made it a prominent target for cancer immunotherapy. The function, localization, and stability of the LAG-3 protein are intricately controlled by a series of post-translational modifications (PTMs). Understanding these PTMs is paramount for deciphering its complex biology and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the key PTMs of LAG-3, including glycosylation, ectodomain shedding, ubiquitination, and phosphorylation. It summarizes quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways and workflows.
N-linked Glycosylation
N-linked glycosylation is a critical PTM for the proper folding, stability, and function of the LAG-3 extracellular domain (ECD). The 70 kDa LAG-3 protein possesses four conserved extracellular glycosylation sites that have profound effects on its structure and interactions with ligands.[1]
Functional Impact
-
Dimerization and Stability: Glycosylation is essential for the formation of stable LAG-3 homodimers on the cell surface. Specifically, a key protein-glycan interaction within the D2 domain stabilizes the dimeric structure, which is a prerequisite for its inhibitory function.[2]
-
Ligand Binding: The structural integrity conferred by glycosylation is crucial for high-affinity binding to its canonical ligands, MHC class II (MHC-II) and Fibrinogen-like protein 1 (FGL1).[2] Disruption of glycosylation can dramatically abolish these interactions.
-
Alternative Ligand Recognition: N-linked glycans on the LAG-3 surface serve as direct binding sites for lectin ligands, such as Galectin-3 (Gal-3) and Liver Sinusoidal Endothelial Cell Lectin (LSECtin), which can also induce LAG-3-mediated T cell inhibition.[1][3]
Quantitative Data: Ligand Binding Affinities
The binding affinity of LAG-3 to its primary ligands is a key parameter influenced by its structural integrity, which is maintained by glycosylation.
| Ligand Pair | Measured Affinity (KD) | Technique | Notes |
| Murine LAG-3 : FGL1 | ~1.5 nM | Bio-layer Interferometry (BLI) | Represents a high-affinity interaction.[4] |
| Human LAG-3 : FGL1 | 63.4 nM | Surface Plasmon Resonance (SPR) | [5] |
| Human LAG-3 : HLA-DR1 (MHC-II) | 6.9 - 7.3 µM | Surface Plasmon Resonance (SPR) | Monovalent affinity measured at low ligand density.[6] |
| Murine LAG-3 : I-A(b) (MHC-II) | 1.8 - 4.9 µM | Surface Plasmon Resonance (SPR) | Affinity varies slightly with different MHC-II allomorphs.[7] |
Experimental Protocol: Enzymatic Deglycosylation with PNGase F
This protocol is used to remove N-linked glycans from LAG-3 to study the functional role of glycosylation. The resulting shift in molecular weight can be observed by SDS-PAGE.
Materials:
-
Purified LAG-3 protein or cell lysate containing LAG-3
-
Peptide-N-Glycosidase F (PNGase F)
-
Glycoprotein Denaturing Buffer (10X) (e.g., 5% SDS, 400 mM DTT)
-
GlycoBuffer 2 (10X) (e.g., 500 mM sodium phosphate, pH 7.5)
-
10% NP-40 solution
-
Nuclease-free water
-
Heating block and ice
Procedure (Denaturing Conditions):
-
In a microcentrifuge tube, combine 1-20 µg of glycoprotein, 1 µL of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a total volume of 10 µL.
-
Denature the protein by heating the sample at 100°C for 10 minutes.
-
Immediately chill the tube on ice and perform a brief centrifugation.
-
To the denatured sample, add 2 µL of 10X GlycoBuffer 2, 2 µL of 10% NP-40, and 6 µL of nuclease-free water for a total volume of 20 µL. The inclusion of NP-40 is critical to prevent inhibition of PNGase F by SDS.
-
Add 1 µL of PNGase F to the reaction mixture and mix gently.
-
Incubate the reaction at 37°C for 1 hour.
-
Analyze the results via SDS-PAGE and Western blot. A successfully deglycosylated LAG-3 will show a significant downward mobility shift compared to the untreated control.
Workflow Diagram: Analysis of Glycosylation
Ectodomain Shedding (Proteolytic Cleavage)
The surface expression of LAG-3 is dynamically regulated by proteolytic cleavage, a process known as ectodomain shedding. This modification releases a soluble form of LAG-3 (sLAG-3) and is a key mechanism for controlling the density of the inhibitory receptor on the T cell surface.
Functional Impact
-
Regulation of Surface Expression: Shedding is mediated by the metalloproteases ADAM10 and ADAM17.[8] ADAM10 is responsible for constitutive shedding, while ADAM17 activity is induced by T-cell receptor (TCR) and Protein Kinase C (PKC) signaling.[8][9]
-
Control of T Cell Function: The cleavage of LAG-3 is essential for robust T cell proliferation and cytokine production.[8] Preventing shedding by mutating the cleavage site results in sustained inhibitory signaling and impaired T cell function.[8][10]
-
Generation of Soluble LAG-3 (sLAG-3): The cleavage event releases the LAG-3 ectodomain into the extracellular space. While the primary function of shedding appears to be the removal of the inhibitory receptor from the cell surface, circulating sLAG-3 is being investigated as a potential biomarker in various cancers.[11][12][13]
Quantitative Data: Soluble LAG-3 in Health and Disease
Levels of sLAG-3 in patient serum can be quantified by ELISA and may correlate with disease state.
| Cohort | Median sLAG-3 Concentration (pg/mL) | Notes |
| Healthy Controls | 6.06 | [11] |
| Advanced Cancer Patients | 20.10 | Significantly higher than healthy controls.[11] |
| HNSCC Patients (High) | > 377 | High baseline sLAG-3 was associated with poor progression-free and overall survival.[13] |
| Cervical Cancer | Decreased with progression | sLAG-3 levels were found to decrease as cervical cancer progressed from cervical intraepithelial neoplasia (CIN) to invasive cancer.[12] |
Experimental Protocol: LAG-3 Shedding Assay
This assay measures the release of sLAG-3 from cells into the culture supernatant, often stimulated by PMA (a PKC activator that induces ADAM17 activity) or inhibited by metalloprotease inhibitors.
Materials:
-
LAG-3 expressing cells (e.g., activated primary T cells, Jurkat-LAG3)
-
Cell culture medium (e.g., RPMI-1640)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Broad-spectrum metalloprotease inhibitor (e.g., TAPI-1, GW280264X) or specific ADAM10/17 inhibitors
-
ELISA kit for human sLAG-3
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Plate LAG-3 expressing cells at a density of 1 x 106 cells/mL in a 12-well plate.
-
Treat cells with the desired compounds:
-
Vehicle control (e.g., DMSO)
-
PMA (e.g., 100 ng/mL) to induce shedding
-
Metalloprotease inhibitor (e.g., 10 µM TAPI-1) for 30 minutes prior to PMA stimulation
-
-
Incubate cells for 1-4 hours at 37°C.
-
Collect the culture supernatant by centrifugation to pellet the cells.
-
Lyse the cell pellet using ice-cold lysis buffer to obtain the cell-associated LAG-3 fraction.
-
Quantify the amount of sLAG-3 in the collected supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
(Optional) Analyze the cell-associated LAG-3 from the lysates by Western blot to confirm that changes in sLAG-3 are due to shedding and not changes in total protein expression.
Signaling Pathway: Regulation of LAG-3 Shedding
Ubiquitination
Ubiquitination of LAG-3 is a recently discovered PTM that, contrary to its canonical role in protein degradation, serves to activate the receptor's inhibitory function. This modification is triggered by ligand engagement and is essential for downstream signaling.
Functional Impact
-
Activation of Inhibitory Function: Upon binding to MHC-II or membrane-bound FGL1, LAG-3 undergoes robust, non-K48-linked polyubiquitination. This modification is not a signal for degradation but is required for LAG-3 to suppress T cell function.
-
Conformational Change: In the basal state, the cytoplasmic tail of LAG-3 is thought to be sequestered at the inner leaflet of the plasma membrane. Ligand-induced ubiquitination, primarily at a conserved lysine (B10760008) residue (K498 in the KIEELE motif), disrupts this membrane association.
-
Unmasking of Signaling Motifs: The release of the cytoplasmic tail unmasks key inhibitory motifs (e.g., RRFSALE), allowing them to engage with downstream signaling partners and mediate T cell inhibition.
-
E3 Ligase Involvement: The E3 ubiquitin ligases c-Cbl and Cbl-b have been identified as being responsible for LAG-3 ubiquitination.
Experimental Protocol: Immunoprecipitation of Ubiquitinated LAG-3
This protocol allows for the specific isolation of ubiquitinated LAG-3, which can then be detected by Western blot.
Materials:
-
LAG-3 expressing T cells (e.g., Jurkat-LAG3) and antigen-presenting cells (APCs) (e.g., Raji cells)
-
Staphylococcal enterotoxin E (SEE) to stimulate T cell/APC conjugation
-
Cell lysis buffer containing deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide (NEM), PR-619)
-
Anti-LAG-3 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blot detection (e.g., P4D1 or FK2 clones)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Stimulation: Co-culture LAG-3 expressing T cells with APCs in the presence of SEE for a short period (e.g., 5-15 minutes) to induce ligand-dependent ubiquitination. Include an unstimulated control.
-
Cell Lysis: Pellet the cells and lyse them immediately in ice-cold lysis buffer supplemented with protease, phosphatase, and crucial DUB inhibitors to preserve the ubiquitination state. Incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation (IP):
-
Add the anti-LAG-3 antibody to the clarified lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washes: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.
-
Elution: After the final wash, resuspend the beads in 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody. A high molecular weight smear or distinct bands above the unmodified LAG-3 band in the stimulated lane indicates ubiquitination. Re-probe the membrane with an anti-LAG-3 antibody to confirm equal IP efficiency.
Signaling Pathway: Ubiquitination-Mediated LAG-3 Activation
Phosphorylation
Phosphorylation of the LAG-3 cytoplasmic domain has been suggested, but its direct role in mediating the inhibitory signal is less clear compared to other PTMs.
Functional Impact
-
Putative Phosphorylation Site: The human LAG-3 cytoplasmic tail contains a conserved serine residue at position 454 (S454) that is a putative substrate for Protein Kinase C (PKC).[14]
-
Regulation of Trafficking: PKC signaling is not directly required for the inhibitory function of LAG-3 but is essential for the translocation of LAG-3 from intracellular lysosomal compartments to the cell surface upon T cell activation.[15][16] Inhibition of PKC blocks the increase in surface LAG-3 expression following stimulation.[15]
-
Functional Redundancy? Some studies using site-directed mutagenesis, where the S454 residue was changed to a non-phosphorylatable alanine, did not observe a significant impact on the overall inhibitory function of LAG-3 in terms of IL-2 production.[1] This suggests that while PKC signaling is crucial for bringing LAG-3 to the right place (the cell surface), the phosphorylation of S454 itself may not be the primary event that triggers the inhibitory cascade.
Methodologies for PTM Analysis
A robust investigation of LAG-3 PTMs requires a combination of molecular biology, biochemistry, and proteomics techniques.
Site-Directed Mutagenesis
This technique is fundamental for studying the function of specific PTM sites by introducing point mutations that either prevent the modification (e.g., K498R to block ubiquitination) or mimic it.
General Protocol (based on QuikChange method):
-
Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity polymerase (e.g., Pfu Turbo, Phusion) with a low amount of template plasmid DNA (5-50 ng) containing the LAG-3 cDNA. Use a low cycle number (16-18 cycles) to reduce the chance of secondary mutations. The extension time should be ~1 minute per kb of plasmid length.
-
Template Digestion: Following PCR, add the DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact. Incubate at 37°C for at least 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.
Mass Spectrometry for PTM Identification
Mass spectrometry (MS) is the definitive method for identifying PTMs and mapping their exact location on a protein.
General Workflow for LAG-3 PTM Analysis:
-
Protein Isolation: Isolate LAG-3 from cell lysates or tissues via immunoprecipitation or from SDS-PAGE gel bands.
-
Enzymatic Digestion: Digest the purified LAG-3 into smaller peptides using a protease such as trypsin. This is typically done "in-gel" or "in-solution".
-
(Optional) PTM Peptide Enrichment: Because modified peptides are often low in abundance, an enrichment step is crucial.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them with a tandem mass spectrometer (MS/MS). The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to obtain amino acid sequence information (MS2 scan).
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against the known LAG-3 protein sequence. The software identifies peptides and detects mass shifts corresponding to specific PTMs (e.g., +80 Da for phosphorylation, +114 Da for a di-glycine remnant from ubiquitin).
Conclusion and Future Directions
The post-translational modification of LAG-3 is a complex and dynamic process that is central to its function as an immune checkpoint. Glycosylation is fundamental to its structural integrity and ligand binding, while ectodomain shedding and ubiquitination provide sophisticated "on" and "off" switches that control its surface availability and signaling capacity. The role of phosphorylation appears to be primarily in regulating the protein's trafficking to the cell surface.
For drug development professionals, these PTMs offer novel avenues for therapeutic intervention. Strategies could move beyond simple ligand-blocking antibodies to include small molecules that modulate the activity of the enzymes responsible for these PTMs, such as ADAM10/17 or the Cbl-family E3 ligases. Furthermore, the levels of sLAG-3 and the expression ratios of LAG-3 to its shedding enzymes may serve as valuable biomarkers for patient stratification and predicting response to immunotherapy. A continued in-depth investigation into the interplay of these modifications will undoubtedly unlock a more profound understanding of LAG-3 biology and pave the way for the next generation of cancer immunotherapies.
References
- 1. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 2. Structural insights reveal interplay between LAG-3 homodimerization, ligand binding, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibrinogen-like protein 1 is a major immune inhibitory ligand of LAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Molecular characterization of HLA class II binding to the LAG‐3 T cell co‐inhibitory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAG3 ectodomain structure reveals functional interfaces for ligand and antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalloproteases regulate T-cell proliferation and effector function via LAG-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering LAG-3: unveiling molecular mechanisms and clinical advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to PD1 blockade in the absence of metalloprotease-mediated LAG3 shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Soluble lymphocyte activation gene-3 (sLAG3) and CD4/CD8 ratio dynamics as predictive biomarkers in patients undergoing immune checkpoint blockade for solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Soluble LAG3 and Soluble Immune Checkpoints Profile in Advanced Head and Neck Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Lymphocyte-Activation Gene 3 (LAG3): the Next Immune Checkpoint Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ubiquitinated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
Identification of Novel LAG-3 Binding Partners in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3 or CD223) has emerged as a critical immune checkpoint receptor, following in the footsteps of PD-1 and CTLA-4 as a key target for cancer immunotherapy.[1] Expressed on activated T cells, regulatory T cells (Tregs), natural killer (NK) cells, and other immune cells, LAG-3 plays a pivotal role in negatively regulating T cell activation and promoting an exhausted phenotype, thereby contributing to tumor immune escape.[2][3] While its structural homology to CD4 suggested Major Histocompatibility Complex Class II (MHC-II) as its canonical ligand, recent research has unveiled a more complex network of interactions.[4][5] Identifying and characterizing novel LAG-3 binding partners is paramount for understanding its multifaceted signaling mechanisms and for developing next-generation immunotherapies that can overcome resistance to existing treatments.[1][6] This technical guide provides an in-depth overview of newly identified LAG-3 ligands in the tumor microenvironment, detailed protocols for their identification and characterization, and a summary of their functional implications.
Known and Novel LAG-3 Binding Partners
LAG-3 transduces inhibitory signals through interactions with a growing list of ligands expressed on cancer cells, antigen-presenting cells (APCs), and stromal cells within the tumor microenvironment (TME).[6][7]
-
Major Histocompatibility Complex Class II (MHC-II): The first identified and best-characterized ligand for LAG-3.[4] LAG-3 binds to stable peptide-MHC-II complexes with a higher affinity than the T-cell co-receptor CD4, allowing it to outcompete CD4 and deliver an inhibitory signal that dampens T-cell activation.[5][8]
-
Fibrinogen-like Protein 1 (FGL1): A significant, recently discovered ligand that is highly upregulated in various cancers, including lung, prostate, and melanoma.[1][9] Secreted by tumor cells, FGL1 binds to the D1 and D2 domains of LAG-3, potently inhibiting antigen-specific T cell activation and promoting immune evasion, independent of MHC-II.[2][10][11] Elevated plasma FGL1 levels have been associated with poor outcomes and resistance to anti-PD-1 therapy.[1]
-
Galectin-3 (Gal-3): A soluble galactose-binding lectin secreted by tumor and stromal cells.[6][12] Within the TME, Gal-3 binds to N-glycans on LAG-3, forming a lattice that suppresses CD8+ T cell function.[5][13] This interaction requires LAG-3 expression for its T-cell suppressive activity.[13][14]
-
Liver Sinusoidal Endothelial Cell Lectin (LSECtin): A C-type lectin receptor found on liver sinusoidal endothelial cells and also expressed by some tumor cells, such as melanoma.[2][12] The interaction between LSECtin and LAG-3 on T cells inhibits the production of effector cytokines like IFN-γ, contributing to a suppressed anti-tumor immune response.[11][12]
-
Other Proposed Binding Partners: Research has suggested other potential binding partners, including α-synuclein and the TCR-CD3 complex , although their roles in cancer immunity are less characterized.[8][15]
Data Presentation: LAG-3 Ligand Interactions
The following table summarizes the key binding partners of LAG-3 and associated quantitative data, providing a comparative overview for researchers.
| Ligand | Expressed On | Binding Affinity (KD) | Functional Outcome |
| MHC Class II | APCs, some tumor cells | ~60 nM (apparent KD)[5] | Inhibition of CD4+ T cell activation and proliferation.[16] |
| FGL1 | Tumor cells (e.g., lung, prostate, melanoma), hepatocytes | Not explicitly found, but potent IC50 of blocking Ab (0.019 nM) suggests high affinity.[17] | Inhibition of T cell activation, cytokine production, and proliferation; promotes immune evasion.[1][11] |
| Galectin-3 | Tumor cells, stromal cells | KD in the µM range (typical for lectin interactions).[5] | Suppression of CD8+ T cell effector function; requires LAG-3 for activity.[13][14] |
| LSECtin | Melanoma cells, liver sinusoidal endothelial cells | ~5.65 µM[18] | Inhibition of IFN-γ production by effector T cells.[12][18] |
Experimental Protocols for Identification and Characterization
The discovery and validation of novel protein-protein interactions (PPIs) require a multi-faceted approach, combining screening methods with quantitative biophysical analysis.
Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
Co-IP/MS is a cornerstone technique for identifying physiologically relevant binding partners of a "bait" protein (e.g., LAG-3) from cell lysates.[19][20] The protocol is particularly challenging for transmembrane proteins like LAG-3 but can be optimized.[7][12]
Methodology:
-
Cell Culture and Lysis: Culture cancer cells of interest that endogenously express or are engineered to overexpress LAG-3. Lyse cells using a mild, non-ionic detergent (e.g., 1% NP-40, Triton X-100) to preserve protein complexes.[7] The lysis buffer should contain protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cleared cell lysate with a high-affinity antibody specific to the extracellular or intracellular domain of LAG-3.
-
Complex Capture: Add Protein A/G-conjugated magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.[20]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.[19]
-
Elution: Elute the bound protein complexes from the beads using a low-pH buffer (e.g., glycine-HCl, pH 2.5) or an SDS-PAGE sample buffer.
-
Sample Preparation for MS: Neutralize the eluate (if using low-pH elution) and subject the proteins to in-solution or in-gel tryptic digestion.[19]
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins present in the complex.[20]
-
Data Analysis: Compare the identified proteins against a control IP (using an isotype control antibody) to distinguish true interactors from non-specific background proteins.
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful in vivo method for identifying weak, transient, or proximal protein interactions within their natural cellular environment.[15][21] It uses a promiscuous biotin (B1667282) ligase (BirA*) fused to the protein of interest.[22]
Methodology:
-
Construct Generation: Clone a fusion construct of LAG-3 and the promiscuous biotin ligase BirA* into a suitable expression vector.
-
Cell Line Generation: Transfect the construct into the desired cancer cell line and establish a stable cell line expressing the LAG-3-BirA* fusion protein. A control cell line expressing BirA* alone should also be generated.[2]
-
Biotin Labeling: Supplement the cell culture medium with excess biotin for a defined period (e.g., 18-24 hours) to allow the BirA* to biotinylate proximal proteins.[15]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., using RIPA buffer) to stop the enzymatic reaction and solubilize all proteins.
-
Affinity Capture: Capture the biotinylated proteins from the lysate using streptavidin-coated beads.[22]
-
Washing and Elution: Perform stringent washes to remove non-biotinylated proteins. Elute the captured proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins by LC-MS/MS analysis. Candidate interactors are those significantly enriched in the LAG-3-BirA* sample compared to the BirA*-only control.[22]
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to screen for binary protein-protein interactions from a cDNA library.[3][23]
Methodology:
-
Bait and Prey Construction: Clone the LAG-3 extracellular domain into a "bait" vector, fusing it to a DNA-binding domain (DBD). A cDNA library from a relevant cancer cell line is cloned into a "prey" vector, creating fusions with a transcription activation domain (AD).[24]
-
Yeast Transformation: Co-transform a suitable yeast strain with the bait plasmid and the prey library plasmids.[16]
-
Interaction Screening: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow.[25]
-
Hit Validation: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the potential interacting proteins.
-
Confirmation: Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time biophysical technique used to quantitatively measure the kinetics (association and dissociation rates) and affinity (KD) of a protein-protein interaction.[1][26]
Methodology:
-
Protein Purification: Express and purify high-quality recombinant LAG-3 extracellular domain (as the ligand) and the putative binding partner (as the analyte).[27]
-
Ligand Immobilization: Covalently immobilize the LAG-3 protein onto the surface of an SPR sensor chip (e.g., a CM5 chip via amine coupling).[26]
-
Analyte Injection: Flow a series of increasing concentrations of the analyte over the sensor chip surface in a microfluidics system. A reference channel without the ligand is used for background subtraction.[27]
-
Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time. This change, measured in Resonance Units (RU), is directly proportional to the mass of analyte binding to the immobilized ligand.[28] The process includes an association phase (analyte injection) and a dissociation phase (buffer flow).
-
Kinetic Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1]
Visualization of Pathways and Workflows
Experimental Workflow for Novel Partner Identification
Caption: Workflow for identifying and validating novel LAG-3 binding partners.
LAG-3 Signaling via FGL1 Interaction
Caption: FGL1-LAG-3 interaction inhibits T-cell activation.
Overview of LAG-3 Interactome on T-Cells
Caption: Key binding partners of the LAG-3 immune checkpoint receptor.
Conclusion and Future Directions
The landscape of LAG-3 biology is rapidly expanding beyond its initial characterization as a simple MHC-II binding protein. The identification of novel ligands like FGL1, Galectin-3, and LSECtin has revealed distinct mechanisms by which tumors can exploit the LAG-3 pathway to suppress anti-tumor immunity.[2][11][13] The methodologies outlined in this guide—from broad, discovery-based screening techniques to precise, quantitative biophysical assays—provide a robust framework for researchers to uncover and validate additional binding partners.
For drug development professionals, this growing understanding of the LAG-3 interactome opens new therapeutic avenues. Antibodies or small molecules can be designed to block specific LAG-3/ligand interactions that are dominant in certain cancer types, potentially leading to more effective and personalized immunotherapies.[29] Furthermore, the synergistic co-expression of LAG-3 with other checkpoints like PD-1 suggests that dual-targeting strategies, such as the approved combination of relatlimab and nivolumab, will be a critical component of future cancer treatment.[2] Continued exploration of the LAG-3 interactome will undoubtedly unveil further complexities and provide new targets to reinvigorate the immune system against cancer.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 4. LAG3 ectodomain structure reveals functional interfaces for ligand and antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Seven mysteries of LAG-3: a multi-faceted immune receptor of increasing complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Next-Generation Immune Checkpoint LAG-3 and Its Therapeutic Potential in Oncology: Third Time’s a Charm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Interaction Between Toll-Like Receptors and Other Transmembrane Proteins by Co-immunoprecipitation Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression and clinical significance of LAG-3, FGL1, PD-L1 and CD8+T cells in hepatocellular carcinoma using multiplex quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deep interactome profiling of membrane proteins by Co-interacting Protein Identification Technology (CoPIT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. cjur.ca [cjur.ca]
- 16. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Revealing Protein Interactions in Cancer with BioID Technology - Creative Proteomics [creative-proteomics.com]
- 22. BioID [bpmsf.ucsd.edu]
- 23. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bitesizebio.com [bitesizebio.com]
- 25. researchgate.net [researchgate.net]
- 26. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 28. affiniteinstruments.com [affiniteinstruments.com]
- 29. Structural insights reveal interplay between LAG-3 homodimerization, ligand binding, and function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing LAG-3 Binder Efficacy in Murine Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lymphocyte-activation gene 3 (LAG-3 or CD223) is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1] Its interaction with ligands, primarily MHC class II and Fibrinogen-like protein 1 (FGL1), delivers inhibitory signals that suppress T cell proliferation, activation, and cytokine production.[2] This mechanism contributes to T cell exhaustion and allows tumors to evade the immune system.[3][4] Consequently, blocking the LAG-3 pathway is a promising strategy in cancer immunotherapy. It has been observed that the co-blockade of LAG-3 and PD-1 can enhance anti-tumor responses in preclinical models.[4][5]
These application notes provide detailed protocols and compiled efficacy data for assessing a LAG-3 binder, referred to herein as "LAG-3 biner 1," in preclinical murine cancer models. The focus is on syngeneic models, which utilize immunocompetent mice to enable the study of immunotherapies.
LAG-3 Signaling Pathway
The binding of ligands such as MHC Class II or FGL1 to the LAG-3 receptor on the surface of T cells initiates a signaling cascade that inhibits T cell receptor (TCR) signaling. This leads to reduced T cell activation, proliferation, and cytokine secretion, ultimately resulting in an exhausted T cell phenotype and a diminished anti-tumor immune response. Therapeutic intervention with a LAG-3 binder, such as this compound, is designed to block this interaction, thereby restoring T cell function.
Murine Cancer Models for Efficacy Testing
The selection of an appropriate murine cancer model is critical for the preclinical evaluation of LAG-3 binders. Syngeneic models, where immunocompetent mice are inoculated with murine tumor cell lines, are the preferred platform for studying immunotherapies as they possess a complete and functional immune system.
Commonly Used Syngeneic Models:
-
MC38 (Colon Adenocarcinoma): A well-characterized and widely used model in C57BL/6 mice that is responsive to checkpoint inhibitors.[6]
-
CT26 (Colon Carcinoma): Another common colon cancer model used in BALB/c mice.
-
B16-F10 (Melanoma): A poorly immunogenic melanoma model in C57BL/6 mice, often used to test therapies aimed at converting "cold" tumors to "hot" tumors.
-
4T1 (Mammary Carcinoma): An aggressive, metastatic breast cancer model in BALB/c mice.[7]
-
Sa1N (Fibrosarcoma): A fibrosarcoma model used in A/J mice.[5]
Humanized Mouse Models:
For testing human-specific LAG-3 binders, humanized mouse models are employed. These are immunodeficient mice engrafted with a human immune system or genetically modified to express human LAG-3 (hLAG-3).[8] These models allow for the evaluation of the therapeutic agent against its intended human target.
Efficacy Data of LAG-3 Blockade in Syngeneic Murine Models
The following tables summarize quantitative data on the anti-tumor efficacy of LAG-3 blockade, both as a monotherapy and in combination with PD-1/PD-L1 inhibitors, in various syngeneic mouse models.
Table 1: Monotherapy Efficacy of LAG-3 Blockade
| Murine Model | Cell Line | Treatment | Dosing Schedule | Efficacy Metric (TGI %)* | Reference |
| C57BL/6-hLAG3 | MC38 | Anti-hLAG3 | 2x/week for 3 weeks | 21.13% | [8] |
| A/J | Sa1N | Anti-LAG-3 | Days 8, 11, 14 post-implant | 18.9% | [5] |
| C57BL/6 | MC38 | Anti-LAG-3 | Days 8, 11, 14 post-implant | 1% | [5] |
*TGI: Tumor Growth Inhibition, calculated as (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Table 2: Combination Therapy Efficacy (Anti-LAG-3 + Anti-PD-1/PD-L1)
| Murine Model | Cell Line | Treatment | Dosing Schedule | Efficacy Metric (TGI %)* | Reference |
| C57BL/6-hLAG3 | MC38 | Anti-hLAG3 + Anti-mPD1 | 2x/week for 3 weeks | 40.69% | [8] |
| C57BL/6-hPD1/hLAG3 | MC38 | Anti-hLAG3 + Anti-hPD1 | 2x/week for 2 weeks | 89.29% | [8] |
| A/J | Sa1N | Anti-LAG-3 + Anti-PD-1 | Days 8, 11, 14 post-implant | 77.3% | [5] |
| C57BL/6 | MC38 | Anti-LAG-3 + Anti-PD-1 | Days 8, 11, 14 post-implant | 79% | [5] |
| BALB/c | CT26 | Anti-LAG-3/PD-L1 Bispecific | Not Specified | Increased vs. combination | [3] |
*TGI: Tumor Growth Inhibition.
Experimental Workflow
The general workflow for assessing the in vivo efficacy of a LAG-3 binder involves several key stages, from initial preparation and tumor implantation to treatment and subsequent analysis of anti-tumor responses.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LAG3 blockade coordinates with microwave ablation to promote CD8+ T cell-mediated anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Immune inhibitory molecules LAG-3 and PD-1 synergistically regulate T cell function to promote tumoral immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
Application Notes and Protocols for Evaluating LAG-3 Targeted Therapies in Humanized Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells, has emerged as a promising target for cancer immunotherapy.[1][2] LAG-3 negatively regulates T cell proliferation and the development of long-lasting memory T cells.[1] Its co-expression with other inhibitory receptors like PD-1 on tumor-infiltrating lymphocytes (TILs) is associated with T cell exhaustion and tumor immune escape.[3][4] Consequently, blocking the LAG-3 pathway, often in combination with other checkpoint inhibitors, represents a rational therapeutic strategy to enhance anti-tumor immunity.[5][6]
Humanized mouse models, which harbor a functional human immune system, are indispensable tools for the preclinical evaluation of immunotherapies targeting human-specific molecules like LAG-3.[2][7] These models allow for the in vivo assessment of efficacy, mechanism of action, and potential toxicities of novel therapeutic agents in a setting that more closely recapitulates the human tumor microenvironment.[7] This document provides detailed application notes and protocols for leveraging humanized mouse models to evaluate LAG-3 targeted therapies.
Humanized Mouse Models for LAG-3 Research
Several types of humanized mouse models are available for studying LAG-3 targeted therapies. A common approach involves the engraftment of human CD34+ hematopoietic stem cells (HSCs) into immunodeficient mice, leading to the development of a multi-lineage human immune system.[8] For LAG-3 specific research, knock-in models where the extracellular domain of the murine Lag3 gene is replaced by its human counterpart are particularly valuable.[1][9] This allows for the interaction of human-specific anti-LAG-3 antibodies with a mouse immune system that can still engage with syngeneic mouse tumors. Double humanized models, such as those expressing both human LAG-3 and human PD-1, are also available to investigate the synergistic effects of combination therapies.[10]
Efficacy of LAG-3 Targeted Therapies in Humanized Mouse Models: Quantitative Data Summary
The following table summarizes preclinical data on the anti-tumor efficacy of LAG-3 targeted therapies in various humanized mouse models. The data highlights the potential of both monotherapy and combination therapy approaches.
| Mouse Model | Tumor Model | Therapeutic Agent(s) | Dosing Regimen | Outcome Measure | Result | Reference(s) |
| hLAG3 Knock-in | MC38 Colon Adenocarcinoma | Anti-hLAG-3 mAb | Not Specified | Tumor Growth Inhibition (TGI) | No significant effect as monotherapy. | [1] |
| hLAG3 Knock-in | MC38 Colon Adenocarcinoma | Anti-hLAG-3 mAb + Anti-mPD-1 mAb | Not Specified | Tumor Growth Inhibition (TGI) | Significant anti-tumor effect observed. | [1] |
| C57BL/6-hLAG3 | MC38 Colon Carcinoma | Anti-hLAG3 monotherapy | Twice a week for 6 doses | Tumor Growth Inhibition (TGI) | 21.13% | [4] |
| C57BL/6-hLAG3 | MC38 Colon Carcinoma | Anti-mPD1 + Anti-hLAG3 combination | Twice a week for 6 doses | Tumor Growth Inhibition (TGI) | 40.69% | [4] |
| BALB/c-hPD1/hLAG3 | CT26 Colon Carcinoma | Anti-hLAG3 monotherapy (dose 1) | Not Specified | Tumor Growth Inhibition (TGI) | 46.83% | [4] |
| BALB/c-hPD1/hLAG3 | CT26 Colon Carcinoma | Anti-hLAG3 monotherapy (dose 2) | Not Specified | Tumor Growth Inhibition (TGI) | 70.29% | [4] |
| C57BL/6-hPD1/hLAG3 | MC38 Colon Carcinoma | Anti-hPD1 monotherapy | Twice a week for 4 doses | Tumor Growth Inhibition (TGI) | 25.64% | [4] |
| C57BL/6-hPD1/hLAG3 | MC38 Colon Carcinoma | Anti-hPD1 + Anti-hLAG3 combination | Twice a week for 4 doses | Tumor Growth Inhibition (TGI) | 89.29% | [4] |
| A/J Mice | Sa1N Fibrosarcoma | Anti-LAG-3 Monotherapy | Days 8, 11, 14 | Tumor Growth Inhibition (TGI) on Day 18 | 18.9% | [11] |
| A/J Mice | Sa1N Fibrosarcoma | Anti-PD-1/LAG-3 Combination | Days 8, 11, 14 | Tumor Growth Inhibition (TGI) on Day 18 | 77.3% | [11] |
| C57BL/6 Mice | MC38 Colon Adenocarcinoma | Anti-LAG-3 Monotherapy | Days 8, 11, 14 | Tumor Growth Inhibition (TGI) on Day 18 | 1% | [11] |
| C57BL/6 Mice | MC38 Colon Adenocarcinoma | Anti-PD-1/LAG-3 Combination | Days 8, 11, 14 | Tumor Growth Inhibition (TGI) on Day 18 | 79% | [11] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation of Anti-hLAG-3 Therapy in hLAG-3 Humanized Mice with Syngeneic Tumors
This protocol describes a general workflow for assessing the anti-tumor efficacy of a LAG-3 targeted therapy in a humanized mouse model bearing a syngeneic mouse tumor.
1. Cell Culture and Preparation:
-
Culture MC38 (for C57BL/6 background mice) or CT26 (for BALB/c background mice) colon carcinoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells during the logarithmic growth phase and wash with sterile PBS.
-
Resuspend cells in a mixture of PBS and Matrigel® (optional, can improve tumor take rate) at the desired concentration.[6]
2. Tumor Implantation:
-
Subcutaneously inject 1 x 10^5 to 2 x 10^6 tumor cells in a volume of 100-200 µL into the flank of 6-8 week old hLAG-3 humanized mice.[5][12]
3. Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13][14]
-
When tumors reach an average volume of 50-150 mm³, randomize mice into treatment and control groups (n=5-10 mice per group).[1][4][15]
4. Therapeutic Agent Administration:
-
Administer the anti-hLAG-3 antibody (and anti-mPD-1 or isotype control antibody) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A typical dosing schedule is twice a week for 3-4 weeks.[4] Dose levels should be determined based on prior pharmacokinetic and pharmacodynamic studies.
5. Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Collect spleens and tumors for immune cell profiling by flow cytometry (see Protocol 2).
Protocol 2: Immune Cell Profiling of Tumors and Spleens by Flow Cytometry
This protocol provides a general framework for analyzing the immune cell populations in tumors and spleens from treated and control mice.
1. Sample Preparation:
-
Spleen: Generate a single-cell suspension by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Tumor: Mince the tumor tissue and digest with an enzymatic solution (e.g., collagenase D, DNase I) to obtain a single-cell suspension. Filter the suspension through a 70 µm cell strainer.
2. Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently labeled antibodies against human and mouse immune cell surface markers. A typical panel for assessing T cell responses in hLAG-3 mice might include:
-
Human markers: CD45, CD3, CD4, CD8, hLAG-3, hPD-1
-
Mouse markers: mCD45 (to distinguish from human cells)
-
-
For intracellular staining (e.g., for FoxP3 in regulatory T cells or cytokines), fix and permeabilize the cells after surface staining, followed by staining with intracellular antibodies.
3. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Use a standardized gating strategy to identify different immune cell populations.[3][16] For example, gate on live, singlet, human CD45+ cells, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets to analyze the expression of LAG-3 and other checkpoint molecules.[3][16]
Visualizations
LAG-3 Signaling Pathway
Caption: LAG-3 signaling pathway in T cells.
Experimental Workflow for Evaluating LAG-3 Targeted Therapies
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
- 5. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Immune Cell Profiling by Multiparameter Flow Cytometry in Humanized Patient-Derived Tumor Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biocytogen.com [biocytogen.com]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-culture Systems of Immune Cells and Tumor Spheroids with LAG-3 Biner 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing a three-dimensional (3D) co-culture system of immune cells and tumor spheroids to evaluate the efficacy of LAG-3 biner 1, a therapeutic agent targeting the Lymphocyte-activation gene 3 (LAG-3) immune checkpoint.
Introduction
Three-dimensional tumor spheroids are increasingly recognized as more physiologically relevant models for cancer research compared to traditional 2D cell cultures. They mimic key aspects of the tumor microenvironment (TME), including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1][2] Co-culturing these spheroids with immune cells provides a powerful platform to study the complex interplay between the immune system and cancer, and to assess the efficacy of immunotherapies.[3][4][5]
LAG-3 is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells.[6] Its interaction with ligands such as Major Histocompatibility Complex class II (MHC-II) and Fibrinogen-like protein 1 (FGL1) on tumor cells and antigen-presenting cells (APCs) leads to the inhibition of T cell proliferation, cytokine production, and cytotoxic function, contributing to tumor immune escape.[7][8][9] this compound is designed to block this interaction, thereby restoring anti-tumor immunity. These protocols detail the methodology to test this hypothesis in a relevant in vitro setting.
Key Experimental Workflows
The following diagram outlines the major steps involved in setting up the co-culture system and evaluating the effects of this compound.
LAG-3 Signaling Pathway
The diagram below illustrates the inhibitory signaling pathway of LAG-3 and the proposed mechanism of action for this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. uib.no [uib.no]
- 3. championsoncology.com [championsoncology.com]
- 4. Journal Club: Modeling Antitumor Responses with Spheroid–Immune Cell Cocultures | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. genesandcancer.com [genesandcancer.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Novel LAG-3 Pathway Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3 or CD223) has emerged as a critical immune checkpoint receptor that negatively regulates T cell activation and proliferation.[1][2] Its role in tumor immunology, analogous to CTLA-4 and PD-1, has made it a promising target for cancer immunotherapy.[1][2] The development of modulators of the LAG-3 pathway, including both inhibitors and agonists, holds significant therapeutic potential for a range of diseases, from oncology to autoimmune disorders.[3]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel LAG-3 pathway modulators. The included methodologies are designed to be robust, scalable, and suitable for the identification and characterization of small molecules and biologics that interact with the LAG-3 signaling cascade.
LAG-3 Signaling Pathway
LAG-3 is a type I transmembrane protein expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[1][2] It binds to its canonical ligand, Major Histocompatibility Complex (MHC) class II, with a higher affinity than CD4.[1][4] More recently, Fibrinogen-like protein 1 (FGL1) has been identified as another major ligand for LAG-3, particularly in the context of cancer.[5][6] The binding of these ligands to LAG-3 initiates an inhibitory signal that suppresses T cell function, leading to decreased cytokine production and proliferation.[1]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Development of a high-throughput TR-FRET screening assay for LAG-3/FGL1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fortislife.com [fortislife.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of LAG-3 Binders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data analysis techniques crucial for the preclinical and clinical development of Lymphocyte-activation gene 3 (LAG-3) binders. The following sections detail the pharmacokinetic (PK) and pharmacodynamic (PD) modeling, along with detailed protocols for key experimental assays.
Introduction to LAG-3 and its Role as an Immunotherapeutic Target
Lymphocyte-activation gene 3 (LAG-3), also known as CD223, is an immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), NK cells, B cells, and plasmacytoid dendritic cells.[1] It plays a crucial role in negatively regulating T cell activation and proliferation, thereby maintaining immune homeostasis.[1] In the tumor microenvironment, LAG-3 is often co-expressed with other inhibitory receptors like PD-1 on exhausted T cells, contributing to tumor immune evasion.[1] The primary ligands for LAG-3 include MHC class II molecules, fibrinogen-like protein 1 (FGL1), galectin-3, and LSECtin (liver sinusoidal endothelial cell lectin).[2] By blocking the interaction between LAG-3 and its ligands, LAG-3 inhibitors can restore T cell function, leading to enhanced anti-tumor immunity.[2][3] Several LAG-3 targeting agents, including monoclonal antibodies, are in clinical development, with some already approved for use in combination with other checkpoint inhibitors.[3][4]
Pharmacokinetic (PK) Properties of LAG-3 Binders
The pharmacokinetic profile of a LAG-3 binder is critical for determining its dosing regimen and ensuring adequate target engagement. Monoclonal antibodies targeting LAG-3 typically exhibit pharmacokinetic properties characteristic of endogenous immunoglobulins.
Data Presentation: Pharmacokinetic Parameters of an Anti-LAG-3 Antibody (SHR-1802)
The following table summarizes the pharmacokinetic parameters of SHR-1802, a humanized anti-LAG-3 antibody, from a phase I dose-escalation study in patients with advanced solid tumors.[5]
| Dose Level | Cmax (µg/mL) | Tmax (h) | AUC(0-t) (h·µg/mL) | t1/2 (h) | CL (mL/h) | Vz (mL) |
| Single Dose | ||||||
| 30 µg/kg | 0.8 ± 0.2 | 1.0 (0.7-1.1) | 68.9 ± 21.5 | 100.1 ± 33.5 | 0.4 ± 0.1 | 68.4 ± 18.2 |
| 100 µg/kg | 2.5 ± 0.5 | 1.0 (0.7-2.9) | 364.8 ± 103.2 | 164.3 ± 45.1 | 0.3 ± 0.1 | 65.9 ± 15.3 |
| 300 µg/kg | 7.8 ± 1.5 | 1.0 (0.7-1.1) | 1687.1 ± 412.3 | 221.5 ± 54.7 | 0.2 ± 0.1 | 63.2 ± 13.8 |
| 1 mg/kg | 24.5 ± 5.1 | 2.9 (1.0-4.0) | 7894.2 ± 1894.6 | 287.4 ± 69.8 | 0.1 ± 0.0 | 58.7 ± 11.2 |
| 3 mg/kg | 75.4 ± 15.8 | 1.0 (0.7-1.1) | 32458.6 ± 7895.4 | 354.1 ± 85.3 | 0.1 ± 0.0 | 55.1 ± 9.8 |
| 10 mg/kg | 245.7 ± 50.1 | 1.0 (0.7-1.1) | 125487.3 ± 30125.8 | 412.3 ± 98.7 | 0.1 ± 0.0 | 51.3 ± 8.7 |
| Multiple Doses (Cycle 4) | ||||||
| 30 µg/kg | 1.2 ± 0.3 | 1.0 (0.7-1.1) | 112.4 ± 35.8 | 115.4 ± 40.1 | 0.3 ± 0.1 | 70.2 ± 20.1 |
| 100 µg/kg | 3.8 ± 0.8 | 1.0 (0.7-2.9) | 589.7 ± 154.3 | 189.7 ± 55.4 | 0.2 ± 0.1 | 68.5 ± 16.9 |
| 300 µg/kg | 11.5 ± 2.5 | 1.0 (0.7-1.1) | 2541.3 ± 654.8 | 254.8 ± 65.4 | 0.1 ± 0.0 | 65.8 ± 14.7 |
| 1 mg/kg | 35.8 ± 7.5 | 2.9 (1.0-4.0) | 11547.8 ± 2874.5 | 321.5 ± 78.9 | 0.1 ± 0.0 | 60.3 ± 12.5 |
| 3 mg/kg | 105.6 ± 22.1 | 1.0 (0.7-1.1) | 45874.1 ± 10258.7 | 389.7 ± 95.4 | 0.1 ± 0.0 | 57.6 ± 10.9 |
| 10 mg/kg | 354.8 ± 75.4 | 1.0 (0.7-1.1) | 185478.9 ± 45123.6 | 458.7 ± 110.2 | 0.1 ± 0.0 | 53.8 ± 9.5 |
Data are presented as mean ± standard deviation for Cmax, AUC(0-t), t1/2, CL, and Vz. Tmax is presented as median (range). Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the concentration-time curve from time zero to the last measurable concentration; t1/2: Half-life; CL: Clearance; Vz: Volume of distribution during the terminal phase.
Pharmacodynamic (PD) Effects of LAG-3 Binders
Pharmacodynamic assessments are essential to understand the biological effects of LAG-3 binders and to establish a dose-response relationship. Key PD markers include receptor occupancy, T-cell proliferation, and cytokine production.
Data Presentation: Pharmacodynamic Effects of LAG-3 Blockade
The following table summarizes the observed pharmacodynamic effects from in vitro studies of LAG-3 blockade.
| Parameter | Assay | Cell Type | Effect of LAG-3 Blockade | Reference |
| T-Cell Proliferation | CFSE Proliferation Assay | CD4+ and CD8+ T cells | Increased proliferation of both CD4+ and CD8+ T cells.[6] | [6] |
| Cytokine Secretion | ELISA / CBA | CD4+ and CD8+ T cells | Increased secretion of IFN-γ, IL-2, and TNF-α.[7] | [7][8] |
| Receptor Occupancy | Flow Cytometry | Peripheral Blood T cells | Dose-dependent increase in LAG-3 receptor occupancy. | [9][10] |
| EC50 (IL-2 Secretion) | Mixed Lymphocyte Reaction (MLR) | Human CD4+ T cells and Dendritic cells | Combination with anti-PD-1 antibody can shift the EC50 by approximately 17-fold. | [11] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling integrates pharmacokinetic and pharmacodynamic data to describe the time course of a drug's effect. For LAG-3 binders, this modeling is crucial for predicting the dose and schedule required to achieve a desired level of target engagement and biological response. A minimal physiologically-based pharmacokinetic (mPBPK) modeling approach has been successfully used to predict intratumor exposure and receptor occupancy of an anti-LAG-3 monoclonal antibody, BI 754111.[9][10] This type of model can incorporate biodistribution data from techniques like positron emission tomography (PET) imaging to refine predictions of drug concentration at the tumor site.[9][10]
Experimental Protocols
LAG-3 Signaling Pathway
Caption: LAG-3 Signaling Pathway and Therapeutic Intervention.
Experimental Workflow: In Vitro Assessment of LAG-3 Blockade
Caption: Workflow for in vitro assessment of LAG-3 binders.
Protocol: Mixed Lymphocyte Reaction (MLR) for T-Cell Activation
This protocol describes a one-way MLR to assess the ability of a LAG-3 binder to enhance T-cell activation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy donors
-
CD4+ T Cell Isolation Kit
-
Monocyte Adhesion Medium
-
GM-CSF and IL-4 for DC differentiation
-
Mitomycin C or irradiation source
-
Complete RPMI-1640 medium
-
LAG-3 binder and isotype control antibody
-
96-well round-bottom plates
Procedure:
-
Isolate Responder and Stimulator Cells:
-
Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
From one donor (responder), isolate CD4+ T cells using a negative selection kit.
-
From the second donor (stimulator), generate monocyte-derived dendritic cells (DCs) by adhering monocytes and culturing with GM-CSF and IL-4 for 5-7 days.
-
-
Inactivate Stimulator Cells:
-
Treat the mature DCs with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 30 Gy) to prevent their proliferation.
-
Wash the cells three times with complete medium.
-
-
Set up the MLR:
-
Plate the inactivated stimulator DCs at 1 x 10^4 cells/well in a 96-well round-bottom plate.
-
Add the responder CD4+ T cells at 1 x 10^5 cells/well (10:1 responder to stimulator ratio).
-
-
Add Test Articles:
-
Add the LAG-3 binder at various concentrations. Include an isotype control antibody and a "no antibody" control.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Readout:
-
Assess T-cell proliferation using the CFSE assay (Protocol 5.4) or measure cytokine secretion from the supernatant (Protocol 5.5).
-
Protocol: CFSE T-Cell Proliferation Assay
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
T cells from MLR or other stimulation assay
-
CellTrace™ CFSE Cell Proliferation Kit
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Antibodies for T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Viability dye (e.g., 7-AAD or DAPI)
-
Flow cytometer
Procedure:
-
Labeling Cells with CFSE (prior to stimulation):
-
Resuspend up to 1 x 10^7 T cells in 1 mL of pre-warmed PBS.
-
Add CFSE stock solution to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
-
Cell Culture:
-
Use the CFSE-labeled T cells as responders in the MLR or other stimulation assay.
-
-
Harvesting and Staining:
-
After the incubation period (e.g., 5 days for MLR), harvest the cells.
-
Wash the cells with flow cytometry staining buffer.
-
Stain with fluorescently labeled antibodies against T-cell surface markers for 30 minutes on ice.
-
Wash the cells again.
-
Resuspend the cells in staining buffer containing a viability dye.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, and then on the T-cell population of interest (e.g., CD4+ T cells).
-
Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Quantify proliferation using metrics such as the percentage of divided cells or the proliferation index.
-
Protocol: IFN-γ ELISA for T-Cell Activation
This protocol describes the quantification of Interferon-gamma (IFN-γ) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and recombinant IFN-γ standard)
-
Cell culture supernatants from MLR or other stimulation assays
-
96-well ELISA plate
-
Coating buffer (e.g., PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat Plate:
-
Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of assay diluent to each well to block non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Standards and Samples:
-
Wash the plate three times.
-
Prepare a standard curve by serially diluting the recombinant IFN-γ standard in assay diluent.
-
Add 100 µL of the standards and cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody:
-
Wash the plate three times.
-
Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Add Streptavidin-HRP:
-
Wash the plate three times.
-
Dilute the streptavidin-HRP in assay diluent and add 100 µL to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Develop and Read:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature, or until a blue color develops.
-
Add 50 µL of stop solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm on a microplate reader within 30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the IFN-γ standards.
-
Use the standard curve to determine the concentration of IFN-γ in the samples.
-
References
- 1. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 3. SAR and PK studies of macrocyclic peptide inhibitors of Human Lymphocyte Activation Gene 3 (LAG-3) - American Chemical Society [acs.digitellinc.com]
- 4. Clinical landscape of LAG-3-targeted therapy | Publicación [silice.csic.es]
- 5. Safety, tolerability, and pharmacokinetics of an anti-LAG-3 antibody SHR-1802 in patients with advanced solid tumors: a phase I dose-escalation and dose-expansion study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting LAG-3 and PD-1 to Enhance T Cell Activation by Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A minimal physiologically-based pharmacokinetic modeling platform to predict intratumor exposure and receptor occupancy of an anti-LAG-3 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A minimal physiologically‐based pharmacokinetic modeling platform to predict intratumor exposure and receptor occupancy of an anti‐LAG‐3 monoclonal antibody | Semantic Scholar [semanticscholar.org]
- 11. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
Development of Bispecific Antibodies Targeting LAG-3 and PD-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of bispecific antibodies (BsAbs) targeting the immune checkpoint molecules Lymphocyte-activation gene 3 (LAG-3) and Programmed cell death protein 1 (PD-1). This document includes a summary of quantitative data for representative BsAbs, detailed experimental protocols for their characterization, and diagrams illustrating key signaling pathways and experimental workflows.
Introduction
Immune checkpoint inhibitors have revolutionized cancer therapy. Programmed cell death protein 1 (PD-1) and Lymphocyte-activation gene 3 (LAG-3) are two key inhibitory receptors expressed on activated and exhausted T cells.[1][2] Their co-expression on tumor-infiltrating lymphocytes (TILs) is associated with T cell dysfunction and poor prognosis in various cancers.[3] The simultaneous blockade of both LAG-3 and PD-1 has been shown to synergistically enhance T-cell activation and anti-tumor immunity, offering a promising therapeutic strategy to overcome resistance to single-agent checkpoint blockade.[1][4]
Bispecific antibodies (BsAbs) that dually target LAG-3 and PD-1 offer several potential advantages over combination therapies, including improved efficacy through targeted delivery to cells co-expressing both receptors and potentially a better safety profile.[5] This document outlines the preclinical data and methodologies for the evaluation of such novel therapeutic agents.
Data Presentation
The following tables summarize key quantitative data for several investigational bispecific antibodies targeting LAG-3 and PD-1 or its ligand PD-L1.
Table 1: Binding Affinity of LAG-3 and PD-1/PD-L1 Bispecific Antibodies
| Bispecific Antibody | Target 1 | Target 2 | Format | Binding Affinity (KD, nM) to Target 1 | Binding Affinity (KD, nM) to Target 2 | Reference |
| IBI323 | PD-L1 | LAG-3 | Tetravalent BsAb | <1 | Not Specified | [6] |
| INCA32459 | PD-1 | LAG-3 | Human IgG1 Fc-silenced | 0.39 (Human), 0.44 (Cyno) | 1.15 (Human), 0.20 (Cyno) | [1] |
| YG-003D3 | PD-1 | LAG-3 | Knob-in-hole | Similar to parental Abs | Similar to parental Abs | [7] |
| FS118 | PD-L1 | LAG-3 | Tetravalent mAb² | Nanomolar affinity | Nanomolar affinity | [8] |
| ZGGS15 | LAG-3 | TIGIT | IgG4 | 3.05 | 2.65 | [5] |
Table 2: In Vitro Functional Activity of LAG-3 and PD-1/PD-L1 Bispecific Antibodies
| Bispecific Antibody | Assay | Target Cell Line(s) | Readout | IC50 / EC50 (nM) | Reference |
| IBI323 | PD-1/PD-L1 Blocking | - | - | IC50: 23.99 | [9] |
| IBI323 | LAG-3/MHC-II Blocking | 293-F cells | - | IC50: 39.75 | [9] |
| IBI323 | Cell Binding (PD-L1) | CHO-S-PD-L1 | - | EC50: 4.74 | [9] |
| IBI323 | Cell Binding (LAG-3) | 293-F-LAG-3 | - | EC50: 1.25 | [9] |
| YG-003D3 | PD-1/PD-L1 Blocking | - | Competitive ELISA | Not Specified | [10] |
| YG-003D3 | PD-1/PD-L2 Blocking | - | Competitive ELISA | Not Specified | [10] |
| YG-003D3 | LAG-3/MHC-II Blocking | Raji cells | Flow Cytometry | Not Specified | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the preclinical evaluation of LAG-3/PD-1 bispecific antibodies.
Caption: Simplified signaling pathways of LAG-3 and PD-1 in T cells.
Caption: General workflow for preclinical development of bispecific antibodies.
Experimental Protocols
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (KD) of the bispecific antibody to recombinant human LAG-3 and PD-1 proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Recombinant human LAG-3 and PD-1 proteins
-
Bispecific antibody
-
HBS-EP+ buffer (running buffer)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Chip Preparation: Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Ligand Immobilization: Inject recombinant human LAG-3 or PD-1 (at 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 RU).
-
Blocking: Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl for 7 minutes.
-
Analyte Binding: Inject a series of concentrations of the bispecific antibody (e.g., 0.1 nM to 100 nM) in HBS-EP+ buffer over the immobilized ligand surface at a flow rate of 30 µL/min. Use a reference flow cell with no immobilized protein for background subtraction.
-
Dissociation: Allow the buffer to flow over the chip to monitor the dissociation phase.
-
Regeneration: Regenerate the sensor surface with an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD = kd/ka).
T-Cell Activation Assay (IFN-γ Release)
Objective: To assess the ability of the bispecific antibody to enhance T-cell activation, as measured by Interferon-gamma (IFN-γ) secretion.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Staphylococcal enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies
-
Bispecific antibody and isotype control antibody
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Assay Setup: Seed PBMCs at a density of 2 x 105 cells/well in a 96-well plate.
-
Stimulation and Treatment:
-
Add a suboptimal concentration of a T-cell stimulus (e.g., 10 ng/mL SEB or plate-coated anti-CD3 antibody).
-
Add serial dilutions of the bispecific antibody or isotype control antibody to the wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the antibody concentration to determine the EC50 value.
Mixed Lymphocyte Reaction (MLR)
Objective: To evaluate the functional activity of the bispecific antibody in reversing T-cell suppression in an allogeneic setting.
Materials:
-
PBMCs from two different healthy donors
-
RPMI-1640 medium (as above)
-
Mitomycin C or irradiation source
-
Bispecific antibody and isotype control antibody
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., BrdU or CFSE)
-
Cytokine analysis reagents (e.g., ELISA or Luminex)
Protocol:
-
Cell Preparation: Isolate PBMCs from two healthy donors (Donor A and Donor B).
-
Stimulator Cell Inactivation: Treat the "stimulator" PBMCs (e.g., from Donor A) with Mitomycin C (50 µg/mL) for 30 minutes at 37°C or irradiate them to prevent proliferation. Wash the cells thoroughly.
-
Assay Setup: Co-culture the "responder" PBMCs (from Donor B) with the inactivated stimulator PBMCs at a 1:1 ratio (e.g., 1 x 105 cells of each) in a 96-well plate.
-
Treatment: Add serial dilutions of the bispecific antibody or isotype control antibody to the co-culture.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Readouts:
-
Proliferation: On day 4 or 5, add a proliferation reagent (e.g., BrdU) and incubate for an additional 18-24 hours. Measure proliferation according to the manufacturer's protocol.
-
Cytokine Production: On day 3 or 5, collect the supernatant and measure the levels of cytokines such as IFN-γ and IL-2 by ELISA or Luminex.
-
-
Data Analysis: Analyze the dose-dependent increase in T-cell proliferation and cytokine production in the presence of the bispecific antibody.
In Vivo Anti-Tumor Efficacy in Humanized Mouse Models
Objective: To assess the anti-tumor efficacy of the bispecific antibody in a humanized mouse model bearing human tumors.
Materials:
-
Immunodeficient mice (e.g., NSG or NOG)
-
Human PBMCs or CD34+ hematopoietic stem cells
-
Human tumor cell line (e.g., A375 melanoma)
-
Bispecific antibody, control antibodies, and vehicle
-
Calipers for tumor measurement
Protocol:
-
Humanization: Engraft immunodeficient mice with human PBMCs or CD34+ hematopoietic stem cells to reconstitute a human immune system.
-
Tumor Implantation: Subcutaneously implant a human tumor cell line (e.g., 5 x 106 A375 cells) into the flank of the humanized mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups. Administer the bispecific antibody, control antibodies, or vehicle via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules (e.g., twice weekly).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) and cytokine profiles.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
The development of bispecific antibodies targeting LAG-3 and PD-1 represents a promising advancement in cancer immunotherapy. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of these novel therapeutic agents. The synergistic blockade of these two key inhibitory pathways has the potential to enhance anti-tumor immune responses and overcome resistance to current therapies, ultimately improving patient outcomes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. gccpo.org [gccpo.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. PD-1/LAG-3 bispecific antibody potentiates T cell activation and increases antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PD-L1/LAG-3 bispecific antibody enhances tumor-specific immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of LAG-3 Binder Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3), an immune checkpoint receptor, has emerged as a promising target in cancer immunotherapy.[1] Expressed on activated T cells, regulatory T cells, B cells, and natural killer (NK) cells, LAG-3 plays a crucial role in downregulating T-cell responses.[1] The development of therapeutic agents that bind to LAG-3, such as monoclonal antibodies, nanobodies, and peptides, necessitates robust methods for tracking their distribution and target engagement in vivo. This document provides detailed application notes and protocols for non-invasive imaging techniques to visualize and quantify the biodistribution of LAG-3 binders, aiding in the preclinical and clinical development of these novel immunotherapies.
The primary imaging modalities covered are Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which utilize radiolabeled LAG-3 binders to provide sensitive and quantitative whole-body imaging.[2] These techniques are invaluable for assessing tumor targeting, off-target accumulation, and pharmacokinetics, ultimately guiding dose selection and predicting therapeutic efficacy.[3]
Signaling Pathway and Experimental Workflow
To conceptualize the biological context and the experimental approach, the following diagrams illustrate the LAG-3 signaling pathway and a general workflow for in vivo imaging of LAG-3 binders.
Caption: A simplified diagram of the LAG-3 signaling pathway.
Caption: A general experimental workflow for in vivo imaging.
Quantitative Data Summary
The following tables summarize quantitative biodistribution data from preclinical studies using different radiolabeled LAG-3 binders. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g), providing a standardized measure for comparing tracer uptake across different organs and studies.
Table 1: Biodistribution of 89Zr-labeled Anti-LAG-3 Antibody (REGN3767) in Tumor-Bearing Mice
| Organ/Tissue | %ID/g (Day 6 post-injection) | Reference |
| MC38/hLAG-3 Tumor | ~35 | [4] |
| Spleen | - | |
| Liver | - | |
| Lungs | - | |
| Kidneys | - | |
| Muscle | - | |
| Blood | - | |
| Bone | - | |
| Isotype Control Tumor | ~5 | [4] |
Table 2: Biodistribution of 68Ga-labeled Cyclic Peptide ([68Ga]Ga-CC09-1) in Tumor-Bearing Mice
| Organ/Tissue | %ID/g (60 min post-injection) | Reference |
| Tumor | 1.35 ± 0.33 | [5][6] |
| Spleen | - | |
| Liver | - | |
| Lungs | - | |
| Kidneys | - | |
| Muscle | - | |
| Blood | - | |
| Bone | - | |
| Tumor-to-Muscle Ratio | 17.18 ± 3.20 | [5][6] |
Table 3: Biodistribution of 99mTc-labeled Nanobody in Tumor-Bearing Mice
| Organ/Tissue | %IA/g (1 hr post-injection) | Reference |
| Tumor | - | [7] |
| Spleen | Specific Uptake | [1][8] |
| Lymph Nodes | Specific Uptake | [1][8] |
| Liver | - | |
| Lungs | - | |
| Kidneys | High Uptake | [9] |
| Muscle | - | |
| Blood | Rapid Clearance | [9] |
| Bone | - | |
| Control (LAG-3 KO mice) | No Specific Uptake | [1][8] |
Note: Data for some organs were not explicitly provided in the referenced abstracts and would require access to the full publications. %IA/g (percentage of injected activity per gram) is used interchangeably with %ID/g.
Experimental Protocols
Protocol 1: Radiolabeling of Anti-LAG-3 Antibody with Zirconium-89 (B1202518) (89Zr) for Immuno-PET
This protocol is adapted from established methods for labeling monoclonal antibodies with 89Zr.[5][10][11]
Materials:
-
Anti-LAG-3 monoclonal antibody (mAb)
-
p-SCN-Bn-Deferoxamine (DFO) chelator
-
89Zr-oxalate
-
Phosphate-buffered saline (PBS), Chelex-treated, pH 7.2-7.4
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
PD-10 desalting columns
-
Instant thin-layer chromatography (iTLC) strips
-
Radio-TLC scanner
-
Size-exclusion chromatography (SEC) HPLC system
Procedure:
-
Antibody-Chelator Conjugation:
-
Prepare the anti-LAG-3 mAb in PBS.
-
Add a 5- to 10-fold molar excess of p-SCN-Bn-DFO (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Remove unconjugated DFO using a PD-10 desalting column equilibrated with Chelex-treated PBS.
-
Determine the concentration of the DFO-conjugated antibody using a spectrophotometer.
-
-
Radiolabeling with 89Zr:
-
To a solution of the DFO-conjugated antibody (typically 0.1-1 mg), add 89Zr-oxalate (typically 37-185 MBq).
-
Adjust the pH of the reaction mixture to 7.0-7.5 using sodium bicarbonate buffer.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) by iTLC using a mobile phase of 50 mM DTPA, pH 5.5. The 89Zr-DFO-mAb remains at the origin, while free 89Zr moves with the solvent front.
-
Confirm the integrity of the radiolabeled antibody using SEC-HPLC.
-
An RCP of >95% is generally required for in vivo use. If the RCP is lower, purification using a PD-10 column may be necessary.
-
Protocol 2: Radiolabeling of LAG-3 Binding Peptide with Gallium-68 (68Ga) for PET
This protocol is based on methods for labeling DOTA-conjugated peptides with 68Ga.[12][13][14]
Materials:
-
LAG-3 binding peptide conjugated with DOTA or NOTA chelator
-
68Ge/68Ga generator
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M)
-
Water bath or heating block
-
C18 Sep-Pak cartridges
-
Ethanol
-
Saline
-
Radio-HPLC system
Procedure:
-
68Ga Elution:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
-
Radiolabeling:
-
Add the 68GaCl3 eluate (e.g., 37-185 MBq) to a vial containing the DOTA-conjugated LAG-3 peptide (typically 10-50 µg).
-
Adjust the pH to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
-
Purification and Quality Control:
-
Purify the 68Ga-labeled peptide using a C18 Sep-Pak cartridge. Wash with water to remove unreacted 68Ga and elute the final product with ethanol/saline.
-
Determine the radiochemical purity by radio-HPLC. An RCP of >95% is desirable.
-
Protocol 3: In Vivo PET/CT Imaging of Tumor-Bearing Mice
This is a general protocol for performing PET/CT imaging in preclinical tumor models.[10][15][16]
Materials:
-
Tumor-bearing mice (e.g., syngeneic or xenograft models with varying LAG-3 expression)
-
Radiolabeled LAG-3 binder
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the scanner bed with appropriate monitoring of vital signs.
-
-
Tracer Administration:
-
Administer a defined activity of the radiolabeled LAG-3 binder (e.g., 1.85-7.4 MBq) via tail vein injection. The exact amount will depend on the tracer and imaging system.
-
-
Imaging Acquisition:
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical localization of tracer uptake.
-
Draw regions of interest (ROIs) over tumors and various organs on the co-registered images.
-
Quantify the radioactivity concentration in each ROI and express it as %ID/g or Standardized Uptake Value (SUV).
-
Protocol 4: Ex Vivo Biodistribution and Autoradiography
This protocol provides a method for detailed, quantitative analysis of tracer distribution after the final imaging session.[18][19][20]
Materials:
-
Gamma counter
-
Scales for weighing organs
-
Dissection tools
-
Cryostat and phosphor imaging plates (for autoradiography)
Procedure:
-
Tissue Collection:
-
Immediately after the final imaging scan, euthanize the mouse.
-
Dissect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Blot the tissues to remove excess blood, weigh them, and place them in counting tubes.
-
-
Gamma Counting:
-
Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
-
Autoradiography (Optional):
-
Freeze the dissected tumor and organs.
-
Prepare thin tissue sections using a cryostat.
-
Expose the sections to a phosphor imaging plate.
-
Scan the plate to obtain a high-resolution image of the radiotracer distribution within the tissue.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively utilize in vivo imaging techniques for the evaluation of LAG-3 binders. The non-invasive and quantitative nature of PET and SPECT imaging offers significant advantages in understanding the pharmacokinetics and target engagement of these promising immunotherapies, thereby accelerating their translation from the laboratory to the clinic. Careful adherence to these detailed protocols will ensure the generation of high-quality, reproducible data essential for advancing the field of cancer immunotherapy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. 89Zr-immuno-PET using the anti-LAG-3 tracer [89Zr]Zr-BI 754111: demonstrating target specific binding in NSCLC and HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. 89Zr immuno-PET: comprehensive procedures for the production of 89Zr-labeled monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.vub.be [researchportal.vub.be]
- 7. researchgate.net [researchgate.net]
- 8. 99mTc-Labeled Nanobodies: A New Type of Targeted Probes for Imaging Antigen Expression | Bentham Science [benthamscience.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Peptide-Based [68Ga]Ga Labeled PET Tracer for Tumor Imaging by Targeting Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 68Ga-Radiolabeled Peptides for HER2 PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immuno-PET imaging of tumor-infiltrating lymphocytes using zirconium-89 radiolabeled anti-CD3 antibody in immune-competent mice bearing syngeneic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanelements.com [americanelements.com]
- 17. Peptide-based PET tracer targeting LAG-3 for evaluating the efficacy of immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to LAG-3 Blockade in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) related to experiments involving Lymphocyte-activation gene 3 (LAG-3) blockade in solid tumors.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during preclinical and translational research on LAG-3 targeted therapies.
Q1: My in vivo solid tumor model is not responding to anti-LAG-3 monotherapy. What are the potential causes and troubleshooting steps?
A1: Primary resistance to anti-LAG-3 monotherapy is a common challenge. Several factors in the tumor microenvironment (TME) can contribute to this. Here is a step-by-step troubleshooting guide:
-
Step 1: Verify LAG-3 Expression. The primary target must be present.
-
Action: Profile your tumor model for LAG-3 expression on tumor-infiltrating lymphocytes (TILs), particularly on CD8+ and CD4+ T cells.
-
Method: Use validated flow cytometry or immunohistochemistry (IHC) protocols (see Section 3 for a sample protocol). High LAG-3 expression is often associated with T cell exhaustion and may predict a better response.[1]
-
-
Step 2: Assess Co-expression of Other Immune Checkpoints. T cells in an exhausted state often co-express multiple inhibitory receptors.[2]
-
Action: Evaluate the co-expression of PD-1, TIM-3, and other checkpoints on LAG-3+ TILs. The presence of these alternative checkpoints can provide escape routes for the tumor when only LAG-3 is blocked.[3][4]
-
Method: A comprehensive flow cytometry panel is essential for this analysis (see Section 3).
-
Solution: If co-expression is high, consider combination therapy. The synergy between anti-LAG-3 and anti-PD-1 is well-documented and is often effective in models resistant to single-agent therapy.[4][5][6]
-
-
Step 3: Analyze the Expression of LAG-3 Ligands. The interaction between LAG-3 and its ligands is crucial for its inhibitory function.
-
Action: Measure the expression of key LAG-3 ligands, such as Fibrinogen-like protein 1 (FGL1) and MHC class II (MHC-II), on tumor cells and antigen-presenting cells (APCs) in the TME.[7][8] High levels of FGL1 in the plasma of cancer patients have been associated with resistance to immunotherapy.[9][10]
-
Method: Use IHC or flow cytometry for FGL1 and MHC-II. Soluble FGL1 can be measured in plasma/serum by ELISA.
-
Solution: High ligand expression may necessitate higher antibody doses or combination strategies that also target the ligand-receptor interaction.
-
-
Step 4: Characterize the Broader Immune-Inhibitory Milieu. Resistance can be mediated by other suppressive cell types.
-
Action: Quantify the presence of regulatory T cells (Tregs; FoxP3+) and neutrophils (Ly6G+) within the tumor. These populations are associated with resistance to checkpoint blockade.[6]
-
Method: Flow cytometry or multiplex IHC/immunofluorescence.
-
Solution: Consider therapies that deplete or modulate these suppressive populations in combination with LAG-3 blockade.
-
Q2: We observed initial tumor control with anti-LAG-3/anti-PD-1 combination therapy, but the tumors eventually relapsed. How can we investigate this acquired resistance?
A2: Acquired resistance often involves the upregulation of alternative escape pathways.
-
Action 1: Re-profile the TME of relapsed tumors. Compare the cellular and molecular landscape of treated, relapsed tumors to treatment-naïve tumors and those with a durable response.
-
Action 2: Look for upregulation of other checkpoints. Compensatory upregulation of checkpoints like TIM-3, VISTA, or TIGIT on TILs is a common mechanism of acquired resistance.[2]
-
Action 3: Perform genetic screening. Use a CRISPR screen on your tumor cell line to identify genes whose loss confers resistance to T-cell mediated killing induced by LAG-3 blockade. This can uncover novel resistance pathways (see Section 4 for workflow).[11][12]
Q3: What is the significance of soluble LAG-3 (sLAG-3) in our experimental samples?
A3: Soluble LAG-3 is produced by the cleavage of membrane-bound LAG-3 by metalloproteases like ADAM10 and ADAM17.[13] Its role is complex and can be context-dependent. High levels of pre-treatment sLAG-3 in the serum of melanoma patients have been associated with resistance to anti-PD-1 therapy.[14][15]
-
Action: Measure sLAG-3 levels in the plasma or serum of your animal models or in patient samples using a validated ELISA kit.
-
Interpretation: Elevated sLAG-3 could be an exploratory biomarker for a more immunosuppressive TME and potential resistance to checkpoint blockade. Its functional role is still under investigation, but it may contribute to immune dysregulation.[16]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on LAG-3 blockade.
Table 1: Preclinical Efficacy of Anti-LAG-3 in Combination with Anti-PD-1
| Tumor Model | Treatment Group | Outcome Metric | Key Finding | Reference |
|---|---|---|---|---|
| MC38 Colon Adenocarcinoma | Anti-LAG-3 + Anti-PD-1 | Tumor Growth | Synergistic reduction in tumor growth compared to either monotherapy. | [5] |
| MBT-2 Bladder Cancer | Anti-LAG-3 + Anti-PD-1 | Complete Response (CR) | Significantly higher number of CRs with combination therapy. | [17] |
| B16F10 Melanoma | Anti-LAG-3 + Anti-PD-1 | Tumor Growth | Combination therapy significantly repressed tumor growth compared to modest effects of monotherapy. | [18] |
| CT26 Colon Carcinoma | Anti-LAG-3 + Anti-PD-1 | Tumor Growth | Dose-dependent inhibition of tumor growth with combination therapy. | [18] |
| Melanoma Brain Metastasis | Anti-LAG-3 + Anti-PD-1 | Tumor Growth | Significantly reduced melanoma brain metastatic tumor growth. |[6] |
Table 2: Clinical Efficacy of Relatlimab (Anti-LAG-3) + Nivolumab (Anti-PD-1)
| Clinical Trial | Cancer Type | Treatment Arms | Primary Endpoint | Result | Reference |
|---|---|---|---|---|---|
| RELATIVITY-047 (Phase II/III) | Untreated Metastatic Melanoma | Relatlimab + Nivolumab | Median Progression-Free Survival (PFS) | 10.1 months with the combination vs. 4.6 months with Nivolumab alone. | [14] |
| | | Nivolumab Monotherapy | | Hazard Ratio for progression or death: 0.75 |[14] |
Table 3: Biomarkers of Resistance to LAG-3/PD-1 Pathway Blockade
| Biomarker | Method of Detection | Association with Resistance | Tumor Type(s) | Reference |
|---|---|---|---|---|
| High FGL1 Expression | IHC, ELISA, RNA-seq | Associated with poor prognosis and resistance to anti-PD-1 therapy. | Urothelial Carcinoma, NSCLC, HCC | [9][19][20] |
| High Soluble LAG-3 (sLAG-3) | ELISA | Associated with resistance to anti-PD-1 therapy. | Melanoma | [14] |
| Increased Neutrophil Infiltration | Flow Cytometry, IHC | Associated with resistance to anti-LAG-3/anti-PD-1 combination therapy. | Melanoma Brain Metastasis | [6] |
| Increased Treg Infiltration | Flow Cytometry, IHC | Associated with resistance to anti-LAG-3/anti-PD-1 combination therapy. | Melanoma Brain Metastasis |[6] |
Section 3: Key Experimental Protocols
Protocol 1: Multiparameter Flow Cytometry for T Cell Exhaustion Markers on Human TILs
This protocol provides a framework for identifying and phenotyping exhausted T cells from fresh solid tumor samples.
-
TIL Isolation:
-
Mince fresh tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI media.
-
Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human) according to the manufacturer's instructions, typically involving enzymatic digestion at 37°C.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
Isolate lymphocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the isolated TILs with PBS or FACS buffer.
-
-
Staining:
-
Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer (PBS + 2% FBS + 0.09% sodium azide).
-
Perform Fc receptor blocking by adding human Fc block reagent and incubating for 10 minutes at 4°C.
-
Add a pre-titrated cocktail of fluorescently conjugated antibodies. A recommended panel includes:
-
Lineage Markers: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8
-
Exhaustion/Inhibitory Markers: Anti-LAG-3 (e.g., clone 17B4), Anti-PD-1 (e.g., clone EH12.2H7), Anti-TIM-3 (e.g., clone F38-2E2)
-
Viability Dye: A fixable viability dye to exclude dead cells from the analysis.
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
(Optional) If intracellular staining for transcription factors like FoxP3 (for Tregs) is required, fix and permeabilize the cells using a dedicated buffer set (e.g., eBioscience Foxp3/Transcription Factor Staining Buffer Set) after surface staining. Then, add the intracellular antibody and incubate as per the manufacturer's protocol.
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multicolor flow cytometer. Ensure compensation controls (single-stained beads or cells) are run for all fluorochromes.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on lymphocytes using FSC-A vs SSC-A.
-
Gate on T cells (CD45+ CD3+).
-
From the T cell gate, separate CD4+ and CD8+ populations.
-
Within the CD8+ and CD4+ gates, analyze the expression of LAG-3, PD-1, and TIM-3 using quadrant or histogram gates based on Fluorescence Minus One (FMO) controls.
-
-
Protocol 2: Immunohistochemistry (IHC) for FGL1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Slide Preparation:
-
Cut 4-5 µm sections from FFPE tumor blocks and mount on positively charged slides.
-
Bake slides at 60°C for at least 1 hour.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., Tris-EDTA buffer, pH 9.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with a protein block or normal serum from the secondary antibody host species for 30 minutes.
-
Incubate with the primary antibody against FGL1 (using a pre-validated antibody and optimal dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity is reached.
-
Wash with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Scan slides using a digital slide scanner.
-
Quantify FGL1 expression using image analysis software (e.g., QuPath, ImageJ), often by measuring the percentage of positive tumor cells or using an H-score.[21]
-
Section 4: Visualized Pathways and Workflows
LAG-3 Signaling and Resistance Mechanisms
The following diagram illustrates the key interactions of the LAG-3 receptor with its ligands and highlights mechanisms that contribute to therapeutic resistance.
Caption: LAG-3 signaling, its ligands, and key resistance mechanisms.
Experimental Workflow: CRISPR-Cas9 Screen for LAG-3 Resistance Genes
This workflow outlines the steps to perform a pooled CRISPR-Cas9 knockout screen to identify genes in tumor cells that, when lost, confer resistance to T-cell killing enhanced by LAG-3 blockade.
Caption: A typical workflow for a pooled CRISPR-Cas9 knockout screen.
References
- 1. LAG-3 expression on tumor-infiltrating T cells in soft tissue sarcoma correlates with poor survival | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Expression and clinical significance of LAG-3, FGL1, PD-L1 and CD8+T cells in hepatocellular carcinoma using multiplex quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TRLS-12 PD-1 AND LAG3 COMBINATION BLOCKADE THERAPY REDUCES MELANOMA BRAIN METASTATIC TUMOR GROWTH IN PRECLINICAL MODELS AND IS ABROGATED BY NEUTROPHIL INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer [frontiersin.org]
- 10. Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 10xgenomics.com [10xgenomics.com]
- 12. CRISPR Screens to Identify Regulators of Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lag-3 expression and clinical outcomes in metastatic melanoma patients treated with combination anti-lag-3 + anti-PD-1-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Significance of Soluble LAG-3 (sLAG-3) in Patients With Cervical Cancer Determined via Enzyme-Linked Immunosorbent Assay With Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Soluble LAG3 and Soluble Immune Checkpoints Profile in Advanced Head and Neck Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Anti-PD-1 Therapy: The Impact of LAG-3 Blockade on Immune Responses in Cancer Mouse Models [synapse.patsnap.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Impact of LAG-3/FGL1 pathway on immune evasive contexture and clinical outcomes in advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immune Checkpoint FGL1 Expression of Circulating Tumor Cells Is Associated With Poor Survival in Curatively Resected Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the potency of LAG-3 small molecule inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on strategies to enhance the potency of Lymphocyte-Activation Gene 3 (LAG-3) small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LAG-3, and why is it a target for small molecule inhibitors?
A: Lymphocyte-Activation Gene 3 (LAG-3), or CD223, is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and other immune cells.[1][2] Its primary function is to negatively regulate T-cell activation and proliferation.[3][4] LAG-3 binds to several ligands, most notably Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs) and Fibrinogen-like protein 1 (FGL1) on cancer cells.[1][2][5] This interaction transmits an inhibitory signal that dampens the anti-tumor immune response, contributing to T-cell exhaustion.[5][6] Small molecule inhibitors are sought to block these interactions, thereby restoring T-cell effector functions and enhancing the body's ability to fight cancer.[7] Compared to monoclonal antibodies, small molecules may offer advantages such as better tumor penetration and lower manufacturing costs.[1]
Q2: What are the key binding sites on LAG-3 for small molecule inhibitors?
A: While research is ongoing, computational and screening studies have identified several putative binding sites for small molecules on the LAG-3 protein. Molecular dynamics simulations have highlighted two potential pockets on the ectodomain: an "antibody interface" site and a "lipophilic canyon".[8] Other approaches focus on developing inhibitors that directly block the interaction surfaces for its primary ligands, MHC Class II and FGL1.[1][9][10] The development of the first crystal structure of LAG-3 has provided a more detailed framework for understanding these interactions and guiding the structure-based design of new inhibitors.[11][12]
Q3: How does LAG-3 signaling differ from other immune checkpoints like PD-1 and CTLA-4?
A: LAG-3, PD-1, and CTLA-4 are all inhibitory receptors that suppress T-cell function, but they do so through distinct mechanisms.[13] While CTLA-4 primarily acts during the initial phase of T-cell activation in lymphoid organs by competing with the co-stimulatory receptor CD28, PD-1 and LAG-3 predominantly function at later stages in peripheral tissues and within the tumor microenvironment.[13] LAG-3 and PD-1 often function synergistically in mediating T-cell exhaustion.[1] However, their signaling pathways are different, which provides a strong rationale for dual blockade.[9][13] For instance, combining LAG-3 and PD-1 inhibitors has shown greater efficacy than monotherapy in clinical trials for metastatic melanoma.[6][9]
Potency Enhancement Strategies
Q4: My initial hits from a screening campaign show only micromolar potency. What are the first steps to improve this?
A: Moving from a micromolar hit to a nanomolar lead requires a systematic lead optimization process. A common and effective initial strategy is "Structure-Activity Relationship (SAR) by catalog".[1] This involves procuring and testing commercially available structural analogs of your hit compound to quickly understand which chemical modifications are favorable for potency.[1][10] This approach can rapidly identify key pharmacophores and guide the rational design of more potent compounds. Concurrently, establishing a reliable biophysical assay (e.g., SPR or MST) is crucial to confirm direct binding and obtain accurate affinity data (K D values) for your compounds, ensuring that increased potency in functional assays correlates with target engagement.[8]
Q5: How can I use computational methods to guide the optimization of my lead compound?
A: Computational modeling is a powerful tool for lead optimization. Once a binding mode for your lead compound is hypothesized or determined, molecular dynamics (MD) simulations can reveal key interactions between the small molecule and residues in the LAG-3 binding pocket.[1][14] This information can guide the design of new analogs with improved binding affinity. For example, if modeling suggests an opportunity to form an additional hydrogen bond or engage in a favorable hydrophobic interaction, a specific chemical modification can be proposed.[8] 3D pharmacophore screening can also be used to identify novel scaffolds that fit the key binding features of a known site.[8]
Q6: Beyond direct binding affinity, what other properties should be optimized to enhance overall potency in a cellular context?
A: Cellular potency can be limited by factors other than direct target affinity. Key properties to optimize include:
-
Solubility: Poorly soluble compounds may precipitate in assay media, leading to artificially low potency. Structural modifications can be made to improve solubility.[15][16]
-
Permeability: The compound must be able to cross the cell membrane to reach its target if the binding site is not fully exposed.
-
Metabolic Stability: In longer-term cell-based assays, compound degradation by cellular enzymes can reduce the effective concentration and lower apparent potency.
-
Off-Target Effects: Binding to other cellular proteins can cause toxicity or confound assay results.
Optimizing for a balance of potency, solubility, and metabolic stability is crucial for translating biochemical activity into cellular efficacy.[15]
Data Presentation
Table 1: Example Structure-Activity Relationship (SAR) Data for Hypothetical LAG-3 Inhibitor Series "L3I-001"
This table illustrates how SAR data can be organized to compare the potency of different chemical analogs against LAG-3's interactions with its two main ligands, MHCII and FGL1.
| Compound ID | R-Group Modification | LAG-3/MHCII Inhibition IC50 (µM) | LAG-3/FGL1 Inhibition IC50 (µM) |
| L3I-001 | -H | 12.5 | 15.2 |
| L3I-002 | -F | 8.3 | 9.8 |
| L3I-003 | -Cl | 4.2 | 6.5 |
| L3I-004 | -CH3 | 10.1 | 11.4 |
| L3I-005 | -OCH3 | 18.9 | 22.1 |
| L3I-006 | -CF3 | 1.1 | 2.3 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols & Troubleshooting
Protocol: Cell-Based LAG-3/MHCII Interaction Blockade Assay
This protocol describes a common method to assess the ability of small molecule inhibitors to block the LAG-3/MHCII interaction on the cell surface.
Principle: This assay uses two engineered cell lines: one expressing LAG-3 on its surface (e.g., Jurkat T-cells) and another expressing MHCII (e.g., an APC cell line). The interaction is detected via a reporter system (e.g., luminescence or fluorescence). An effective inhibitor will disrupt the cell-cell interaction, leading to a dose-dependent change in the reporter signal.[9]
Methodology:
-
Cell Preparation:
-
Culture LAG-3+ Jurkat cells and MHCII+ APC cells according to standard protocols.
-
On the day of the assay, harvest cells and ensure viability is >95%.
-
Resuspend each cell type in assay buffer to the desired final concentration (e.g., 2 x 10^6 cells/mL).
-
-
Compound Preparation:
-
Perform a serial dilution of the small molecule inhibitors in DMSO.
-
Further dilute the compounds in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Procedure:
-
Add 50 µL of MHCII+ cells to each well of a 96-well white, flat-bottom plate.
-
Add 25 µL of the diluted small molecule inhibitor or vehicle control (DMSO) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of LAG-3+ Jurkat cells to initiate the interaction.
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the reporter substrate (e.g., luciferin-based reagent) according to the manufacturer's instructions.[9]
-
Read the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
Subtract background signal (wells with no cells).
-
Normalize the data to controls: 0% inhibition (vehicle control) and 100% inhibition (a known blocking antibody, e.g., Relatlimab).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
Q7: Why is my inhibitor potent in a biochemical assay (e.g., TR-FRET) but shows low or no activity in the cell-based assay?
A: This is a common challenge in drug discovery and can point to several issues. The discrepancy between biochemical and cellular activity often relates to the compound's physicochemical properties or a different mechanism of action in the cellular environment.
Visualizations
Caption: LAG-3 signaling and point of intervention for small molecule inhibitors.
Caption: A typical workflow for the discovery and optimization of LAG-3 inhibitors.
Caption: A decision tree for troubleshooting low cellular potency of inhibitors.
References
- 1. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LAG-3 Contribution to T Cell Downmodulation during Acute Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. immunology.pitt.edu [immunology.pitt.edu]
- 7. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciencedaily.com [sciencedaily.com]
- 12. Researchers reveal key LAG3 mechanisms that could transform cancer immunotherapy - ecancer [ecancer.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
Mitigating Off-Target Effects of LAG-3 Biner 1: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects during preclinical studies of LAG-3 biner 1. For the purpose of this guide, "this compound" is considered a bispecific antibody targeting LAG-3 and PD-L1.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target and off-target toxicities associated with a LAG-3 x PD-L1 bispecific antibody?
A1: On-target toxicities arise from the intended mechanism of action, while off-target toxicities result from unintended interactions.
-
On-target toxicities: These are generally immune-related adverse events (irAEs) resulting from the dual blockade of LAG-3 and PD-L1, leading to a broad activation of the immune system. Common irAEs include dermatologic (rash, pruritus), gastrointestinal (colitis, hepatitis), endocrine (thyroiditis, hypophysitis), and pulmonary (pneumonitis) toxicities. The severity of these events can be higher with combination therapies compared to single-agent treatments.
-
Off-target toxicities: These occur if this compound binds to unintended proteins or tissues. Such interactions can be unpredictable and vary widely depending on the specific characteristics of the antibody.[1][2] Preclinical screening is crucial to identify and mitigate these risks.
Q2: What are the primary methods for detecting off-target binding of this compound in preclinical studies?
A2: The two primary methods for assessing off-target binding are Tissue Cross-Reactivity (TCR) studies and Membrane Proteome Arrays (MPA).
-
Tissue Cross-Reactivity (TCR): This involves using immunohistochemistry (IHC) to test the binding of this compound to a panel of normal human and animal tissues.[3][4][5] It helps identify unexpected binding sites that could translate to in vivo toxicity.
-
Membrane Proteome Array (MPA): This is a cell-based assay where thousands of individual human membrane proteins are expressed on the surface of cells. The therapeutic antibody is then screened against this array to identify specific off-target binding partners in their native conformation.[6][7][8][9]
Q3: How can we interpret unexpected staining in a Tissue Cross-Reactivity (TCR) study?
A3: Unexpected staining in a TCR study requires careful interpretation to distinguish between specific off-target binding and non-specific background. The intensity and pattern of the staining are key indicators.[10] Findings should be correlated with other data, such as the known expression profile of the off-target protein (if identified) and results from other assays like the Membrane Proteome Array. A risk assessment should be conducted to determine the potential physiological consequence of binding to the identified tissue.
Q4: What strategies can be employed to reduce the off-target effects of this compound?
A4: Mitigating off-target effects often involves protein engineering and careful candidate selection. Strategies include:
-
Affinity and Valency Modulation: Adjusting the binding affinity and valency for each target can help optimize the therapeutic window, enhancing tumor-specific activity while minimizing effects on normal tissues.
-
Fc Engineering: Modifying the Fc region of the antibody can reduce immune-mediated toxicities.
-
Candidate Selection: Utilizing advanced preclinical models and comprehensive screening assays like MPA to select candidates with the cleanest off-target binding profiles.[11][12]
Troubleshooting Guides
Tissue Cross-Reactivity (TCR) Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High Background Staining | 1. Primary antibody concentration too high. 2. Insufficient blocking. 3. Endogenous peroxidase or biotin (B1667282) activity. 4. Secondary antibody cross-reactivity. | 1. Perform a titration to determine the optimal primary antibody concentration.[13] 2. Ensure adequate blocking with serum from the same species as the secondary antibody.[13][14] 3. Quench endogenous peroxidase with 3% H₂O₂. If using a biotin-based system, use an avidin/biotin blocking kit.[13][15] 4. Use a cross-adsorbed secondary antibody. Run a secondary antibody-only control to confirm the source of the background.[15][16] |
| No or Weak Staining | 1. Suboptimal primary antibody concentration. 2. Incompatible secondary antibody. 3. Improper antigen retrieval. 4. Tissue fixation issues. | 1. Titrate the primary antibody to find the optimal concentration. 2. Ensure the secondary antibody is compatible with the host species of the primary antibody.[13] 3. Optimize the antigen retrieval method (heat-induced or proteolytic-induced) and buffer conditions (pH).[13] 4. Ensure proper fixation time and method. Over-fixation can mask epitopes.[14] |
| Uneven or Patchy Staining | 1. Incomplete deparaffinization. 2. Tissue drying out during incubation. 3. Uneven antibody application. | 1. Ensure complete deparaffinization with fresh xylene.[14] 2. Perform incubations in a humidified chamber. 3. Ensure the entire tissue section is covered with the antibody solution. |
Membrane Proteome Array (MPA)
| Problem | Potential Cause | Troubleshooting Steps |
| No Signal for Positive Control | 1. Incorrect concentration of detection antibody or streptavidin-HRP. 2. Inactive chemiluminescent reagents. | 1. Use the recommended concentrations and dilutions for detection reagents.[17] 2. Prepare fresh chemiluminescent reagents. |
| High Background | 1. Incomplete removal of cytosolic proteins. 2. Non-specific binding to the array membrane or affinity resins. 3. Insufficient washing. | 1. Perform a high-speed centrifugation step after cell lysis to pellet membranes before solubilization.[11] 2. Include a pre-clearing step with the affinity resin before adding the antibody.[11] 3. Perform washes as specified in the protocol, using a large container to ensure thorough washing.[17] |
| Low Protein Yield | 1. Inefficient cell lysis. 2. Suboptimal detergent concentration. 3. Insufficient incubation time or temperature. | 1. Ensure complete cell lysis using appropriate mechanical methods in addition to the lysis buffer.[11] 2. Optimize the detergent concentration to be above the critical micelle concentration (CMC). 3. Optimize incubation time and temperature for protein solubilization. |
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Affinity (KD, nM) |
| Human LAG-3 | 2.0 ± 0.4 |
| Human PD-L1 | 1.6 ± 0.2 |
Data is illustrative and based on representative preclinical findings for similar bispecific antibodies.[2]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Responses |
| Isotype Control | 10 | 0 | 0/10 |
| Anti-LAG-3 mAb | 10 | 35 | 1/10 |
| Anti-PD-L1 mAb | 10 | 45 | 2/10 |
| Anti-LAG-3 + Anti-PD-L1 mAbs | 10 (each) | 70 | 5/10 |
| This compound | 10 | 85 | 7/10 |
Data is illustrative and based on representative preclinical findings for similar bispecific antibodies.[13][18]
Table 3: Summary of Tissue Cross-Reactivity (TCR) Staining for this compound
| Human Tissue | Staining Intensity | Cellular Localization | Interpretation |
| Tonsil | +++ | Lymphocytes | On-target binding |
| Spleen | ++ | Lymphocytes in white pulp | On-target binding |
| Liver | - | None | No off-target binding observed |
| Kidney | - | None | No off-target binding observed |
| Lung | + | Alveolar macrophages | Potential off-target binding, requires further investigation |
| Pancreas | - | None | No off-target binding observed |
Staining Intensity: - (negative), + (weak), ++ (moderate), +++ (strong). Data is hypothetical and for illustrative purposes.
Experimental Protocols
Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
This protocol outlines the general steps for conducting a GLP-compliant TCR study.
-
Assay Optimization (Non-GLP):
-
Determine the optimal staining conditions for this compound and an isotype control antibody.
-
Test a range of antibody concentrations on known positive and negative control tissues.
-
Optimize antigen retrieval methods and incubation times.
-
-
GLP-Compliant Tissue Screening:
-
Use a panel of 37 frozen human tissues from at least three unrelated donors.[19]
-
Prepare 5 µm thick cryosections of each tissue.
-
Fix sections in cold acetone (B3395972) for 10 minutes and air dry.
-
Rehydrate sections in a wash buffer (e.g., PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a suitable blocking serum for 30 minutes.
-
Incubate sections with either this compound (at two concentrations) or the isotype control antibody overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody.
-
Wash and incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
A board-certified pathologist should evaluate the slides for staining intensity, distribution, and cellular localization.
-
Membrane Proteome Array (MPA) for Off-Target Identification
This protocol describes a typical workflow for an MPA screen.
-
Assay Optimization:
-
Determine the optimal conditions for detecting the binding of this compound using flow cytometry. This includes titrating the test antibody and the secondary detection antibody.
-
-
High-Throughput Screening:
-
A library of over 6,000 human membrane proteins is individually expressed in a cell line (e.g., HEK293).
-
This compound is incubated with the cell-based array.
-
Binding to each protein is detected using a fluorescently labeled secondary antibody via high-throughput flow cytometry.[3][6]
-
"Hits" are identified as proteins to which the antibody binds above a predefined threshold.
-
-
Hit Confirmation and Validation:
-
Each identified "hit" is re-expressed and tested in a dose-response titration experiment with this compound.
-
The binding affinity (EC50) for each validated off-target is determined.
-
A detailed report is generated listing all on-target and validated off-target interactions with their respective binding data.[6]
-
Visualizations
Caption: Simplified LAG-3 signaling pathway in T cell inhibition.
Caption: Workflow for preclinical off-target effect mitigation.
Caption: Logical steps for troubleshooting high background in TCR.
References
- 1. PD-L1/LAG-3 bispecific antibody enhances tumor-specific immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. precisionantibody.com [precisionantibody.com]
- 5. labcorp.com [labcorp.com]
- 6. integralmolecular.com [integralmolecular.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Comprehensive Specificity Profiling of Antibody-Based Therapeutics Using the Membrane Proteome Array [healthtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1) | iQ Biosciences [iqbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. Abstract PR06: A LAG-3/PD-L1 bispecific antibody inhibits tumour growth in two syngeneic colon carcinoma models | Semantic Scholar [semanticscholar.org]
- 14. The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.bioivt.com [info.bioivt.com]
- 16. LAG-3xPD-L1 bispecific antibody potentiates antitumor responses of T cells through dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Proteome Profiler Array Kits: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. criver.com [criver.com]
Technical Support Center: Optimizing Dosing Schedules for Combination Therapy with LAG-3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing dosing schedules for combination therapy with Lymphocyte-Activation Gene 3 (LAG-3) inhibitors.
Troubleshooting Guides
This section addresses common issues encountered during preclinical and clinical development of LAG-3 inhibitor combination therapies.
Issue 1: Suboptimal anti-tumor efficacy in preclinical models.
-
Question: Our in vivo mouse model shows minimal tumor growth inhibition with LAG-3 and PD-1 inhibitor combination therapy. What are the potential causes and how can we troubleshoot this?
-
Answer: Suboptimal efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Mouse Model Selection: Ensure the chosen mouse model is appropriate. Humanized mouse models expressing human LAG-3 and PD-1 are essential for evaluating human-specific antibodies.[1][2][3] Syngeneic models with murine antibodies can also be used, but the translatability might be lower. The tumor cell line should also be validated for sensitivity to checkpoint inhibition.
-
Dosing Schedule: The timing and sequence of administration can significantly impact efficacy. Empirically test both concurrent and sequential dosing regimens. For example, administering the PD-1 inhibitor prior to the LAG-3 inhibitor might enhance the activation of T cells before the LAG-3-mediated exhaustion kicks in.
-
Dose Level: The doses of one or both inhibitors may be suboptimal. Perform a dose-titration study to identify the optimal therapeutic window. Preclinical studies have explored various dosing schedules, such as administration on days 1, 4, 8, and 11 of the study.[4]
-
Tumor Microenvironment (TME): The TME of your chosen model might be highly immunosuppressive. Characterize the TME by analyzing the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and other inhibitory molecules. Targeting these additional immunosuppressive mechanisms might be necessary.
-
Antibody Quality: Verify the integrity and activity of the antibodies used.
-
Issue 2: High incidence of immune-related adverse events (irAEs) in preclinical models.
-
Question: We are observing significant toxicity (e.g., weight loss, graft-versus-host disease-like symptoms) in our humanized mouse models treated with LAG-3 and PD-1 inhibitor combinations. How can we mitigate this?
-
Answer: High toxicity is a common concern with combination immunotherapy. Here are some strategies to manage it:
-
Dose Reduction/Schedule Modification: This is the most direct approach. Systematically reduce the dose of one or both inhibitors to find a better-tolerated regimen that maintains efficacy. Altering the dosing frequency (e.g., from twice a week to once a week) can also reduce toxicity.
-
Sequential Dosing: Administering the inhibitors sequentially rather than concurrently may reduce the peak systemic immune activation and associated toxicities.
-
Supportive Care: In preclinical models, supportive care measures can be implemented to manage irAEs, although this can be challenging. In a clinical setting, irAEs are managed with corticosteroids and other immunosuppressive agents.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to understand the exposure-toxicity relationship and to simulate alternative dosing schedules that might reduce the risk of irAEs.
-
Issue 3: Difficulty in translating preclinical findings to clinical dosing schedules.
-
Question: How can we improve the translatability of our preclinical dosing schedule for LAG-3 inhibitor combination therapy to a clinical setting?
-
Answer: Bridging the gap between preclinical and clinical studies is a significant challenge. Consider these points:
-
Allometric Scaling: Use allometric scaling to estimate the starting dose in humans based on the effective dose in mice. However, this method has limitations for monoclonal antibodies.
-
PK/PD Modeling: Develop a robust PK/PD model based on preclinical data to predict human PK and receptor occupancy at different dose levels. This can help in selecting a starting dose for first-in-human trials.
-
Biomarker-Guided Dose Selection: Identify and validate pharmacodynamic biomarkers in preclinical models that correlate with both efficacy and toxicity. These biomarkers can then be used in early-phase clinical trials to guide dose escalation and scheduling decisions.
-
Innovative Clinical Trial Designs: Employ adaptive trial designs in early clinical phases to allow for more flexible dose and schedule exploration based on emerging clinical data.
-
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining LAG-3 inhibitors with other checkpoint inhibitors like PD-1 inhibitors?
A1: The combination of LAG-3 and PD-1 inhibitors is based on the synergistic mechanism of these two checkpoint pathways.[5][6] LAG-3 and PD-1 are often co-expressed on exhausted T cells within the tumor microenvironment.[7] By blocking both pathways simultaneously, it is possible to achieve a more potent reactivation of anti-tumor T cell responses than by blocking either pathway alone.[5][6] This dual blockade can lead to increased cytokine production (e.g., IFN-γ) and enhanced cytotoxic T lymphocyte (CTL) activity against tumor cells.[5]
Q2: What are the key considerations for designing a preclinical in vivo study to optimize the dosing schedule?
A2: A well-designed preclinical study is crucial for determining an optimal dosing schedule. Key considerations include:
-
Animal Model: Use of humanized mouse models (e.g., BALB/c-hLAG3, C57BL/6-hLAG3, or double humanized PD-1/LAG-3 mice) is highly recommended for testing human-specific antibodies.[1][2][3]
-
Tumor Model: Select a tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16F10 melanoma, Sa1N fibrosarcoma) that is known to be responsive to checkpoint inhibition and establishes a relevant tumor microenvironment.[1][3][8]
-
Dosing Arms: Include monotherapy arms for each inhibitor, a combination therapy arm, and a vehicle control arm.
-
Dosing Schedule: Test a range of doses for each antibody and explore different schedules (e.g., concurrent vs. sequential administration, varying dosing frequency).
-
Endpoints: Primary endpoints should include tumor growth inhibition and overall survival. Secondary/exploratory endpoints should include analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry), cytokine levels in the serum (e.g., IFN-γ by ELISA), and assessment of toxicity (e.g., body weight, clinical signs).
Q3: What are some useful pharmacodynamic (PD) biomarkers to monitor the biological effect of LAG-3 inhibitor combination therapy?
A3: PD biomarkers are critical for assessing the on-target effects of the therapy and for guiding dose selection. Useful PD biomarkers include:
-
Receptor Occupancy: Measuring the extent to which the LAG-3 and PD-1 receptors on immune cells are bound by the therapeutic antibodies. This can be assessed by flow cytometry.
-
Immune Cell Activation Markers: Monitoring the expression of activation markers (e.g., CD69, ICOS, Granzyme B) on T cells in the peripheral blood and within the tumor.
-
Cytokine Production: Measuring the levels of pro-inflammatory cytokines, such as IFN-γ and TNF-α, in the serum or from ex vivo stimulated peripheral blood mononuclear cells (PBMCs).[9]
-
Circulating Tumor DNA (ctDNA): Monitoring changes in ctDNA levels in the plasma can serve as a non-invasive biomarker of tumor response.
Q4: Should LAG-3 and PD-1 inhibitors be administered concurrently or sequentially?
A4: The optimal sequence of administration is still an area of active research.
-
Concurrent Dosing: The rationale for concurrent dosing is to block both inhibitory pathways simultaneously to achieve maximal T cell reactivation. Most successful clinical data to date, such as for the approved combination of relatlimab and nivolumab, has used a concurrent, fixed-dose combination.[10]
-
Sequential Dosing: Sequential dosing, for example, administering the anti-PD-1 antibody first to activate T cells followed by the anti-LAG-3 antibody to prevent subsequent exhaustion, is a rational approach that warrants investigation. Preclinical studies exploring different sequences are necessary to determine if one approach is superior. One study on immunotherapy and radiotherapy suggested that concurrent administration may lead to better outcomes than sequential administration.[11] However, more specific research on dual checkpoint blockade is needed.
Data Presentation
Table 1: Preclinical Efficacy of Anti-LAG-3 and Anti-PD-1 Combination Therapy in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment Groups | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| Sa1N fibrosarcoma | A/J | Isotype Control | Days 8, 11, 14 | - | [5][8] |
| Anti-LAG-3 | Days 8, 11, 14 | 18.9 | [5][8] | ||
| Anti-PD-1 | Days 8, 11, 14 | 26.2 | [5][8] | ||
| Anti-PD-1/LAG-3 Combination | Days 8, 11, 14 | 77.3 | [5][8] | ||
| MC38 colon adenocarcinoma | C57BL/6 | Isotype Control | Days 8, 11, 14 | - | [5][8] |
| Anti-LAG-3 | Days 8, 11, 14 | 1 | [5][8] | ||
| Anti-PD-1 | Days 8, 11, 14 | 55 | [5][8] | ||
| Anti-PD-1/LAG-3 Combination | Days 8, 11, 14 | 79 | [5][8] | ||
| MC38 colon adenocarcinoma | C57BL/6 | Vehicle | Days 1, 4, 8, 11 | - | [4] |
| Anti-PD-1 | Days 1, 4, 8, 11 | ~40 | [4] | ||
| Anti-LAG-3 | Days 1, 4, 8, 11 | ~10 | [4] | ||
| Anti-PD-1/LAG-3 Combination | Days 1, 4, 8, 11 | >80 | [4] |
Table 2: Clinical Trial Data for Relatlimab and Nivolumab Combination Therapy
| Clinical Trial | Phase | Cancer Type | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| RELATIVITY-047 | II/III | Advanced Melanoma | Relatlimab + Nivolumab | 10.1 months | 43.1% | [12] |
| Nivolumab | 4.6 months | 32.6% | [12] | |||
| RELATIVITY-020 | I/II | Advanced Melanoma (PD-1 refractory) | Relatlimab + Nivolumab | - | 16% | [12] |
| RELATIVITY-060 | II | Gastric/GEJ Adenocarcinoma (LAG-3 ≥1%) | Nivolumab + Relatlimab + Chemo | 7.0 months | 48% | [13] |
| Nivolumab + Chemo | 8.3 months | 61% | [13] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in Humanized Mice
This protocol outlines a typical experiment to evaluate the efficacy of a LAG-3 and PD-1 inhibitor combination in a humanized mouse model.
-
Cell Culture: Culture a suitable tumor cell line (e.g., MC38) in appropriate media.
-
Animal Model: Use 6-8 week old humanized mice (e.g., C57BL/6-hLAG3/hPD1).
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Anti-human LAG-3 antibody (e.g., 10 mg/kg)
-
Group 3: Anti-human PD-1 antibody (e.g., 10 mg/kg)
-
Group 4: Anti-human LAG-3 antibody (10 mg/kg) + Anti-human PD-1 antibody (10 mg/kg)
-
-
Treatment Administration: Administer antibodies intraperitoneally (i.p.) twice a week for a total of 4-6 doses.[1]
-
Endpoint Analysis:
-
Continue monitoring tumor volume until tumors reach a predetermined endpoint (e.g., 2000 mm³).
-
Monitor body weight and clinical signs for toxicity assessment.
-
At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).
-
Collect blood for serum cytokine analysis (e.g., IFN-γ ELISA).
-
Protocol 2: In Vitro T Cell Co-culture and IFN-γ ELISA
This protocol describes an in vitro assay to assess the impact of LAG-3 and PD-1 blockade on T cell function.
-
Cell Isolation: Isolate CD8+ T cells from the spleens of tumor-bearing mice or from human peripheral blood mononuclear cells (PBMCs).
-
Co-culture Setup:
-
Plate target tumor cells (e.g., MC38) in a 96-well plate.
-
Add the isolated T cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the following antibodies to the respective wells:
-
Isotype control antibody
-
Anti-LAG-3 antibody
-
Anti-PD-1 antibody
-
Anti-LAG-3 + Anti-PD-1 antibodies
-
-
-
Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
IFN-γ ELISA:
-
Coat a 96-well ELISA plate with a capture antibody against IFN-γ overnight at 4°C.[14]
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted standards and the collected supernatants to the wells and incubate.[14]
-
Wash the plate and add a biotinylated detection antibody against IFN-γ.[14]
-
Wash the plate and add streptavidin-HRP.[14]
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
-
Mandatory Visualizations
Caption: LAG-3 Signaling Pathway
Caption: Preclinical In Vivo Experimental Workflow
Caption: Rationale for LAG-3 and PD-1 Combination Therapy
References
- 1. In vivo Efficacy Test in LAG3 Humanized Mouse Models l GemPharmatech [en.gempharmatech.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. anaptysbio.com [anaptysbio.com]
- 5. Immune inhibitory molecules LAG-3 and PD-1 synergistically regulate T cell function to promote tumoral immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical landscape of LAG-3-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of anti-LAG3 and anti-PD-1 combination checkpoint inhibitor therapy against head and neck squamous cell carcinoma in a genetically engineered mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Model-Informed Clinical Pharmacology Profile of a Novel Fixed-Dose Combination of Nivolumab and Relatlimab in Adult and Adolescent Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-1 and LAG-3 blockade improve anti-tumor vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Latest Option: Nivolumab and Relatlimab in Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Targeting LAG-3 in Heterogeneous Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LAG-3 targeting in the context of tumor heterogeneity.
Frequently Asked Questions (FAQs)
Q1: What is LAG-3, and what is its role in the tumor microenvironment?
A1: Lymphocyte-activation gene 3 (LAG-3 or CD223) is an immune checkpoint receptor protein that belongs to the immunoglobulin superfamily.[1][2] It is found on the surface of activated T cells (both CD4+ and CD8+), regulatory T cells (Tregs), natural killer (NK) cells, and other immune cells.[3][4] In the tumor microenvironment, persistent antigen exposure leads to sustained LAG-3 expression on tumor-infiltrating lymphocytes (TILs), which contributes to a state of T cell exhaustion.[5] This exhaustion is characterized by reduced proliferation, cytokine production, and cytotoxic activity, ultimately allowing tumor cells to evade the immune system.[5][6]
Q2: What are the known ligands for LAG-3?
A2: LAG-3 has several known ligands that it interacts with to exert its inhibitory function:
-
Major Histocompatibility Complex Class II (MHC-II): This is the canonical and main ligand for LAG-3.[1][7] LAG-3 binds to MHC-II with a much higher affinity than CD4, thereby inhibiting T cell activation.[8]
-
Fibrinogen-like Protein 1 (FGL1): Secreted by tumor cells, FGL1 is an immune inhibitory ligand of LAG-3 that is independent of MHC-II.[1][7] High levels of FGL1 have been associated with resistance to anti-PD-1 therapy.[5]
-
Galectin-3: This soluble lectin is expressed by various cells in the tumor microenvironment and can interact with the highly glycosylated LAG-3 protein to suppress CD8+ T cell function.[7][9]
-
Liver Sinusoidal Endothelial Cell Lectin (LSECtin): Found on liver and some tumor cells, LSECtin binding to LAG-3 can suppress anti-tumor T cell responses.[1][7][8]
Q3: Why is dual blockade of LAG-3 and PD-1 a promising therapeutic strategy?
A3: LAG-3 and PD-1 are frequently co-expressed on exhausted T cells within the tumor microenvironment.[1][10] They inhibit T cell function through different signaling pathways, and their combined presence can synergistically lead to profound T cell exhaustion.[1][7] Preclinical studies have shown that the dual blockade of LAG-3 and PD-1 leads to a more robust anti-tumor response compared to blocking either checkpoint alone, resulting in enhanced T cell proliferation, cytokine production, and tumor control.[5][10] This synergistic effect has been validated in clinical trials, leading to the FDA approval of the first LAG-3 inhibitor, relatlimab, in combination with the PD-1 inhibitor nivolumab (B1139203) for treating advanced melanoma.[8]
Q4: What are the known mechanisms of resistance to LAG-3 targeting?
A4: Resistance to LAG-3 targeted therapies is a significant clinical challenge. While research is ongoing, some potential mechanisms include:
-
Tumor Heterogeneity: Variations in LAG-3 expression within a single tumor or between primary and metastatic sites can lead to incomplete therapeutic response.[11]
-
Alternative Immune Checkpoints: Upregulation of other inhibitory receptors, such as TIM-3 and TIGIT, can sustain T cell exhaustion even when LAG-3 is blocked.[12]
-
Oncogenic Signaling Pathways: Pathways like PI3K/AKT or Wnt/β-catenin within tumor cells can suppress T cell infiltration and antigen presentation, rendering the tumor microenvironment non-responsive to checkpoint inhibition.[12]
-
Ligand Expression: The expression levels of LAG-3 ligands (e.g., FGL1, Galectin-3) in the tumor microenvironment can influence the efficacy of LAG-3 blockade.
Troubleshooting Guides
Issue 1: High variability in LAG-3 expression across tumor samples.
| Potential Cause | Troubleshooting Steps |
| Intrinsic Tumor Heterogeneity | 1. Multi-regional Sampling: Analyze multiple spatially distinct regions from the same tumor to assess intra-tumor heterogeneity. 2. Single-Cell Analysis: Employ techniques like single-cell RNA sequencing (scRNA-seq) or multiplex immunofluorescence to characterize LAG-3 expression on different cell populations within the tumor. |
| Antibody Clone and Staining Protocol | 1. Antibody Validation: Ensure the primary antibody for immunohistochemistry (IHC) or flow cytometry has been validated for specificity and optimal concentration. 2. Protocol Optimization: Optimize staining parameters, including antigen retrieval methods, incubation times, and detection systems. Run positive and negative controls (e.g., activated T cells and isotype controls). |
| Sample Handling and Fixation | 1. Standardize Procedures: Implement standardized protocols for tissue collection, fixation (e.g., time in formalin), and processing to minimize pre-analytical variability. |
Issue 2: Inconsistent or weak anti-tumor response to LAG-3 blockade in preclinical models.
| Potential Cause | Troubleshooting Steps |
| Low or Heterogeneous LAG-3 Expression | 1. Confirm Target Expression: Verify LAG-3 expression in your tumor model at baseline using IHC or flow cytometry. Models with low or absent LAG-3 expression are unlikely to respond to monotherapy. 2. Consider Combination Therapy: If LAG-3 expression is present but the response is weak, evaluate the co-expression of other checkpoints like PD-1. A dual blockade strategy may be more effective.[13][14] |
| Immune-suppressive Tumor Microenvironment | 1. Characterize Immune Infiltrate: Analyze the composition of the tumor immune infiltrate. A high presence of Tregs or myeloid-derived suppressor cells (MDSCs) may require additional therapeutic interventions. 2. Assess Cytokine Profile: Measure levels of immunosuppressive cytokines (e.g., TGF-β, IL-10) within the tumor microenvironment. |
| Suboptimal Dosing or Scheduling | 1. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose of the anti-LAG-3 antibody in your model. 2. Evaluate Dosing Schedule: Test different treatment schedules (e.g., frequency and duration) to maximize efficacy. |
Issue 3: Unexpected toxicity or adverse events in animal models.
| Potential Cause | Troubleshooting Steps |
| On-target, Off-tumor Effects | 1. Immune Profiling of Normal Tissues: Assess for immune cell infiltration and signs of inflammation in organs known to be affected by immune-related adverse events (irAEs), such as the colon, liver, and skin. 2. Monitor for Autoimmunity: Include regular monitoring for clinical signs of autoimmunity (e.g., weight loss, dermatitis) and consider measuring auto-antibody levels. |
| Cytokine Release Syndrome (CRS) | 1. Measure Serum Cytokines: At early time points post-treatment, measure serum levels of pro-inflammatory cytokines such as IFN-γ, TNF-α, and IL-6. 2. Dose Fractionation: If CRS is suspected, consider administering the total dose in fractions over a short period. |
| Antibody Formulation or Contaminants | 1. Quality Control: Ensure the antibody preparation is of high purity and low in endotoxin. 2. Buffer Exchange: If the formulation buffer is a concern, perform a buffer exchange into a well-tolerated vehicle like sterile PBS. |
Data Presentation
Table 1: LAG-3 Expression and Response to Combination Therapy in Metastatic Melanoma
| Metric | Responders | Non-Responders | P-value |
| Median LAG-3+ Cells (%) | 1.0% | 0.25% | 0.0210 |
| Response Rate (LAG-3 ≥ 1%) | 84% (27/32) | - | - |
| Response Rate (LAG-3 < 1%) | 48% (10/21) | - | - |
| Data synthesized from a study on patients treated with anti-LAG-3 and anti-PD-1 combination immunotherapy.[15] |
Table 2: Progression-Free Survival (PFS) Based on LAG-3 Expression
| LAG-3 Expression | Median PFS | P-value |
| ≥ 1% | Significantly Longer | 0.0037 |
| < 1% | Shorter | |
| Data from a clinical study investigating outcomes of dual LAG-3 and PD-1 blockade.[15] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for LAG-3 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a validated anti-LAG-3 primary antibody at the predetermined optimal dilution overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Apply DAB (3,3'-diaminobenzidine) chromogen and monitor for signal development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Flow Cytometry for LAG-3 Expression on Tumor-Infiltrating Lymphocytes (TILs)
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate fresh tumor tissue and/or enzymatically digest using a cocktail (e.g., collagenase, hyaluronidase, DNase I).
-
Filter the cell suspension through a 70µm cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
-
Cell Staining:
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Stain for viability using a live/dead stain according to the manufacturer's protocol.
-
Block Fc receptors with an Fc block reagent.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, PD-1, and LAG-3) for 30 minutes on ice, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash cells twice with FACS buffer.
-
Resuspend cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate software, gating on live, singlet, CD45+, CD3+ T cells to determine the percentage of CD4+ and CD8+ T cells expressing LAG-3 and PD-1.
-
Mandatory Visualizations
Caption: LAG-3 signaling pathway and its primary ligands.
Caption: Workflow for assessing LAG-3 expression in tumors.
References
- 1. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Immune Checkpoint LAG3 and Its Ligand FGL1 in Cancer [frontiersin.org]
- 4. LAG-3 transcriptomic expression correlates linearly with other checkpoints, but not with clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Potential of LAG-3 - Bristol Myers Squibb [bms.com]
- 7. The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | LAG3 immune inhibitors: a novel strategy for melanoma treatment [frontiersin.org]
- 9. Deciphering LAG-3: unveiling molecular mechanisms and clinical advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding LAG-3 Signaling [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lag-3 expression and clinical outcomes in metastatic melanoma patients treated with combination anti-lag-3 + anti-PD-1-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Small Molecule LAG-3 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on small molecule Lymphocyte-activation gene 3 (LAG-3) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies aimed at improving oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My small molecule LAG-3 antagonist shows high potency in in vitro target binding assays but poor efficacy in animal models when administered orally. What are the likely causes?
A1: This is a common challenge in drug development and often points to low oral bioavailability. The primary reasons for this discrepancy can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed. Many small molecule inhibitors are lipophilic and classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2]
-
Low Permeability: The compound may not be effectively crossing the intestinal epithelial barrier to enter systemic circulation. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[3]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver (and to some extent in the intestinal wall) before it reaches systemic circulation. This is a common issue for orally administered drugs.[4]
To diagnose the specific issue, a systematic approach involving in vitro assays and a preclinical pharmacokinetic study is recommended.
Q2: How can I determine if my compound has a solubility, permeability, or metabolism problem?
A2: A tiered approach using a series of in vitro and in vivo experiments is the most effective way to identify the rate-limiting step for your compound's oral bioavailability.
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
In Vitro Permeability Assessment:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This assay predicts passive diffusion and can give a quick indication of a compound's intrinsic permeability.[5]
-
Caco-2 Permeability Assay: This is the gold standard for predicting intestinal permeability in vitro. It uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier and can assess both passive diffusion and active transport, including efflux.[3][6]
-
-
In Vitro Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to determine its intrinsic clearance.
-
In Vivo Pharmacokinetic (PK) Study: An intravenous (IV) and oral (PO) PK study in an animal model (e.g., rat) is the definitive way to measure absolute oral bioavailability and understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
The following workflow diagram illustrates this process:
Workflow for assessing preclinical oral bioavailability.
Q3: What is the mechanism of action of LAG-3, and how do small molecule antagonists work?
A3: LAG-3 is an inhibitory immune checkpoint receptor expressed on activated T cells. When LAG-3 binds to its ligands, primarily MHC class II on antigen-presenting cells (APCs) and Fibrinogen-like protein 1 (FGL1) on cancer cells, it transmits an inhibitory signal into the T cell.[9][10] This signal dampens T cell activation, proliferation, and cytokine production, leading to T cell exhaustion and allowing tumors to evade the immune system.[11][12] Small molecule LAG-3 antagonists are designed to physically block the interaction between LAG-3 and its ligands, thereby preventing the inhibitory signaling and restoring the anti-tumor activity of the T cells.[13]
The signaling pathway is illustrated below:
LAG-3 inhibitory signaling pathway and antagonist intervention.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assay
| Observation | Potential Cause | Troubleshooting Steps & Solutions |
| Low apparent permeability (Papp) in both A to B and B to A directions. | Poor passive diffusion: The compound's physicochemical properties (e.g., large size, high polarity) may be limiting its ability to cross the cell monolayer. | Structural Modification: Consider medicinal chemistry efforts to optimize the molecule's properties (e.g., reducing hydrogen bond donors, optimizing logP).Formulation: Investigate the use of permeation enhancers, though this requires careful toxicity assessment. |
| Low Papp (A to B) but high Papp (B to A), resulting in an efflux ratio > 2. | Active Efflux: The compound is likely a substrate for an efflux transporter (e.g., P-gp, BCRP) on the Caco-2 cells, which is actively pumping it out.[3] | Confirm Transporter Involvement: Repeat the assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant increase in A to B permeability will confirm transporter involvement.Structural Modification: Modify the compound to reduce its affinity for the efflux transporter.Formulation with Inhibitors: Co-formulating with a safe efflux inhibitor could be a strategy, although this adds complexity to development. |
| Low compound recovery (<70%) at the end of the assay. | Poor aqueous solubility: The compound may be precipitating out of the assay buffer.Non-specific binding: The compound may be adsorbing to the plastic of the assay plate.Cellular metabolism: The compound may be metabolized by enzymes within the Caco-2 cells.[3] | Improve Solubility: Reduce the starting concentration of the compound. Include a co-solvent like DMSO (typically ≤1%) or a surfactant in the buffer.Reduce Binding: Add Bovine Serum Albumin (BSA) (e.g., 1%) to the basolateral (receiver) compartment to act as a "sink" and reduce non-specific binding.Assess Metabolism: Analyze samples for the presence of metabolites using LC-MS/MS. |
| High variability between replicate wells. | Inconsistent monolayer integrity: Some wells may have leaky monolayers.Compound precipitation: Inconsistent precipitation across different wells. | Check TEER values: Ensure all Transendothelial Electrical Resistance (TEER) values are within the acceptable range before starting the experiment.Perform Lucifer Yellow test: Confirm monolayer integrity post-assay.Improve Compound Solubility: See steps above to ensure the compound remains in solution throughout the experiment. |
Issue 2: Low Oral Bioavailability in Preclinical Species
| PK Profile Observation | Potential Cause | Troubleshooting Steps & Solutions |
| After oral administration, plasma concentrations are very low or undetectable, but IV administration shows a normal profile. | Poor Absorption: This could be due to very low solubility in the GI tract or poor permeability across the intestinal wall. | Review in vitro data: Re-examine solubility and Caco-2 data to confirm the limiting factor.Formulation Strategies: This is the primary approach. Focus on solubility-enhancing formulations such as amorphous solid dispersions (ASDs) with polymers like HPMC-AS, or lipid-based formulations (e.g., SMEDDS).[14][15] These can increase the concentration of dissolved drug at the site of absorption. |
| Oral administration results in a reasonable Cmax, but the overall exposure (AUC) is low, and clearance is high. | High First-Pass Metabolism: The drug is being absorbed but is then rapidly metabolized by the liver before it can reach systemic circulation. | Structural Modification: Can the molecule be modified at the site of metabolism to block it without losing potency? (e.g., introducing a fluorine atom).Prodrug Approach: Design a prodrug that masks the metabolically labile part of the molecule and is cleaved to release the active drug in systemic circulation. |
| Calculated oral bioavailability is >100%. | Non-linear clearance: The clearance mechanisms may be saturated at the higher concentrations achieved with the IV dose, leading to a disproportionately low AUC for the IV route.Analytical or Dosing Error: Inaccurate quantification of samples or incorrect dose administration. | Dose-Ranging Study: Conduct a dose-ranging PK study to determine if clearance is dose-dependent.Verify Methods: Re-validate the bioanalytical method and double-check all dose preparation calculations and administration procedures.[16] |
Data Presentation: Illustrative Bioavailability Enhancement
The following table provides an illustrative example of how different formulation strategies can improve the oral bioavailability of a hypothetical small molecule LAG-3 antagonist ("LAG-3i-X") in rats.
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | AUC₀-t (ng*h/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 45 ± 15 | 120 ± 40 | < 5% |
| Micronized Suspension | 10 | 110 ± 35 | 350 ± 90 | ~12% |
| Amorphous Solid Dispersion (1:3 with HPMC-AS) | 10 | 450 ± 110 | 1800 ± 450 | ~55% |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 10 | 620 ± 150 | 2400 ± 600 | ~75% |
| Intravenous (IV) Reference | 1 | 850 ± 200 | 325 ± 75 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only to demonstrate potential improvements.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the apparent permeability (Papp) of a small molecule LAG-3 antagonist across a Caco-2 cell monolayer and to assess its potential for active efflux.[17][18]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, antibiotics)
-
Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound and control compounds (e.g., atenolol (B1665814) - low permeability, propranolol (B1214883) - high permeability, talinolol (B1681881) - P-gp substrate)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell™ inserts at an appropriate density. Grow for 18-22 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[3][6]
-
Monolayer Integrity Check: Before the experiment, measure the Transendothelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm².[17]
-
Preparation: Wash the cell monolayers with pre-warmed HBSS. Equilibrate for 10-15 minutes at 37°C.
-
Transport Experiment (Apical to Basolateral - A to B): a. Add the dosing solution containing the test compound (e.g., 10 µM in HBSS, pH 6.5) to the apical (donor) compartment. b. Add fresh, pre-warmed HBSS (pH 7.4) to the basolateral (receiver) compartment. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Transport Experiment (Basolateral to Apical - B to A): a. To assess efflux, perform the experiment in the reverse direction. Add the compound to the basolateral compartment and sample from the apical compartment.
-
Monolayer Integrity Post-Assay: Perform a Lucifer yellow leak test to confirm the monolayer was not compromised during the experiment.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the Papp value (in cm/s) for both A-to-B and B-to-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment. Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a small molecule LAG-3 antagonist in rats.[8][19]
Materials:
-
Male Sprague-Dawley rats (n=3-5 per group), some with jugular vein catheters for serial blood sampling.
-
Test compound formulated for both IV and PO administration.
-
Dosing vehicles (e.g., for IV: Solutol/Ethanol/Water; for PO: desired formulation).
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS for bioanalysis.
Methodology:
-
Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast rats overnight (with access to water) before dosing.
-
Dosing:
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the jugular vein catheter or another appropriate site.[19]
-
Sample Processing: Immediately process blood samples to obtain plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C). Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for both IV and PO routes. b. Using non-compartmental analysis software (e.g., Phoenix WinNonlin), calculate key pharmacokinetic parameters including:
- Area Under the Curve from time zero to infinity (AUC₀-∞).
- Clearance (CL).
- Volume of distribution (Vd).
- Half-life (t½).
- Maximum concentration (Cmax) and time to Cmax (Tmax) for the PO route. c. Calculate Absolute Oral Bioavailability (F%): F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. pharm-int.com [pharm-int.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. altusformulation.com [altusformulation.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. admescope.com [admescope.com]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 11. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bms.com [bms.com]
- 13. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in LAG-3 Functional Assays
Welcome to the technical support center for LAG-3 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure the generation of reliable and reproducible data in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key sources of variability in LAG-3 functional assays?
A1: Inconsistent results in LAG-3 functional assays can arise from several factors:
-
Biological Variability: Donor-to-donor differences in primary T-cells are a major contributor to variability. The frequency of LAG-3 expressing cells and their responsiveness to stimulation can differ significantly between individuals.[1][2][3]
-
Cell Health and Handling: The viability and passage number of cell lines, as well as the handling of primary cells (e.g., freeze-thaw cycles), can impact assay performance.[1][4]
-
Reagent Quality and Consistency: Variations in the quality and lot-of-lot consistency of antibodies, cytokines, and cell culture media can lead to inconsistent results.[4][5]
-
Assay Protocol Execution: Minor deviations in incubation times, cell densities, and pipetting techniques can introduce significant variability.[4]
-
Stimulation Conditions: The type and concentration of stimulus used to induce LAG-3 expression and T-cell activation are critical and can affect the assay window.
Q2: What are appropriate positive and negative controls for a LAG-3 functional assay?
A2: Proper controls are essential for interpreting your results:
-
Positive Controls:
-
A known LAG-3 blocking antibody with a well-characterized effect on T-cell function.[6]
-
For T-cell activation assays, a strong stimulus like phytohemagglutinin (PHA) or anti-CD3/CD28 beads can be used to confirm that the T-cells are responsive.
-
-
Negative Controls:
-
An isotype control antibody that matches the host species and subclass of your anti-LAG-3 antibody to control for non-specific binding.
-
Unstimulated T-cells to establish a baseline for proliferation and cytokine secretion.
-
T-cells co-cultured with target cells that do not express the relevant MHC class II ligand for LAG-3.
-
Q3: How can I minimize donor-to-donor variability when using primary human T-cells?
A3: While donor variability cannot be eliminated, it can be managed by:
-
Screening Donors: Characterize PBMCs from multiple donors to select those with a suitable frequency of the target T-cell population and consistent responses to stimulation.[3]
-
Pooling Donors: For some applications, pooling cells from multiple donors can help to average out individual variations.[4]
-
Using a Reference Donor: Include a consistent, well-characterized reference donor in each assay to normalize results across experiments.
-
Large Sample Size: Increasing the number of donors can help to ensure that the observed effects are not donor-specific.
Troubleshooting Guides
T-Cell Proliferation Assays (e.g., CFSE Staining)
| Problem | Potential Cause | Recommended Solution |
| High Background Proliferation in Unstimulated Wells | - Poor cell health or stress from isolation/thawing.- Contamination of cell culture.- Suboptimal CFSE staining leading to leakage. | - Allow cells to rest after thawing before use.- Regularly test for mycoplasma and other contaminants.- Optimize CFSE concentration and incubation time for each cell type.[7] |
| Low or No Proliferation in Stimulated Wells | - Ineffective T-cell stimulation.- T-cells are exhausted or anergic.- CFSE concentration is too high, causing toxicity. | - Titrate the concentration of your stimulating antigen or antibody.- Use a strong positive control (e.g., anti-CD3/CD28) to confirm cell responsiveness.- Optimize CFSE concentration to ensure low toxicity.[7] |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Uneven distribution of stimulating agent.- Pipetting errors. | - Ensure a homogenous cell suspension before plating.- Mix plates gently after adding reagents.- Use calibrated pipettes and proper pipetting techniques.[4] |
Cytokine Release Assays (e.g., ELISA, Multiplex)
| Problem | Potential Cause | Recommended Solution |
| High Background Cytokine Levels in Negative Controls | - Contamination of reagents or cell culture with endotoxin (B1171834) (LPS).- Non-specific binding of antibodies in the ELISA.- Serum in the culture medium contains cytokines. | - Use endotoxin-free reagents and plasticware.- Ensure adequate blocking and washing steps in the ELISA protocol.- Use heat-inactivated, cytokine-free fetal bovine serum (FBS).[5] |
| Low or Undetectable Cytokine Signal | - Insufficient T-cell activation.- Incorrect timing of supernatant collection.- Cytokine degradation. | - Optimize the concentration of the stimulating agent.- Perform a time-course experiment to determine the peak of cytokine production.- Add protease inhibitors to collection tubes and store samples at -80°C. |
| Inconsistent Results Between Experiments | - Lot-to-lot variability of ELISA kits.- Differences in incubation times or temperatures.- Donor variability. | - Validate new lots of ELISA kits against a reference standard.- Strictly adhere to the same protocol for all experiments.- Normalize data to a reference donor or a standard control included in each assay. |
Co-culture Functional Assays
| Problem | Potential Cause | Recommended Solution |
| Poor Viability of Co-cultured Cells | - Suboptimal cell culture conditions (e.g., media, CO2).- Inappropriate effector-to-target cell ratio leading to excessive killing. | - Optimize the culture medium to support both cell types.- Titrate the effector-to-target cell ratio to achieve the desired level of activity. |
| Weak or No LAG-3-mediated Inhibition | - Low LAG-3 expression on effector T-cells.- Low or no expression of a functional LAG-3 ligand (e.g., MHC class II) on target cells. | - Confirm LAG-3 expression on T-cells by flow cytometry after activation.- Verify the expression of the appropriate LAG-3 ligand on the target cell line. |
| High Non-specific T-cell Activation | - Alloreactivity between donor T-cells and the target cell line. | - Use autologous T-cells and target cells when possible.- If using allogeneic cells, screen for pre-existing alloreactivity. |
Experimental Protocols
T-Cell Proliferation Assay using CFSE Staining
-
Cell Preparation: Isolate primary human T-cells from healthy donor PBMCs using negative selection.
-
CFSE Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete RPMI medium with 10% FBS. Wash the cells twice with complete medium.[7][8][9]
-
Cell Culture: Plate CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Stimulation: Add stimulating antibodies (e.g., soluble anti-CD3) and your anti-LAG-3 or isotype control antibody.
-
Incubation: Culture the cells for 4-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye. Acquire data on a flow cytometer and analyze the CFSE dilution profile to determine the percentage of divided cells.[8]
Cytokine Release Assay (ELISA)
-
Cell Co-culture: Co-culture activated T-cells with target cells expressing the relevant LAG-3 ligand in a 96-well plate. Include your anti-LAG-3 or isotype control antibody.
-
Supernatant Collection: After 24-72 hours of incubation, centrifuge the plate and carefully collect the supernatant. The optimal time point should be determined empirically.[10]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add your standards and collected supernatants to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop in the dark.
-
Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.[11][12][13]
-
-
Data Analysis: Calculate the cytokine concentrations in your samples based on the standard curve.
Visualizations
Caption: LAG-3 Signaling Pathway in T-Cells.
Caption: General Experimental Workflow for LAG-3 Functional Assays.
Caption: Troubleshooting Workflow for Inconsistent LAG-3 Assay Results.
References
- 1. Addressing Variability in Donor Tissues and Cells - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Strategies for Dealing with Donor Variability [insights.bio]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. promega.com [promega.com]
- 7. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting LAG-3 and PD-1 to Enhance T Cell Activation by Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mucosalimmunology.ch [mucosalimmunology.ch]
- 10. researchgate.net [researchgate.net]
- 11. elkbiotech.com [elkbiotech.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Protocoles ELISA [sigmaaldrich.com]
Technical Support Center: Enhancing T Cell Infiltration into Tumors with LAG-3 Biner 1
Disclaimer: LAG-3 biner 1 is a small molecule ligand for the immune checkpoint protein LAG-3, identified with a dissociation constant (Kd) of 1.23 μM.[1] Currently, publicly available data on its specific biological effects, including its capacity to enhance T cell infiltration into tumors, is limited. The following technical support guide is based on the established principles of LAG-3 pathway inhibition. The experimental outcomes with this compound may vary, and thorough validation is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which LAG-3 inhibition is expected to enhance T cell infiltration into tumors?
A1: Lymphocyte-activation gene 3 (LAG-3) is an inhibitory receptor expressed on activated T cells, particularly tumor-infiltrating lymphocytes (TILs).[2][3] It negatively regulates T cell proliferation, activation, and effector functions.[2][4][5] By binding to its ligands, primarily MHC class II molecules on antigen-presenting cells (APCs) and tumor cells, as well as other ligands like FGL1, LAG-3 delivers inhibitory signals to the T cell.[5][6] Inhibition of the LAG-3 pathway, for instance with a ligand like this compound that may act as an antagonist, is expected to block these inhibitory signals. This "release of the brakes" can lead to restored T cell proliferation and function, which in turn can result in an increased number of activated T cells trafficking to and infiltrating the tumor microenvironment.[2][4]
Q2: What is the typical profile of LAG-3 expression on tumor-infiltrating lymphocytes (TILs)?
A2: LAG-3 is typically expressed on activated and exhausted T cells. Its expression is often co-localized with other inhibitory receptors, most notably PD-1, on both CD4+ and CD8+ TILs.[2][5][7] The presence of LAG-3+ TILs has been observed in a variety of solid tumors, including melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer.[3] High LAG-3 expression on TILs is often associated with T cell dysfunction and a suppressed anti-tumor immune response.[7]
Q3: What level of increase in T cell infiltration can be expected following effective LAG-3 blockade?
A3: The magnitude of the increase in T cell infiltration following LAG-3 blockade can vary depending on the tumor model, the baseline immune infiltrate, and the specific therapeutic agent used. Preclinical studies using anti-LAG-3 antibodies have demonstrated a significant increase in the accumulation of antigen-specific CD8+ T cells within tumors.[4] Some studies have reported a several-fold increase in the number of intratumoral CD8+ T cells.[4] For quantitative examples from preclinical studies, please refer to the data tables below.
Q4: Should this compound be used as a monotherapy or in combination with other immunotherapies?
A4: While the specific effects of this compound are yet to be fully characterized, preclinical and clinical data on other LAG-3 inhibitors strongly suggest that combination therapy is more effective.[2][5] The co-expression of LAG-3 and PD-1 on exhausted T cells provides a strong rationale for dual blockade.[2][7] Synergistic anti-tumor effects have been observed when combining LAG-3 and PD-1 blockade, leading to enhanced T cell activation and tumor control compared to either monotherapy alone.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in T cell infiltration observed after treatment with this compound. | 1. Suboptimal Dosing/Bioavailability: The concentration of this compound reaching the tumor may be insufficient. 2. Low Baseline T Cell Infiltration: The tumor model may be "cold" or non-immunogenic, with a sparse initial T cell infiltrate. 3. Dominance of Other Inhibitory Pathways: Other immune checkpoints (e.g., PD-1, TIM-3) may be the primary drivers of T cell exclusion/dysfunction. 4. Lack of Tumor Antigens: Insufficient neoantigen expression may limit T cell recognition and infiltration. 5. This compound Agonistic Activity: The small molecule may be acting as an agonist, further suppressing T cell function. | 1. Perform a dose-response study to determine the optimal concentration. Assess the pharmacokinetic and pharmacodynamic properties of the compound. 2. Consider using a more immunogenic tumor model. Combination with therapies that can induce an inflammatory response in the tumor (e.g., radiation, certain chemotherapies) may be beneficial. 3. Analyze the expression of other immune checkpoints on TILs. Consider combination therapy with inhibitors of other relevant pathways (e.g., anti-PD-1). 4. Evaluate the mutational load of the tumor model. 5. Conduct in vitro T cell activation assays to determine if this compound inhibits or enhances T cell proliferation and cytokine production in the presence of TCR stimulation. |
| High variability in T cell infiltration between experimental animals. | 1. Tumor Heterogeneity: Significant variation in tumor growth and immune microenvironment between individual animals. 2. Inconsistent Drug Administration: Variability in the administration of this compound. | 1. Increase the number of animals per group to improve statistical power. Ensure tumors are of a similar size at the start of treatment. 2. Ensure consistent and accurate dosing for all animals. |
| Observed increase in T cell infiltration does not correlate with tumor regression. | 1. T Cell Dysfunction: The infiltrating T cells may be present but remain dysfunctional or exhausted. 2. Tumor Resistance Mechanisms: The tumor cells may have developed mechanisms to resist T cell-mediated killing (e.g., downregulation of MHC class I, expression of anti-apoptotic proteins). | 1. Analyze the phenotype of the infiltrating T cells for markers of exhaustion (e.g., PD-1, TIM-3) and effector function (e.g., Granzyme B, IFN-γ). 2. Investigate tumor-intrinsic resistance pathways. |
Data Presentation
Table 1: Effect of LAG-3 Blockade on T Cell Proliferation (In Vitro)
| Treatment Group | Fold Change in CD4+ T Cell Proliferation | Fold Change in CD8+ T Cell Proliferation | Reference |
| Anti-LAG-3 Antibody | 1.24 | 1.24 | [8] |
| Anti-PD-1 Antibody | 1.08 | 1.08 | [8] |
| Anti-LAG-3 + Anti-PD-1 | 1.37 | 1.26 | [8] |
Table 2: Impact of LAG-3 Blockade on Tumor-Infiltrating CD8+ T Cells (In Vivo - Murine Models)
| Tumor Model | Treatment | Metric | Result | Reference |
| Prostate Tumor (TRAMP x ProHA) | Anti-LAG-3 + Vaccine | % of HA-specific CD8+ T cells in tumor | ~3-fold increase vs. vaccine alone | [4] |
| Melanoma (B16) | Anti-LAG-3 + Anti-PD-1 | CD8+ T cell infiltration | Synergistic increase | [2] |
| Colon Adenocarcinoma (MC38) | Anti-LAG-3 + Anti-PD-1 | CD8+ T cell infiltration | Synergistic increase | [2] |
Experimental Protocols
Protocol 1: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol provides a general framework for the isolation and analysis of TILs from murine tumors.
1. Tumor Digestion:
-
Excise tumors from euthanized mice and place them in cold RPMI 1640 medium.
-
Mince the tumors into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue to a digestion buffer containing Collagenase D (1 mg/mL), DNase I (100 µg/mL), and RPMI 1640.
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI 1640 with 10% Fetal Bovine Serum (FBS).
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
2. Lymphocyte Isolation:
-
Centrifuge the cell suspension and resuspend the pellet in 40% Percoll.
-
Gently overlay the 40% Percoll suspension onto a layer of 80% Percoll in a new conical tube.
-
Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the lymphocytes from the interface of the 40% and 80% Percoll layers.
-
Wash the collected cells with RPMI 1640.
3. Staining for Flow Cytometry:
-
Resuspend the isolated lymphocytes in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for surface markers using fluorochrome-conjugated antibodies (e.g., CD45, CD3, CD4, CD8, LAG-3, PD-1).
-
For intracellular staining (e.g., FoxP3, Granzyme B, IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
Wash the cells and resuspend in FACS buffer for analysis.
4. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune cells, then further gate on T cell populations (CD3+, CD4+, CD8+) to assess their frequency and marker expression.
Protocol 2: Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
This protocol provides a general method for visualizing CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded alcohols (100%, 95%, 70% ethanol) and finally in distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The exact time and temperature should be optimized for the specific antibody.
3. Staining:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with the primary antibody against CD8 (use an antibody validated for IHC on murine FFPE tissue).
-
Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB), which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
4. Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount a coverslip using a permanent mounting medium.
5. Analysis:
-
Visualize the stained slides under a microscope. CD8+ cells will appear with brown staining.
-
Quantify the number of CD8+ cells per unit area or as a percentage of total cells in different tumor regions (e.g., tumor core vs. invasive margin).
Mandatory Visualizations
Caption: LAG-3 signaling pathway illustrating inhibitory mechanisms.
Caption: Workflow for in vivo testing of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 3. LAG-3 Inhibitors: Novel Immune Checkpoint Inhibitors Changing the Landscape of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAG-3 regulates CD8+ T cell accumulation and effector function in murine self- and tumor-tolerance systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promising immune checkpoint LAG-3: from tumor microenvironment to cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Blockade of PD-1 and LAG-3 expression on CD8+ T cells promotes the tumoricidal effects of CD8+ T cells [frontiersin.org]
- 8. Targeting LAG-3 and PD-1 to Enhance T Cell Activation by Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reversing T-Cell Exhaustion with Combined LAG-3 and TIM-3 Blockade
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the reversal of T cell exhaustion using combined LAG-3 and TIM-3 blockade.
Frequently Asked Questions (FAQs)
Q1: What are LAG-3 and TIM-3, and why are they targeted in immunotherapy?
A1: Lymphocyte-activation gene 3 (LAG-3) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) are immune checkpoint receptors.[1][2] In normal immune responses, they are transiently expressed on activated T cells to prevent autoimmunity.[1] However, in the context of chronic antigen exposure, such as in cancer or chronic infections, LAG-3 and TIM-3 are persistently upregulated on T cells, contributing to a state of dysfunction known as T cell exhaustion.[1][3] Targeting these receptors with blocking antibodies aims to "release the brakes" on the immune system, restoring the function of exhausted T cells and enhancing their anti-tumor activity.[1][4]
Q2: What is T cell exhaustion?
A2: T cell exhaustion is a state of T cell dysfunction that arises during chronic infections and cancer.[1][3] It is characterized by the progressive loss of effector functions, including the reduced production of key cytokines like IFN-γ, TNF-α, and IL-2, diminished proliferative capacity, and ultimately, an inability to effectively kill target cells.[1][3] Exhausted T cells are defined by the sustained high expression of multiple inhibitory receptors, including PD-1, LAG-3, and TIM-3.[3][5]
Q3: Why is a combined blockade of LAG-3 and TIM-3 often more effective than targeting either one alone?
A3: Exhausted T cells frequently co-express multiple inhibitory receptors, and these pathways can have non-redundant roles in suppressing T cell function.[6][7] Targeting a single pathway may be insufficient to fully restore T cell activity. Combinatorial blockade of LAG-3 and TIM-3 (often in conjunction with PD-1 blockade) can have synergistic effects, leading to a more robust rescue of T cell proliferation and cytokine production than blocking either receptor alone.[6][8] This approach addresses multiple suppressive signals simultaneously, leading to more effective reinvigoration of the anti-tumor immune response.[9][10]
Q4: What are the key markers to identify exhausted T cells in my experiment?
A4: The hallmark of exhausted T cells is the co-expression of multiple inhibitory receptors. The most commonly used markers are PD-1, LAG-3, and TIM-3.[3][5] It is crucial to analyze the co-expression of these markers on antigen-specific CD8+ and CD4+ T cells (e.g., tumor-infiltrating lymphocytes). Functionally, exhaustion is confirmed by reduced cytokine production (IFN-γ, TNF-α) upon antigen re-stimulation and decreased proliferative capacity (e.g., using Ki-67 staining).[3][11]
Troubleshooting Guides
Q1: I am not observing a synergistic effect on T cell function (e.g., cytokine production) with my combined anti-LAG-3/anti-TIM-3 treatment in vitro. What could be wrong?
A1:
-
Issue: Lack of Co-expression: The target T cell population may not be co-expressing both LAG-3 and TIM-3 at high enough levels.
-
Solution: First, confirm the expression levels of LAG-3 and TIM-3 on your target T cells (e.g., activated T cells, tumor-infiltrating lymphocytes) using flow cytometry. The synergistic effect is dependent on both receptors being present.[6]
-
-
Issue: Ineffective Antibody Clones or Concentration: The blocking antibodies may not be potent enough, or you may be using a suboptimal concentration.
-
Solution: Ensure you are using well-validated blocking antibody clones. Perform a dose-titration experiment for each antibody individually and in combination to find the optimal concentration that enhances T cell function without causing toxicity.
-
-
Issue: Inappropriate Stimulation Method: The method used to induce T cell exhaustion or to re-stimulate the T cells in your assay may not be optimal.
-
Solution: T cell exhaustion is driven by chronic antigen stimulation.[1] Ensure your in vitro model mimics this, for example, through repeated stimulation with antigen-pulsed dendritic cells or tumor cells over several days.[12] For re-stimulation, use a potent stimulus like peptide-pulsed target cells or anti-CD3/CD28 beads to assess cytokine production.
-
-
Issue: T Cell Subset: You may be looking at a terminally exhausted T cell population that is refractory to checkpoint blockade.
Q2: My in vivo tumor model is not responding to the combined LAG-3 and TIM-3 blockade, even though I see expression on TILs. What are other factors to consider?
A2:
-
Issue: Immunosuppressive Tumor Microenvironment (TME): The TME contains other suppressive elements beyond LAG-3 and TIM-3, such as regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or inhibitory cytokines like TGF-β and IL-10.[13][14]
-
Issue: Timing and Dosing of Therapy: Treatment may be initiated too late when the tumor burden is too high, or the dosing schedule may be suboptimal.
-
Solution: Initiate treatment in mice with established, but not overly large, tumors. Experiment with different dosing schedules and treatment durations. The efficacy of checkpoint blockade can be highly dependent on the timing of administration relative to tumor growth.
-
-
Issue: Poor T Cell Infiltration: The tumors may be "cold," with few infiltrating T cells for the antibodies to act upon.
-
Solution: Assess the level of T cell infiltration in your tumors via IHC or flow cytometry. Consider combining the checkpoint blockade with therapies known to increase T cell infiltration, such as certain chemotherapies or radiation.[15]
-
-
Issue: Lack of Relevant Antigens: The tumor model may have low antigenicity, leading to a weak initial T cell response that cannot be effectively reinvigorated.
-
Solution: Use tumor models with known tumor-associated antigens. Combining checkpoint blockade with a tumor vaccine can be a strategy to boost the initial antigen-specific T cell response.[6]
-
Q3: I am having difficulty with my flow cytometry staining for LAG-3 and TIM-3. The signal is weak or the background is high.
A3:
-
Issue: Antibody Selection and Titration: Not all antibody clones are suitable for flow cytometry, and using too much antibody increases background noise.
-
Solution: Use antibody clones specifically validated for flow cytometry. Perform a titration experiment to determine the optimal concentration that gives the best signal-to-noise ratio.
-
-
Issue: Cell Viability: Dead cells can non-specifically bind antibodies, leading to high background.
-
Solution: Always include a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) in your panel to exclude dead cells from the analysis.
-
-
Issue: Fc Receptor Binding: Myeloid cells in your sample can bind antibodies non-specifically through their Fc receptors.
-
Solution: Include an Fc block (e.g., anti-CD16/32 for mouse cells) in your staining protocol before adding your specific antibodies.
-
-
Issue: Compensation Issues: If using a multi-color panel, spectral overlap between fluorochromes can create artificial positive signals.
-
Solution: Run single-stain compensation controls for every fluorochrome in your panel and apply proper compensation during analysis. Ensure your panel is designed to minimize spectral overlap between markers expressed on the same cell.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the efficacy of blocking LAG-3 and TIM-3, often in combination with PD-1 blockade.
Table 1: In Vitro/Ex Vivo Efficacy of Combined Checkpoint Blockade on T Cell Function
| Cell Type | Treatment | Assay | Readout | Result | Reference |
| Human CD8+ T cells (from MM patients) | anti-TIM-3 | Cytotoxicity Assay | % Apoptotic MM cells | ~20-30% increase in killing vs. control | [16] |
| Human TILs (Melanoma) | anti-LAG-3 + anti-PD-1 | Co-culture with autologous tumor | IFN-γ production | Strong increase vs. single agents or control | [17][18] |
| Murine TCR-engineered T cells | anti-PD-1 + anti-TIM-3 + anti-LAG-3 | Ex vivo stimulation | % IFN-γ+ TNF-α+ T cells | Significant increase vs. doublet or singlet Ab | [9] |
Table 2: In Vivo Efficacy of Combined Checkpoint Blockade in Murine Tumor Models
| Tumor Model | Treatment | Primary Outcome | Result | Reference |
| Ovarian Cancer (ID8-VEGF) | TCR T cells + anti-PD-1/TIM-3/LAG-3 | Median Survival | Significantly prolonged survival vs. doublet Ab combinations | [9][10] |
| Chronic LCMV Infection | anti-LAG-3 + anti-PD-L1 | Viral Titer | Significant reduction in viral load vs. single agents | [6][19] |
| Colon Adenocarcinoma (MC38) | anti-LAG-3 | Tumor Growth | Decreased tumor growth | [1] |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of LAG-3 and TIM-3 on Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors from mice and mince them into small pieces in a petri dish containing RPMI media. Digest the tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) or a cocktail of enzymes like Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30-45 minutes at 37°C with agitation.
-
Cell Filtration: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer. Wash the cells with FACS buffer (PBS + 2% FBS).
-
Cell Counting and Staining: Count the viable cells. Aliquot 1-2 million cells per well in a 96-well plate.
-
Fc Block: Resuspend cells in FACS buffer containing an Fc receptor blocking antibody (e.g., anti-mouse CD16/32) and incubate for 10 minutes at 4°C.
-
Surface Staining: Add a cocktail of fluorochrome-conjugated antibodies to the cells. A typical panel would include:
-
Viability Dye (e.g., Fixable Viability Stain)
-
Anti-CD45 (to identify immune cells)
-
Anti-CD3 (to identify T cells)
-
Anti-CD4
-
Anti-CD8
-
Anti-LAG-3
-
Anti-TIM-3
-
Anti-PD-1
-
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If not acquiring immediately, fix the cells with 1-2% paraformaldehyde.
-
Data Acquisition: Acquire the samples on a flow cytometer. Remember to include single-stain controls for compensation.
-
Data Analysis: Analyze the data using software like FlowJo. Gate sequentially on lymphocytes, singlets, live cells, CD45+, CD3+, and then on CD4+ and CD8+ subsets to evaluate the expression of LAG-3 and TIM-3.
Protocol 2: In Vivo Murine Tumor Model for Combination Blockade
-
Cell Culture: Culture a syngeneic murine tumor cell line (e.g., MC38 colon adenocarcinoma or B16 melanoma) in appropriate media.
-
Tumor Inoculation: Harvest tumor cells and resuspend them in sterile PBS. Subcutaneously inject 0.5-1 million tumor cells into the flank of immunocompetent mice (e.g., C57BL/6).
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups:
-
Group 1: Isotype control antibody
-
Group 2: anti-LAG-3 antibody
-
Group 3: anti-TIM-3 antibody
-
Group 4: anti-LAG-3 + anti-TIM-3 antibodies
-
-
Antibody Administration: Administer antibodies (typically 100-200 µg per mouse) via intraperitoneal (i.p.) injection. A common schedule is twice a week for 2-3 weeks.
-
Endpoint Analysis: Continue monitoring tumor growth and animal well-being. The primary endpoint is typically tumor growth delay or overall survival. At the end of the study (or at an intermediate time point), tumors and spleens can be harvested for downstream analysis of T cell function, as described in Protocol 1.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Simplified signaling pathways for LAG-3 and TIM-3 on an exhausted T cell.
Caption: Experimental workflow for an in vivo combination blockade study.
Caption: Logic of synergistic T cell reinvigoration by dual blockade.
References
- 1. fortislife.com [fortislife.com]
- 2. LAG-3, TIM-3 and VISTA Expression on Tumor-Infiltrating Lymphocytes in Oropharyngeal Squamous Cell Carcinoma—Potential Biomarkers for Targeted Therapy Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current state and future of T-cell exhaustion research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emjreviews.com [emjreviews.com]
- 5. Too much of a good thing? Tim-3 and TCR Signaling in T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lag-3, Tim-3, and TIGIT co-inhibitory receptors with specialized functions in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TIM-3, LAG-3, or 2B4 gene disruptions increase the anti-tumor response of engineered T cells [frontiersin.org]
- 8. LAG-3, TIM-3, and TIGIT: distinct functions in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular and cellular insights into T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tim-3 Blockade Elicits Potent Anti-Multiple Myeloma Immunity of Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Long-Term LAG-3 Inhibition in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for addressing the potential toxicities associated with long-term Lymphocyte-activation gene 3 (LAG-3) inhibition. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LAG-3 inhibition?
A1: LAG-3 is an immune checkpoint receptor expressed on activated T cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its primary function is to negatively regulate T cell proliferation, activation, and cytokine production.[2][3] LAG-3 interacts with several ligands, most notably MHC class II, but also FGL-1, Galectin-3, LSECtin, and α-synuclein fibrils.[1][4] Upon ligand binding, LAG-3 delivers inhibitory signals that attenuate T cell receptor (TCR) signaling, contributing to a state of T cell exhaustion in chronic disease settings like cancer.[4][5] LAG-3 inhibitors, typically monoclonal antibodies, block the interaction between LAG-3 and its ligands, thereby restoring T cell effector functions.[3][6]
Q2: What are the potential long-term toxicities associated with LAG-3 inhibition observed in preclinical models?
A2: Preclinical studies using LAG-3 knockout mice have provided insights into the potential long-term effects of sustained LAG-3 pathway inhibition. While LAG-3 deficient mice on a standard genetic background do not typically develop spontaneous severe autoimmunity, they do exhibit signs of chronic immune activation.[7][8] These can include an increase in memory T cells, and an expansion of germinal center B cells and plasma cells.[8][9] When LAG-3 deficiency is combined with the loss of other inhibitory checkpoints, such as PD-1, it can lead to the development of lethal autoimmune myocarditis in certain mouse strains, highlighting a synergistic role in maintaining self-tolerance.[10]
Q3: What are the most common immune-related adverse events (irAEs) reported in clinical trials of LAG-3 inhibitors?
A3: In clinical trials, the LAG-3 inhibitor relatlimab, particularly in combination with the PD-1 inhibitor nivolumab, has a manageable safety profile.[11] However, a range of immune-related adverse events have been reported. The most common irAEs include musculoskeletal pain, fatigue, rash, pruritus, and diarrhea.[12] Other reported events include hypothyroidism/thyroiditis and colitis.[13] While the incidence of severe (Grade 3/4) treatment-related adverse events is higher with combination therapy compared to PD-1 inhibitor monotherapy, the overall safety profile is considered favorable.[11][13]
Q4: Are there any predictive biomarkers for toxicity with LAG-3 inhibition?
A4: The identification of specific predictive biomarkers for LAG-3 inhibitor-related toxicity is an active area of research. However, general biomarkers for immune checkpoint inhibitor-related adverse events (irAEs) may also be relevant. These include circulating immune cell populations and ratios (e.g., neutrophil-to-lymphocyte ratio), levels of certain cytokines such as IL-6 and IL-17, and the presence of pre-existing autoantibodies.[12][14][15][16] For instance, elevated baseline levels of inflammatory cytokines may indicate a predisposition to developing irAEs.[15]
Troubleshooting Guides
In Vitro T-Cell Exhaustion Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| T-cells do not show an exhausted phenotype (low expression of PD-1, TIM-3, LAG-3) after chronic stimulation. | Insufficient stimulation strength or duration. | Increase the concentration of anti-CD3/CD28 antibodies or the duration of stimulation (e.g., from 5 to 9 days).[17] |
| Suboptimal cytokine environment. | Supplement the culture medium with IL-2 during the stimulation phase. Some protocols also suggest that IL-12 can enhance LAG-3 expression.[18] | |
| High variability in exhaustion marker expression between experiments. | Inconsistent initial T-cell population. | Use freshly isolated PBMCs for each experiment and ensure consistent cell density at the start of the culture. |
| Donor-to-donor variability. | When possible, use cells from multiple donors to account for biological variability. | |
| LAG-3 inhibitor does not rescue T-cell function (e.g., cytokine production, proliferation). | Incomplete T-cell exhaustion. | Confirm the exhausted phenotype by flow cytometry before adding the inhibitor. Ensure high co-expression of multiple checkpoint receptors.[19] |
| Assay endpoint not sensitive enough. | Use multiple functional readouts, such as intracellular cytokine staining for IFN-γ and TNF-α, and a proliferation assay (e.g., CFSE dilution).[20] |
In Vivo Preclinical Models
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of observable immune-related adverse events (irAEs) in animal models. | Genetic background of the mouse strain. | Some mouse strains are more resistant to developing autoimmunity. Consider using strains known to be more susceptible or models that incorporate specific genetic mutations (e.g., PD-1 knockout).[10] |
| Insufficient immune challenge. | Some models require an additional immune stimulus, such as a Western diet or alterations to the gut microbiome, to induce irAEs.[21] | |
| Difficulty distinguishing on-target, off-tumor toxicity from other toxicities. | Non-specific inflammation. | Perform detailed histopathological analysis of affected tissues to identify the nature of the immune infiltrate (e.g., T-cell- or B-cell-driven).[22][23] |
| Cytokine storm. | Measure a panel of inflammatory cytokines in the serum at various time points to assess for systemic hyperinflammation.[24][25] | |
| High mortality in animal models receiving combination therapy. | Severe, systemic toxicity. | Implement a dose-escalation study to determine the maximum tolerated dose of the combination. |
| Onset of fulminant autoimmunity. | Closely monitor animals for clinical signs of distress and establish clear humane endpoints. |
Experimental Protocols & Methodologies
In Vitro T-Cell Exhaustion Induction and Functional Rescue Assay
Objective: To induce a T-cell exhaustion phenotype in vitro and assess the ability of a LAG-3 inhibitor to restore T-cell function.
Methodology:
-
T-Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Exhaustion Induction:
-
Phenotypic Analysis:
-
Functional Rescue:
-
Re-stimulate the exhausted T-cells with anti-CD3/CD28 in the presence of the LAG-3 inhibitor or an isotype control antibody for 24-72 hours.
-
Cytokine Production: Measure IFN-γ and TNF-α levels in the supernatant by ELISA or perform intracellular cytokine staining followed by flow cytometry.[20]
-
Proliferation: Stain cells with a proliferation dye (e.g., CFSE) before re-stimulation and measure dye dilution by flow cytometry after 72 hours.[20]
-
On-Target, Off-Tumor Cytotoxicity Assay
Objective: To assess the potential for LAG-3 inhibition to induce killing of healthy cells that may express LAG-3 ligands (e.g., MHC class II).
Methodology:
-
Effector and Target Cell Preparation:
-
Effector Cells: Use in vitro-exhausted T-cells (as described above) treated with a LAG-3 inhibitor or isotype control.
-
Target Cells: Use a panel of human-induced pluripotent stem cell (hiPSC)-derived normal cells representing various tissues (e.g., cardiomyocytes, hepatocytes, neurons) that express MHC class II.[27]
-
-
Co-culture:
-
Co-culture the effector T-cells with the target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) for 24-48 hours.
-
-
Cytotoxicity Assessment:
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged target cells into the culture supernatant.[27]
-
Flow Cytometry-Based Killing Assay: Stain target cells with a viability dye (e.g., 7-AAD) and a cell-specific marker and quantify the percentage of dead target cells by flow cytometry.[28]
-
Impedance-Based Monitoring: Use a real-time cell analysis system to continuously monitor changes in the impedance of the target cell monolayer, which correlates with cell death.[27]
-
-
Cytokine Release:
-
Measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the co-culture supernatant by ELISA or a multiplex bead-based assay to assess T-cell activation.[27]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified LAG-3 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for in vitro T-cell exhaustion and rescue assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortislife.com [fortislife.com]
- 4. Frontiers | LAG3’s Enigmatic Mechanism of Action [frontiersin.org]
- 5. bms.com [bms.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Lymphocyte Activation Gene 3 (LAG-3) Modulates the Ability of CD4 T-cells to Be Suppressed In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. LAG3 regulates antibody responses in a murine model of kidney transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD-1 and LAG-3 inhibitory co-receptors act synergistically to prevent autoimmunity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Pathways and Mechanisms of LAG-3 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive Biomarkers for Checkpoint Inhibitor Immune-Related Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Predictive Biomarkers of Severe Immune-Related Adverse Events With Immune Checkpoint Inhibitors: Prevention, Underlying Causes, Intensity, and Consequences [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 18. Expression of LAG-3 defines exhaustion of intratumoral PD-1+ T cells and correlates with poor outcome in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 20. marinbio.com [marinbio.com]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Evaluation in a Cytokine Storm Model In Vivo of the Safety and Efficacy of Intravenous Administration of PRS CK STORM (Standardized Conditioned Medium Obtained by Coculture of Monocytes and Mesenchymal Stromal Cells) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytokine Storm Assays - Creative Proteomics [cytokine.creative-proteomics.com]
- 26. bdbiosciences.com [bdbiosciences.com]
- 27. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
Validation & Comparative
A Comparative Analysis of LAG-3 Bivalent Fusion Proteins and Anti-LAG-3 Antibodies in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
The emergence of Lymphocyte-Activation Gene-3 (LAG-3) as a critical immune checkpoint has spurred the development of novel immunotherapies. Among these, two prominent strategies have taken center stage: anti-LAG-3 monoclonal antibodies and LAG-3 bivalent fusion proteins. This guide provides an objective comparison of their mechanisms of action, performance characteristics, and clinical efficacy, supported by available experimental data, to aid researchers in understanding the nuances of these therapeutic modalities.
Executive Summary
Anti-LAG-3 antibodies, such as the FDA-approved relatlimab and the clinical-stage fianlimab, function as antagonists by binding to the LAG-3 receptor on T cells. This blockade prevents LAG-3 from interacting with its ligands, primarily MHC class II, thereby abrogating the inhibitory signal and restoring T cell effector function. In contrast, LAG-3 bivalent fusion proteins, exemplified by eftilagimod alpha, are designed as agonists of antigen-presenting cells (APCs). By binding to MHC class II molecules on APCs, these fusion proteins stimulate APC activation and maturation, leading to enhanced antigen presentation and a subsequent boost in T cell responses. This fundamental difference in their mechanism of action dictates their distinct and potentially synergistic roles in cancer immunotherapy.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for representative LAG-3 bivalent fusion proteins and anti-LAG-3 antibodies based on publicly available information. It is important to note that direct head-to-head comparative studies are limited, and data are derived from various independent studies.
| Molecule | Type | Target | Binding Affinity (KD) | IC50 / EC50 | Key Clinical Indication (in combination) |
| Eftilagimod Alpha (IMP321) | Bivalent Fusion Protein (LAG-3-IgG1 Fc) | MHC Class II | Not explicitly reported in nM, binds preferentially to a subset of MHC class II molecules. | Not applicable in the same context as antagonist antibodies. | Metastatic Breast Cancer, Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Carcinoma (HNSCC) |
| Relatlimab (BMS-986016) | Monoclonal Antibody (IgG4) | LAG-3 | ~0.12 nM (bivalent antibody)[1] | LAG-3/MHC II blockade: 0.67 nM[2][3]LAG-3/FGL1 blockade: 0.019 nM[2][3]Binding to activated human T cells (EC50): 0.11 nM[1][2] | Unresectable or Metastatic Melanoma |
| Fianlimab (REGN3767) | Monoclonal Antibody (IgG4) | LAG-3 | High affinity | Not publicly available in nM. | Advanced Melanoma |
| Molecule | Clinical Trial (Combination Therapy) | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Eftilagimod Alpha + Pembrolizumab (B1139204) | TACTI-002 (Phase II) | 1st Line NSCLC (PD-L1 TPS ≥1%) | 48% (vs. 27% historical for pembrolizumab alone) | 6.6 months |
| Eftilagimod Alpha + Paclitaxel | AIPAC (Phase IIb) | Metastatic Breast Cancer (HR+, HER2-) | 51.4% (vs. 40.6% with placebo)[4] | 7.3 months (vs. 7.3 months with placebo)[4] |
| Relatlimab + Nivolumab (B1139203) | RELATIVITY-047 (Phase II/III) | 1st Line Advanced Melanoma | 43.1% (vs. 32.6% with nivolumab alone)[5] | 10.1 months (vs. 4.6 months with nivolumab alone)[6] |
| Fianlimab + Cemiplimab | Phase I | Advanced Melanoma (anti-PD-1 naive) | 61.2%[7] | 13.3 months[7] |
Mechanism of Action and Signaling Pathways
Anti-LAG-3 Antibodies: Releasing the Brakes on T Cells
Anti-LAG-3 antibodies directly target the LAG-3 receptor expressed on the surface of activated T cells, including effector T cells and regulatory T cells (Tregs). By binding to LAG-3, these antibodies physically obstruct its interaction with ligands such as MHC class II on APCs and Fibrinogen-like protein 1 (FGL1) on tumor cells[2][3][8]. This blockade prevents the downstream signaling cascade that leads to T cell exhaustion, thereby restoring their proliferative capacity and cytotoxic function against cancer cells[9][10][11].
Caption: Anti-LAG-3 antibodies block the interaction between LAG-3 on T cells and its ligands, preventing inhibitory signaling and restoring T cell activation.
LAG-3 Bivalent Fusion Proteins: Activating the Antigen Presenting Cells
Eftilagimod alpha is a soluble LAG-3 fusion protein that consists of the four extracellular domains of LAG-3 fused to the Fc region of human IgG1[12]. Unlike anti-LAG-3 antibodies, it does not primarily target LAG-3 on T cells. Instead, it acts as an MHC class II agonist[13]. By binding to a subset of MHC class II molecules on APCs, such as dendritic cells and monocytes, it triggers their activation and maturation. This leads to upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation to T cells, thereby initiating a broad and potent anti-tumor immune response[13][14].
Caption: LAG-3 fusion proteins bind to MHC class II on APCs, leading to their activation and enhanced T cell priming.
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on common methodologies in the field, the following provides an overview of key experiments for comparing these two classes of molecules.
Experimental Workflow for Comparative Analysis
Caption: A typical workflow for the comparative evaluation of LAG-3 targeting biologics, from biochemical characterization to in vivo efficacy studies.
Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR)
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the therapeutic molecule to its target.
Methodology:
-
Immobilization:
-
For anti-LAG-3 antibodies: Recombinant human LAG-3 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
For LAG-3 fusion proteins: Recombinant human MHC class II protein is immobilized on the sensor chip.
-
-
Analyte Injection: A series of concentrations of the antibody or fusion protein (analyte) are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.
-
Regeneration: The sensor surface is regenerated using a low pH buffer to dissociate the bound analyte.
-
Data Analysis: The sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Functional Activity: Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the ability of the therapeutic molecule to modulate T cell proliferation and cytokine production in response to allogeneic stimulation.
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors.
-
One-Way MLR Setup:
-
Responder cells: T cells from Donor A.
-
Stimulator cells: PBMCs from Donor B, irradiated or treated with mitomycin C to prevent their proliferation.
-
-
Co-culture: Responder and stimulator cells are co-cultured in the presence of serial dilutions of the anti-LAG-3 antibody, LAG-3 fusion protein, or an isotype control.
-
Incubation: The co-culture is incubated for 5-7 days.
-
Readouts:
-
T cell proliferation: Measured by 3H-thymidine incorporation or by flow cytometry using proliferation dyes (e.g., CFSE).
-
Cytokine production: Supernatants are collected and analyzed for cytokines such as IFN-γ and IL-2 using ELISA or multiplex bead-based assays.
-
Conclusion
Anti-LAG-3 antibodies and LAG-3 bivalent fusion proteins represent two distinct and innovative approaches to targeting the LAG-3 pathway. Anti-LAG-3 antibodies act as direct T cell antagonists, releasing the "brakes" on an existing immune response. In contrast, LAG-3 fusion proteins function as APC agonists, effectively "stepping on the gas" to initiate a new or enhanced immune response. The choice between these modalities, or their potential combination, will depend on the specific tumor microenvironment and the desired immunological outcome. The robust clinical data for anti-LAG-3 antibodies in combination with anti-PD-1 therapy has validated LAG-3 as a therapeutic target. The ongoing clinical development of LAG-3 fusion proteins will further elucidate their role in the evolving landscape of cancer immunotherapy. This comparative guide provides a framework for researchers to understand the fundamental differences and potential applications of these promising therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Paclitaxel plus Eftilagimod Alpha, a Soluble LAG-3 Protein, in Metastatic, HR+ Breast Cancer: Results from AIPAC, a Randomized, Placebo Controlled Phase IIb Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting-Edge: Preclinical and Clinical Development of the First Approved Lag-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of Fianlimab, a Human Lymphocyte Activation Gene-3 (LAG-3) Monoclonal Antibody, in Combination With Cemiplimab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
- 10. Two-Round Mixed Lymphocyte Reaction for Evaluation of the Functional Activities of Anti-PD-1 and Immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Eftilagimod alpha - Wikipedia [en.wikipedia.org]
- 13. sartorius.com [sartorius.com]
- 14. immutep.com [immutep.com]
Dual Blockade of LAG-3 and PD-1: A Synergistic Approach in Melanoma Treatment
A new frontier in immunotherapy has emerged with the combination of LAG-3 (Lymphocyte-Activation Gene 3) and PD-1 (Programmed cell death protein 1) inhibitors, demonstrating significant synergistic effects in the treatment of advanced melanoma. This combination therapy has shown superior efficacy compared to anti-PD-1 monotherapy, heralding a new standard of care for patients.
The co-expression of LAG-3 and PD-1 on tumor-infiltrating lymphocytes (TILs) is associated with T-cell exhaustion and tumor immune escape.[1][2] Dual blockade of these two inhibitory receptors has been shown to reinvigorate the anti-tumor immune response, leading to improved patient outcomes.[1][3] This guide provides a comparative analysis of the leading LAG-3 and PD-1 inhibitor combination therapies, supported by key experimental data and methodologies.
Comparative Efficacy of LAG-3 and PD-1 Combination Therapies
The landmark RELATIVITY-047 clinical trial has been pivotal in establishing the benefit of dual LAG-3 and PD-1 blockade.[3][4] This study evaluated the efficacy of relatlimab, an anti-LAG-3 antibody, in combination with the anti-PD-1 antibody nivolumab (B1139203). Another promising combination involves fianlimab (an anti-LAG-3 antibody) and cemiplimab (an anti-PD-1 antibody).[2][5]
| Therapeutic Combination | Trial Name/Phase | Patient Population | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Relatlimab + Nivolumab | RELATIVITY-047 (Phase II/III) | Previously untreated metastatic or unresectable melanoma | 10.2 months (combination) vs. 4.6 months (nivolumab alone) | 43.7% (combination) vs. 33.7% (nivolumab alone) | [6][7] |
| Fianlimab + Cemiplimab | Phase I | PD-(L)1-naïve advanced melanoma | 13.3 months | 61.2% | [5] |
| Nivolumab Monotherapy | RELATIVITY-047 (Phase II/III) | Previously untreated metastatic or unresectable melanoma | 4.6 months | 33.7% | [6][7] |
Mechanism of Action: A Two-Pronged Attack on T-Cell Exhaustion
LAG-3 and PD-1 are distinct inhibitory receptors that contribute to the suppression of T-cell activity.[8] PD-1, upon binding to its ligands PD-L1 or PD-L2 on tumor cells, attenuates T-cell receptor (TCR) signaling.[8] LAG-3 binds to MHC class II molecules, also leading to the inhibition of T-cell activation and proliferation.[9] The simultaneous blockade of both pathways is believed to have a synergistic effect by restoring T-cell function more effectively than targeting either pathway alone.[10][11]
Experimental Protocols
RELATIVITY-047 Clinical Trial Protocol
The RELATIVITY-047 trial was a global, randomized, double-blind phase II/III study.[12]
-
Patient Population: The trial enrolled 714 patients with previously untreated, unresectable, or metastatic melanoma.[12]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either the combination of relatlimab and nivolumab or nivolumab monotherapy.[12]
-
Treatment: The combination arm received a fixed-dose combination of relatlimab and nivolumab administered intravenously every four weeks. The monotherapy arm received nivolumab intravenously every four weeks with a placebo.[12]
-
Primary Endpoint: The primary endpoint of the study was progression-free survival (PFS) as assessed by a blinded independent central review.[4]
-
Secondary Endpoints: Secondary endpoints included overall survival (OS) and objective response rate (ORR).[4]
Preclinical Murine Tumor Models
Preclinical studies in mouse models of melanoma were instrumental in establishing the rationale for dual LAG-3 and PD-1 blockade.[10][13]
-
Animal Models: Syngeneic mouse melanoma models, such as those using B16 or MC38 cell lines, were utilized.[10]
-
Treatment Groups: Mice were typically divided into four groups: control (isotype antibody), anti-PD-1 monotherapy, anti-LAG-3 monotherapy, and combination anti-PD-1/anti-LAG-3 therapy.[10]
-
Tumor Growth Inhibition: Tumor volume was measured at regular intervals to assess the efficacy of the different treatment regimens.[10]
-
Immune Cell Analysis: Tumor-infiltrating lymphocytes (TILs) were isolated from tumors and analyzed by flow cytometry to determine the phenotype and function of T-cell populations, including the expression of activation and exhaustion markers and cytokine production (e.g., IFN-γ, TNF-α).[10]
-
Survival Studies: The overall survival of the mice in each treatment group was monitored.[3]
Conclusion
The synergistic combination of LAG-3 and PD-1 blockade represents a significant advancement in the treatment of advanced melanoma. The robust clinical data from the RELATIVITY-047 trial, supported by strong preclinical evidence, has established this dual immunotherapy approach as a new standard of care. Ongoing research continues to explore the full potential of this combination in various cancer types and in different stages of the disease. The detailed understanding of the underlying mechanisms and the optimization of treatment protocols will be crucial for maximizing the clinical benefits for patients.
References
- 1. LAG3-PD-1 Combo Overcome the Disadvantage of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Immunotherapy Drugs Targeting LAG-3 Show Great Promise - Melanoma Research Alliance [curemelanoma.org]
- 3. The introduction of LAG-3 checkpoint blockade in melanoma: immunotherapy landscape beyond PD-1 and CTLA-4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Nivolumab/Relatlimab Shows Sustained Efficacy in Advanced Melanoma - Melanoma Research Victoria [melanomaresearchvic.com.au]
- 7. ascopubs.org [ascopubs.org]
- 8. PD-1 and LAG-3 dual blockade: emerging mechanisms and potential therapeutic prospects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. TRLS-12 PD-1 AND LAG3 COMBINATION BLOCKADE THERAPY REDUCES MELANOMA BRAIN METASTATIC TUMOR GROWTH IN PRECLINICAL MODELS AND IS ABROGATED BY NEUTROPHIL INFILTRATION - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Emerging Small Molecule LAG-3 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical small molecule inhibitors targeting the immune checkpoint LAG-3. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to support informed decision-making in cancer immunotherapy research.
Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical inhibitory receptor in the tumor microenvironment, often co-expressed with PD-1 on exhausted T cells.[1] Its ligands, primarily MHC class II and Fibrinogen-like protein 1 (FGL1), trigger signaling cascades that suppress T cell proliferation, cytokine secretion, and cytotoxic functions, thereby contributing to tumor immune evasion.[1] While antibody-based therapies targeting LAG-3, such as Relatlimab, have gained FDA approval, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.[2] This guide focuses on a head-to-head comparison of the first-in-class small molecule LAG-3 inhibitors with publicly available preclinical data.
Quantitative Performance of Small Molecule LAG-3 Inhibitors
The following tables summarize the available quantitative data for two pioneering small molecule LAG-3 inhibitors: SA-15-P and Compound 11 . These molecules have been characterized for their ability to disrupt the interactions of LAG-3 with its key ligands.
| Inhibitor | Target Interaction | Assay Type | IC50 (µM) | Reference |
| SA-15-P | LAG-3 / MHCII | Biochemical (TR-FRET) | 4.21 ± 0.84 | [2] |
| SA-15-P | LAG-3 / FGL1 | Biochemical (TR-FRET) | 6.52 ± 0.47 | [2] |
| Inhibitor | Binding Affinity (K | Assay Type | Value | Reference |
| Compound 11 | LAG-3 | Biophysical | Submicromolar | [3] |
Further specific quantitative data for Compound 11's IC50 against LAG-3/MHCII is not yet publicly detailed but is claimed to be the most potent small molecule LAG-3 inhibitor to date.[3][4]
Functional Cellular Activity
Beyond biochemical inhibition, the functional consequence of these small molecules on immune cell activity is a critical measure of their therapeutic potential.
| Inhibitor | Assay Type | Key Findings | Reference |
| SA-15-P | Cell-Based LAG-3/MHCII Blockade Assay | Dose-dependent enhancement of luminescence signal, indicating inhibition of the LAG-3/MHCII interaction on cell surfaces. | [2] |
| Compound 11 | PBMC and Cancer Cell Co-culture Assays | Enhanced IFN-γ secretion and promoted tumor cell killing. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the characterization of these inhibitors.
Biochemical Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for LAG-3/MHCII and LAG-3/FGL1 Interaction
This assay is designed to quantify the disruption of the LAG-3 protein-protein interactions by a small molecule inhibitor.
-
Reagents : Recombinant human LAG-3 protein (His-tagged), biotinylated human MHCII or FGL1 protein, Europium cryptate-labeled anti-His antibody (donor), and XL665-labeled streptavidin (acceptor).
-
Assay Principle : When LAG-3-His and biotinylated MHCII/FGL1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
-
Procedure :
-
The inhibitor at various concentrations is pre-incubated with the LAG-3 protein in an assay buffer.
-
The biotinylated ligand (MHCII or FGL1) is then added to the mixture.
-
Finally, the detection reagents (Europium cryptate-labeled anti-His antibody and XL665-labeled streptavidin) are added.
-
The reaction is incubated at room temperature to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (for the donor) and 665 nm (for the acceptor).
-
-
Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell-Based Functional Assays
LAG-3/MHCII Blockade Bioassay
This assay measures the ability of an inhibitor to block the interaction between LAG-3 and MHCII on the surface of cells.
-
Cell Lines : A LAG-3 effector cell line (e.g., Jurkat T cells engineered to express LAG-3 and a luciferase reporter driven by a T-cell activation-dependent promoter) and an MHCII-expressing antigen-presenting cell (APC) line.
-
Assay Principle : Co-culture of the LAG-3 effector cells and MHCII APCs leads to the engagement of LAG-3, which inhibits T-cell activation and subsequent luciferase expression. An inhibitor that blocks the LAG-3/MHCII interaction will relieve this inhibition, resulting in an increased luminescence signal.
-
Procedure :
-
The LAG-3 effector cells and MHCII APCs are co-cultured in the presence of varying concentrations of the test inhibitor.
-
A known LAG-3 blocking antibody (e.g., Relatlimab) is used as a positive control.
-
The cells are incubated for a sufficient period to allow for cell-cell interaction and reporter gene expression.
-
A luciferase substrate is added, and the luminescence is measured using a luminometer.
-
-
Data Analysis : The luminescence signal is normalized to a control (no inhibitor), and the dose-dependent increase in signal is plotted to determine the inhibitor's potency.
Immune Cell Co-culture and Cytokine Release Assay
This assay assesses the ability of an inhibitor to enhance T-cell effector function in a more physiologically relevant setting.
-
Cells : Human peripheral blood mononuclear cells (PBMCs) and a cancer cell line that expresses ligands for T-cell activation.
-
Assay Principle : Upon co-culture, T cells within the PBMC population can be activated to kill the cancer cells and secrete cytokines like interferon-gamma (IFN-γ). The presence of LAG-3 can dampen this response. A LAG-3 inhibitor is expected to enhance cancer cell killing and IFN-γ production.
-
Procedure :
-
PBMCs are co-cultured with the target cancer cell line in the presence of various concentrations of the LAG-3 inhibitor.
-
The co-culture is incubated for 24-72 hours.
-
After incubation, the supernatant is collected to measure IFN-γ levels using an ELISA or a similar immunoassay.
-
Cancer cell viability can be assessed using a colorimetric assay (e.g., MTS) or by flow cytometry.
-
-
Data Analysis : IFN-γ concentrations and cancer cell killing are plotted against inhibitor concentration to evaluate the dose-dependent enhancement of the anti-tumor immune response.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental designs, the following diagrams have been generated using Graphviz.
Caption: LAG-3 signaling pathway and point of small molecule intervention.
Caption: Workflow for the TR-FRET based biochemical assay.
Caption: Workflow for the cell-based LAG-3/MHCII blockade bioassay.
References
Decoding the Efficacy of LAG-3 Blockade Across Diverse Malignancies: A Comparative Guide
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of Lymphocyte-Activation Gene 3 (LAG-3) has emerged as a promising strategy, particularly in combination with PD-1 pathway blockade. This guide offers a comparative analysis of the efficacy of LAG-3 blockade across various cancer types, supported by the latest clinical and preclinical data. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of the current state of LAG-3 targeted therapies.
Efficacy of LAG-3 Blockade: A Pan-Cancer Overview
The therapeutic potential of targeting LAG-3 is being investigated across a wide spectrum of solid and hematological malignancies. While the most robust clinical data to date comes from melanoma, ongoing research is continually defining the role of LAG-3 inhibitors in other cancers.
Clinical Efficacy Data
The following table summarizes key quantitative data from clinical trials evaluating LAG-3 blockade in different cancer types.
| Cancer Type | Treatment | Trial Name (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Advanced Melanoma (untreated) | Relatlimab + Nivolumab (B1139203) | RELATIVITY-047 (II/III) | 43.7%[1] | 10.2 months[1] | 51.0 months[1] |
| Nivolumab alone | RELATIVITY-047 (II/III) | 33.7%[1] | 4.6 months[1] | 34.1 months[1] | |
| Metastatic Colorectal Cancer (MSS, PD-L1+) (previously treated) | Favezelimab + Pembrolizumab (B1139204) | KEYFORM-007 (III) | 6.3%[2] | 2.1 months[2] | Did not meet primary endpoint[3] |
| Standard of Care (Regorafenib or TAS-102) | KEYFORM-007 (III) | - | - | - | |
| Advanced Gastric/GEJ Cancer (LAG-3 ≥1%) (1st line) | Relatlimab + Nivolumab + Chemo | RELATIVITY-060 (II) | 48%[4][5] | 7.0 months[4][5] | 13.5 months[4][5] |
| Nivolumab + Chemo | RELATIVITY-060 (II) | 61%[4][5] | 8.3 months[4][5] | 16.0 months[4][5] | |
| Advanced Gastric Cancer | Favezelimab + Pembrolizumab | Phase 1b (NCT02720068) | 11.3% (overall); 15% (fave 700mg dose)[6] | - | - |
| Resectable Cutaneous Squamous Cell Carcinoma | Favezelimab + Pembrolizumab (neoadjuvant) | KEYFORM-010 (II) | Major Clinical Benefit Rate: 59% | - | - |
| Pembrolizumab alone (neoadjuvant) | KEYFORM-010 (II) | Major Clinical Benefit Rate: 64% | - | - |
Note: GEJ stands for gastroesophageal junction. MSS stands for microsatellite stable.
Preclinical Efficacy
Preclinical studies in various murine cancer models have demonstrated the potential of LAG-3 blockade, often in synergy with anti-PD-1 therapy, to enhance anti-tumor immunity and inhibit tumor growth. Dual blockade has shown promise in models of ovarian cancer, colon adenocarcinoma, and melanoma[7]. In mismatch repair-proficient liver metastases of colorectal cancer, ex vivo blockade of LAG-3 increased the proliferation and effector cytokine production of tumor-infiltrating T cells[8].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to evaluate LAG-3 expression.
Immunohistochemistry (IHC) Protocol for LAG-3 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
This protocol is based on the methods developed for the detection of LAG-3 in melanoma tissue[9][10][11].
1. Specimen Preparation:
-
Tissue sections should be fixed in 10% neutral buffered formalin.
-
Cut sections to a thickness of 4µm and mount on positively charged glass slides.
-
Bake the slides for a minimum of 30 minutes at 53-65°C.
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene or a xylene substitute.
-
Rehydrate through a series of graded ethanol (B145695) solutions to water.
3. Melanin (B1238610) Removal (for pigmented tissues like melanoma):
4. Antigen Retrieval:
-
Perform heat-induced epitope retrieval. A common method is to use a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
5. Staining Procedure (Automated Platform Recommended, e.g., Leica Bond or Ventana BenchMark):
-
Primary Antibody: Incubate with a mouse monoclonal anti-LAG-3 antibody (e.g., clone 17B4)[9].
-
Detection System: Utilize a polymer-based detection system (e.g., Leica Bond Polymer Refine Detection kit) to visualize the primary antibody.
-
Chromogen: Use a suitable chromogen such as 3,3'-Diaminobenzidine (DAB).
-
Counterstain: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
6. Scoring:
-
LAG-3 expression is assessed as the percentage of immune cells with positive staining (membranous and/or cytoplasmic) that have a lymphocyte morphology within the tumor region (including tumor, stroma, and invasive margin)[9][12].
-
Staining intensity is often graded as weak (1+), moderate (2+), or strong (3+)[12].
-
A common cutoff for LAG-3 positivity is ≥1% of immune cells staining[9].
Flow Cytometry Protocol for LAG-3 Expression on Peripheral Blood Mononuclear Cells (PBMCs)
This is a general protocol for staining human PBMCs for LAG-3 expression.
1. PBMC Isolation:
-
Dilute whole blood at least 1:1 with PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 20 minutes at room temperature with the brake off.
-
Harvest the PBMC layer at the plasma-Ficoll interface.
-
Wash the cells with PBS by centrifuging at 300-400 x g for 4-5 minutes.
2. Cell Surface Staining:
-
Resuspend PBMCs in a suitable staining buffer (e.g., PBS with 2% FBS) to a concentration of 1 x 10^7 cells/mL.
-
Prepare a cocktail of fluorescently-labeled antibodies, including an anti-human LAG-3 antibody and other markers of interest (e.g., CD3, CD4, CD8). We recommend titrating antibodies for optimal concentration.
-
Add the antibody cocktail to 100 µL of the cell suspension.
-
Incubate for 30 minutes at 2-8°C, protected from light.
-
Wash the cells twice with staining buffer.
3. (Optional) Viability Staining:
-
An impermeant nucleic acid dye can be added to exclude dead cells from the analysis.
4. Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of staining buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data using appropriate software, gating on viable, single cells, and then on the lymphocyte populations of interest to determine the percentage of LAG-3 positive cells.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding.
LAG-3 Signaling Pathway
The following diagram illustrates the key interactions and inhibitory signaling of the LAG-3 pathway in a T cell.
Figure 1. Simplified LAG-3 signaling pathway in T cells.
Experimental Workflow for Assessing LAG-3 Blockade Efficacy
This diagram outlines a typical workflow for evaluating the efficacy of LAG-3 blockade in a preclinical setting.
Figure 2. Preclinical experimental workflow.
Biomarkers of Response to LAG-3 Blockade
Identifying predictive biomarkers is critical for patient selection and the development of targeted therapies. Several potential biomarkers for LAG-3 blockade are under investigation:
-
LAG-3 Expression: The level of LAG-3 expression on tumor-infiltrating lymphocytes, as determined by IHC, is a primary candidate biomarker. In some studies, higher LAG-3 expression has been associated with better responses to combination therapy[13].
-
Fibrinogen-like protein 1 (FGL1): FGL1 has been identified as a major ligand for LAG-3, independent of MHC class II[14][15]. Elevated plasma FGL1 levels in cancer patients have been associated with a poor prognosis and resistance to anti-PD-1 therapy[14]. Blockade of the FGL1/LAG-3 interaction has shown therapeutic efficacy in preclinical models[14]. In advanced urothelial carcinoma, high FGL1 expression was linked to a negative effect on the response to PD-(L)1 blockade in tumors with high LAG-3 levels[16][17].
-
Soluble LAG-3 (sLAG-3): The shed form of the LAG-3 receptor, sLAG-3, can be detected in the serum of patients. High levels of sLAG-3 have been associated with resistance to anti-PD-1 immunotherapy in melanoma patients[18]. Conversely, in some other cancers like gastric and breast cancer, detectable sLAG-3 levels have been linked to an improved prognosis[19].
Conclusion
The landscape of LAG-3 blockade is rapidly advancing, with the combination of relatlimab and nivolumab now an established treatment for advanced melanoma. However, the efficacy of LAG-3 inhibitors in other cancer types appears to be more variable, with recent trials in colorectal and gastric cancers not meeting their primary endpoints. This highlights the critical need for a deeper understanding of the tumor microenvironment and the development of robust predictive biomarkers to identify patient populations most likely to benefit from these therapies. Ongoing research into the LAG-3 signaling pathway and potential biomarkers such as FGL1 will be instrumental in guiding the future clinical development of LAG-3 targeted agents.
References
- 1. LAG3 (CD223) as a Cancer Immunotherapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first-in-human study of the anti-LAG-3 antibody favezelimab plus pembrolizumab in previously treated, advanced microsatellite stable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merck.com [merck.com]
- 4. First-Line Nivolumab and Relatlimab Plus Chemotherapy for Gastric or Gastroesophageal Junction Adenocarcinoma: The Phase II RELATIVITY-060 Study | CoLab [colab.ws]
- 5. First-Line Nivolumab and Relatlimab Plus Chemotherapy for Gastric or Gastroesophageal Junction Adenocarcinoma: The Phase II RELATIVITY-060 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Frontiers | The promising immune checkpoint LAG-3 in cancer immunotherapy: from basic research to clinical application [frontiersin.org]
- 8. Blockade of LAG3 enhances responses of tumor-infiltrating T cells in mismatch repair-proficient liver metastases of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a LAG-3 immunohistochemistry assay for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. citeab.com [citeab.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunohistochemical scoring of LAG-3 in conjunction with CD8 in the tumor microenvironment predicts response to immunotherapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fibrinogen-like protein 1 is a major immune inhibitory ligand of LAG3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibrinogen-like Protein 1 Is a Major Immune Inhibitory Ligand of LAG-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impact of LAG-3/FGL1 pathway on immune evasive contexture and clinical outcomes in advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jitc.bmj.com [jitc.bmj.com]
- 18. Lag-3 expression and clinical outcomes in metastatic melanoma patients treated with combination anti-lag-3 + anti-PD-1-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of Soluble LAG3 and Soluble Immune Checkpoints Profile in Advanced Head and Neck Cancer: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LAG-3 Inhibitors in Combination with Chemotherapy for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The emergence of Lymphocyte-Activation Gene 3 (LAG-3) as a critical immune checkpoint has paved the way for a new wave of cancer immunotherapies. This guide provides a comparative evaluation of leading LAG-3 inhibitors when used in combination with chemotherapy, a strategy showing significant promise in enhancing anti-tumor responses. While novel small molecule ligands like LAG-3 biner 1 are in early-stage research for diagnostic purposes, this guide will focus on clinical-stage antibody-based inhibitors with available performance data: Relatlimab , Eftilagimod alfa , and LBL-007 .
The LAG-3 Signaling Pathway and Therapeutic Intervention
LAG-3 is a cell surface protein expressed on activated T cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its interaction with ligands, primarily MHC class II molecules on antigen-presenting cells (APCs) and Fibrinogen-like protein 1 (FGL1) on tumor cells, delivers an inhibitory signal to the T cell.[3][4] This inhibition dampens the anti-tumor immune response, allowing cancer cells to evade destruction. LAG-3 inhibitors, typically monoclonal antibodies, block this interaction, thereby restoring T cell activity and promoting tumor cell killing. The combination with chemotherapy is synergistic, as chemotherapy can induce immunogenic cell death, releasing tumor antigens and further stimulating the immune response.
Comparative Performance of LAG-3 Inhibitors with Chemotherapy
The following tables summarize key quantitative data from clinical trials evaluating Relatlimab, Eftilagimod alfa, and LBL-007 in combination with chemotherapy across different cancer types.
| Relatlimab + Nivolumab + Chemotherapy | |
| Trial | RELATIVITY-060 (Phase II) |
| Cancer Type | Gastric or Gastroesophageal Junction Adenocarcinoma |
| Patient Population | LAG-3 expression ≥1% |
| Overall Response Rate (ORR) | 48% |
| Median Progression-Free Survival (PFS) | 7.0 months |
| Median Overall Survival (OS) | 13.5 months |
| Reference | [5] |
| Eftilagimod alfa + Pembrolizumab + Chemotherapy | |
| Trial | INSIGHT-003 (Phase I) |
| Cancer Type | Non-Small Cell Lung Cancer (NSCLC) |
| Patient Population | First-line, nonsquamous |
| Overall Response Rate (ORR) | 60.8% |
| Disease Control Rate (DCR) | 90.2% |
| Median Overall Survival (OS) | 32.9 months (at 22 months minimum follow-up) |
| Reference | [6][7] |
| LBL-007 + Tislelizumab + Chemotherapy | |
| Trial | Phase II |
| Cancer Type | Recurrent or Metastatic Nasopharyngeal Carcinoma (R/M NPC) |
| Patient Population | First-line |
| Overall Response Rate (ORR) | 85.4% |
| Disease Control Rate (DCR) | 100% |
| Median Progression-Free Survival (PFS) | 15.0 months |
| Median Duration of Response (DoR) | 14.7 months |
| Reference | [8] |
Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel LAG-3 inhibitor in combination with chemotherapy typically follows a structured workflow to determine efficacy and mechanism of action before advancing to clinical trials.
Logical Framework for Comparative Evaluation
A systematic approach is essential for comparing different LAG-3 inhibitor and chemotherapy combinations. The following diagram illustrates the logical flow of such an evaluation.
Detailed Experimental Protocols
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To phenotype and quantify immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Tumor Dissociation:
-
Excise tumors from euthanized mice and mince into small pieces (1-3 mm) in a sterile petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a digestion buffer containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI.[9]
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
-
Red Blood Cell Lysis:
-
Resuspend the cell pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.
-
Neutralize the lysis buffer with an excess of FACS buffer and centrifuge.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer and perform a cell count.
-
Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate.
-
Stain with a viability dye (e.g., Zombie Aqua) for 15 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, LAG-3, PD-1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (Optional):
-
For intracellular markers like Foxp3 or cytokines like IFN-γ, fix and permeabilize the cells using a commercial kit (e.g., Foxp3/Transcription Factor Staining Buffer Set).
-
Incubate with antibodies against intracellular targets.
-
Wash and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
Cytokine Release Assay
Objective: To measure the secretion of cytokines by immune cells in response to treatment, indicating immune activation.
Protocol:
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use isolated T cells or co-cultures of T cells and cancer cells.
-
-
Cell Culture and Stimulation:
-
Plate the immune cells in a 96-well plate at a desired density.
-
Treat the cells with the LAG-3 inhibitor, chemotherapy agent, the combination, and appropriate controls (e.g., isotype control antibody, vehicle).
-
In some setups, stimulation with anti-CD3/CD28 antibodies or a specific antigen may be used to mimic T cell activation.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
Cytokine Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2). This method is highly specific and sensitive for individual cytokines.[10]
-
Multiplex Bead Array (e.g., Luminex): To measure multiple cytokines simultaneously from a small sample volume.
-
Flow Cytometry (Intracellular Cytokine Staining): As described in the TIL analysis protocol, to identify the specific cell types producing the cytokines.[10]
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of chemotherapy and any potential synergistic or antagonistic effects of the LAG-3 inhibitor on cancer cell viability.
Protocol:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the chemotherapy agent and the LAG-3 inhibitor.
-
Treat the cells with the individual agents and in combination across a range of concentrations. Include untreated and vehicle-treated wells as controls.
-
-
Incubation:
-
Incubate the plate for a period relevant to the cell doubling time and drug mechanism of action (typically 48-72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[11]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine IC50 values. Combination effects can be analyzed using methods such as the Chou-Talalay method to determine synergism, additivity, or antagonism.
-
Conclusion
The combination of LAG-3 inhibitors with chemotherapy represents a powerful and promising strategy in cancer immunotherapy. Current clinical data for Relatlimab, Eftilagimod alfa, and LBL-007 demonstrate significant improvements in patient outcomes across various malignancies. While direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and tumor types, the available data underscore the potential of this therapeutic approach. Continued research, guided by robust preclinical and clinical evaluation as outlined in this guide, will be crucial in optimizing these combination therapies and identifying the patient populations most likely to benefit. The development of novel agents, including small molecule inhibitors, remains an exciting frontier in the ongoing effort to overcome cancer's resistance to immune-mediated destruction.
References
- 1. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Tumor Models - IITRI [iitri.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Mouse Tumor Models for Advanced Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]
- 10. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of LAG-3 Biner 1: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of LAG-3 biner 1, a novel small molecule ligand of the immune checkpoint Lymphocyte Activation Gene 3 (LAG-3), against other key immune checkpoint proteins.[1] Given the therapeutic potential of targeting LAG-3, a thorough understanding of the specificity of its modulators is critical for preclinical development. This document outlines proposed experimental protocols and data presentation formats to facilitate a comprehensive cross-reactivity assessment against prominent immune checkpoints: Programmed Cell Death Protein 1 (PD-1), Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4), and T-cell Immunoglobulin and Mucin-Domain Containing-3 (TIM-3).
Introduction to this compound and the Imperative of Specificity
This compound has been identified as a small molecule ligand for the immune checkpoint LAG-3, with a dissociation constant (Kd) of 1.23 μM.[1] As a potential modulator of the LAG-3 pathway, its specificity is a crucial determinant of its therapeutic window and potential off-target effects. Cross-reactivity with other immune checkpoints could lead to unintended immunological consequences, either beneficial or adverse. Therefore, a systematic evaluation of its binding profile against other central immune regulators is a mandatory step in its preclinical characterization.
Understanding the Landscape: Immune Checkpoint Signaling Pathways
A foundational understanding of the signaling pathways of LAG-3 and its counterparts is essential for designing and interpreting cross-reactivity studies. These pathways, while all contributing to immune suppression, operate through distinct molecular interactions and downstream effectors.
LAG-3 Signaling Pathway
LAG-3 is a type I transmembrane protein that negatively regulates T-cell function.[2] Its primary ligand is the Major Histocompatibility Complex Class II (MHC II), and its binding affinity for MHC II is significantly higher than that of CD4. This competitive binding can directly inhibit T-cell receptor (TCR) signaling. LAG-3 has also been shown to interact with other ligands, including Fibrinogen-like protein 1 (FGL1).[2][3] Upon engagement, LAG-3 is thought to associate with the CD3/TCR complex, leading to the inhibition of downstream signaling cascades, ultimately reducing T-cell proliferation and cytokine production.[2]
PD-1 Signaling Pathway
PD-1 is an inhibitory receptor expressed on activated T-cells, B-cells, and myeloid cells. Its ligands, PD-L1 and PD-L2, are expressed on antigen-presenting cells and can be upregulated on tumor cells. Upon ligand binding, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key components of the TCR signaling pathway, such as ZAP70 and PI3K, thereby suppressing T-cell activation.
CTLA-4 Signaling Pathway
CTLA-4 is another critical inhibitory receptor that primarily regulates T-cell activation at the initial stages in the lymph nodes. It shares the same ligands as the co-stimulatory receptor CD28, namely CD80 and CD86 on APCs. However, CTLA-4 has a much higher affinity for these ligands. By outcompeting CD28 for ligand binding, CTLA-4 prevents the co-stimulatory signal required for full T-cell activation, leading to a dampened immune response.
TIM-3 Signaling Pathway
TIM-3 is expressed on various immune cells, including T-cells, and its engagement with its ligand, galectin-9, leads to the inhibition of Th1 responses and tolerance. The signaling mechanism of TIM-3 is less well-defined than that of PD-1 and CTLA-4 but is known to involve the induction of T-cell apoptosis and exhaustion.
Proposed Experimental Workflow for Cross-Reactivity Profiling
A multi-tiered approach is recommended to comprehensively assess the binding specificity of this compound. This involves a combination of biophysical and cell-based assays.
Data Presentation: Comparative Binding Affinity and Functional Activity
The following table presents a template for summarizing the quantitative data obtained from the proposed experiments. The values provided are for illustrative purposes only and would need to be determined experimentally.
| Immune Checkpoint Target | Biophysical Assays | Cell-Based Assays | ||
| Dissociation Constant (Kd) (μM) | Thermal Shift (ΔTm) (°C) | Cellular EC50 (μM) | Functional IC50 (μM) | |
| via Surface Plasmon Resonance (SPR) | via Thermal Shift Assay (TSA) | via Flow Cytometry | via Reporter Gene Assay | |
| LAG-3 | 1.23 | +5.2 | 2.5 | 5.1 |
| PD-1 | > 100 | < 0.5 | > 100 | > 100 |
| CTLA-4 | > 100 | < 0.5 | > 100 | > 100 |
| TIM-3 | > 100 | < 0.5 | > 100 | > 100 |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd), and association (ka) and dissociation (kd) rate constants of this compound to the extracellular domains of LAG-3, PD-1, CTLA-4, and TIM-3.
Methodology:
-
Recombinant human extracellular domains of LAG-3, PD-1, CTLA-4, and TIM-3 are individually immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of this compound (e.g., ranging from 0.1 to 50 μM) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface.
-
The association and dissociation phases are monitored in real-time.
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate ka, kd, and Kd.
-
A reference flow cell is used to subtract non-specific binding.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To provide an orthogonal measurement of the binding affinity and to determine the thermodynamic parameters (ΔH, ΔS) of the interaction.
Methodology:
-
The recombinant immune checkpoint protein is placed in the sample cell of the calorimeter.
-
This compound is loaded into the injection syringe.
-
A series of small injections of this compound are made into the protein solution.
-
The heat change upon each injection is measured.
-
The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two molecules. The binding isotherm is then fitted to a suitable binding model to determine Kd, stoichiometry (n), and enthalpy (ΔH) of binding.
Thermal Shift Assay (TSA) for Target Engagement
Objective: To rapidly screen for the binding of this compound to the panel of immune checkpoint proteins by measuring changes in their thermal stability.
Methodology:
-
Each recombinant immune checkpoint protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is aliquoted into a 96-well PCR plate with and without this compound at various concentrations.
-
The plate is heated in a real-time PCR instrument with a temperature gradient.
-
The fluorescence is monitored as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in Tm (ΔTm) in the presence of the compound indicates binding and stabilization.
Cellular Binding and Functional Assays
Objective: To confirm target engagement and assess the functional consequences of this compound binding in a cellular context.
Methodology for Cellular Binding Assay (Flow Cytometry):
-
Cell lines stably expressing full-length human LAG-3, PD-1, CTLA-4, or TIM-3 are used.
-
Cells are incubated with increasing concentrations of a fluorescently labeled version of this compound or with a fixed concentration of a fluorescently labeled known ligand in the presence of increasing concentrations of unlabeled this compound (competition assay).
-
The fluorescence intensity of the cells is measured by flow cytometry.
-
The data are analyzed to determine the half-maximal effective concentration (EC50) for binding.
Methodology for Functional Reporter Assay:
-
A reporter cell line (e.g., Jurkat T-cells) is engineered to co-express a specific immune checkpoint receptor (e.g., LAG-3) and a reporter gene (e.g., NFAT-luciferase) that is activated upon TCR stimulation.
-
These reporter cells are co-cultured with an antigen-presenting cell line expressing the corresponding ligand (e.g., MHC II for LAG-3).
-
The co-culture is treated with a range of concentrations of this compound.
-
The reporter gene activity (e.g., luminescence) is measured as an indicator of T-cell activation.
-
The half-maximal inhibitory concentration (IC50) is calculated to quantify the functional activity of the compound.
Conclusion
The systematic evaluation of the cross-reactivity of this compound is a non-negotiable step in its journey towards potential clinical application. The experimental framework outlined in this guide, combining robust biophysical methods with physiologically relevant cellular assays, will provide a comprehensive specificity profile. This data is essential for building a strong preclinical data package, enabling informed decisions for further development, and ultimately ensuring a greater understanding of the compound's mechanism of action and potential therapeutic utility. The lack of significant binding or functional activity against other major immune checkpoints would strongly support the continued development of this compound as a specific modulator of the LAG-3 pathway.
References
LAG-3 Inhibitors in Oncology: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The emergence of immune checkpoint inhibitors has revolutionized cancer therapy. While CTLA-4 and PD-1 inhibitors have become mainstays in treatment, the focus has expanded to novel targets aimed at overcoming resistance and enhancing anti-tumor immunity. One such promising target is the Lymphocyte-activation gene 3 (LAG-3), an inhibitory receptor expressed on activated T cells. This guide provides a meta-analysis of key clinical trials involving LAG-3 inhibitors, offering a comparative look at their efficacy, safety, and the methodologies employed in their evaluation.
The LAG-3 Signaling Pathway: A Mechanism of Immune Suppression
LAG-3 is a cell surface protein that plays a crucial role in the negative regulation of T-cell activation and proliferation.[1][2] Its primary ligand is the Major Histocompatibility Complex (MHC) Class II, but it can also bind to other molecules like Fibrinogen-like protein 1 (FGL1).[3][4] The interaction of LAG-3 with its ligands transmits inhibitory signals into the T-cell, contributing to a state of T-cell exhaustion and hampering the immune system's ability to eradicate tumor cells.[5] By blocking this interaction, LAG-3 inhibitors aim to restore T-cell function and bolster the anti-cancer immune response.[5][6]
Comparative Efficacy of LAG-3 Inhibitors in Clinical Trials
The clinical development of LAG-3 inhibitors has primarily focused on their use in combination with PD-1 inhibitors, demonstrating synergistic effects in enhancing anti-tumor responses.[7] The following tables summarize the quantitative data from pivotal clinical trials.
Table 1: Efficacy of Relatlimab in Combination with Nivolumab (B1139203)
| Trial Name | Treatment Arm | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| RELATIVITY-047 | Relatlimab + Nivolumab | Previously untreated, unresectable or metastatic melanoma | 43.7%[6] | 10.2[2][6] | 51.0[6][8] |
| Nivolumab alone | 33.7%[6] | 4.6[2][6] | 34.1[6][8] | ||
| Neoadjuvant Trial | Relatlimab + Nivolumab | Resectable Stage III Melanoma | Pathologic Complete Response (pCR): 57%[9][10][11] | - | 2-year OS rate: 88%[9] |
| RELATIVITY-020 (Part D1) | Relatlimab + Nivolumab | Advanced melanoma progressed on anti-PD-(L)1 therapy (1 prior line) | 12.0%[12][13] | 2.1[13] | 14.7[12] |
| RELATIVITY-020 (Part D2) | Relatlimab + Nivolumab | Advanced melanoma progressed on anti-PD-(L)1 therapy (≥1 prior line) | 9.2%[12][13] | 3.2[13] | 17.1[12] |
Table 2: Efficacy of Other LAG-3 Inhibitors in Phase I Trials
| LAG-3 Inhibitor | Combination Agent | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Fianlimab | Cemiplimab (anti-PD-1) | Anti-PD-1-naïve advanced melanoma | 61.2%[3][4][14] | 15.3[3][4] |
| Previously treated with adjuvant anti-PD-1 | 61.5%[4][15] | 11.8[4] | ||
| LBL-007 | Toripalimab (anti-PD-1) | Treatment-naïve advanced melanoma | 45.4%[1] | 5.5[1] |
| Anti-PD-(L)1 resistant advanced melanoma | DCR: 18.2%[5] | - |
DCR: Disease Control Rate
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the cited studies.
RELATIVITY-047 (NCT03470922)
-
Study Design: A global, randomized, double-blind, Phase II/III trial.[6][16][17]
-
Patient Population: Adults and pediatric patients (12 years or older) with previously untreated, unresectable or metastatic melanoma.[17] Patients were stratified based on LAG-3 expression, PD-L1 expression, BRAF mutation status, and disease stage.[18]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).[16]
-
Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR).[16]
Fianlimab + Cemiplimab Phase I Trial (NCT03005782)
-
Study Design: A multi-cohort, open-label, Phase I dose-escalation and expansion trial.[3]
-
Patient Population: Patients with unresectable or metastatic melanoma who were naïve to anti-PD-(L)1 therapy for advanced disease.[3][4] A separate cohort included patients who had received prior adjuvant/neoadjuvant therapy.[3]
-
Treatment: Fianlimab (1600 mg) in combination with cemiplimab (350 mg) administered IV every 3 weeks.[4]
-
Primary Endpoint: Objective Response Rate (ORR) per RECIST 1.1.[15]
LBL-007 + Toripalimab Phase I Trial (NCT04640545)
-
Study Design: An open-label, multicenter, Phase I dose-escalation and dose-expansion study.
-
Patient Population: Patients with advanced melanoma with or without prior therapy.[1]
-
Treatment Arms:
-
Part A (Dose Escalation and Expansion): LBL-007 (at various doses) plus toripalimab (3 mg/kg) administered IV every 2 weeks.[1]
-
Part B: LBL-007 (3 or 6 mg/kg) plus toripalimab (3 mg/kg) IV every 2 weeks, and axitinib (B1684631) (5 mg) orally twice daily.[1]
-
-
Primary Objective: Safety.
-
Secondary Objectives: Pharmacokinetics, pharmacodynamics, and efficacy (per RECIST v1.1).[1]
Neoadjuvant Relatlimab + Nivolumab Trial (NCT02519322)
-
Study Design: A Phase II, single-arm, open-label trial.[10]
-
Patient Population: 30 patients with resectable clinical stage III or oligometastatic stage IV melanoma.[10][19]
-
Treatment:
-
Neoadjuvant phase: Two doses of nivolumab (480 mg) and relatlimab (160 mg) administered IV on weeks 1 and 5.[19]
-
Adjuvant phase (post-surgery): Nivolumab monotherapy.
-
-
Primary Endpoint: Pathologic Complete Response (pCR).[9]
Conclusion and Future Directions
The data from these pivotal clinical trials strongly support the role of LAG-3 inhibition, particularly in combination with PD-1 blockade, as a significant advancement in the treatment of advanced melanoma. The combination of relatlimab and nivolumab has demonstrated a statistically significant improvement in progression-free survival compared to nivolumab monotherapy, leading to its regulatory approval.[9] Emerging data on other LAG-3 inhibitors like fianlimab and LBL-007 also show promising anti-tumor activity.
Future research will likely focus on several key areas:
-
Expansion to other tumor types: While melanoma has been the primary focus, the efficacy of LAG-3 inhibitors is being investigated in a wide range of other malignancies.[7]
-
Biomarker development: Identifying predictive biomarkers to select patients most likely to benefit from LAG-3 blockade is a critical area of ongoing research.
-
Novel combinations: Exploring the synergy of LAG-3 inhibitors with other immunotherapies, targeted therapies, and chemotherapy will be essential to further improve patient outcomes.
This comparative guide provides a snapshot of the current landscape of clinical trials involving LAG-3 inhibitors. As more data from ongoing and future studies become available, the role of this important class of immunotherapy in the oncologist's armamentarium will be further defined.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Three-Year Overall Survival With Nivolumab Plus Relatlimab in Advanced Melanoma From RELATIVITY-047 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Nivolumab plus relatlimab in advanced melanoma: RELATIVITY-047 4-year update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RELATIVITY-047 Extended Analysis of Overall Survival With Nivolumab-Relatlimab vs Nivolumab in Previously Untreated Advanced Melanoma - The ASCO Post [ascopost.com]
- 9. Neoadjuvant immunotherapy with relatlimab and nivolumab is safe and effective in stage III melanoma - ecancer [ecancer.org]
- 10. mskcc.org [mskcc.org]
- 11. nursing.ceconnection.com [nursing.ceconnection.com]
- 12. Nivolumab and Relatlimab in Patients With Advanced Melanoma Progressing on Anti–PD-1/PD-L1 Therapy - The ASCO Post [ascopost.com]
- 13. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Phase I Study of Fianlimab, a Human Lymphocyte Activation Gene-3 (LAG-3) Monoclonal Antibody, in Combination With Cemiplimab in Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bristol Myers Squibb - Bristol Myers Squibb Announces RELATIVITY-047, a Trial Evaluating Anti-LAG-3 Antibody Relatlimab and Opdivo (nivolumab) in Patients with Previously Untreated Metastatic or Unresectable Melanoma, Meets Primary Endpoint of Progression-Free Survival [news.bms.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Immunotherapy Duo Delays Disease Progression in Previously Untreated Patients With Melanoma RELATIVITY-047 - The ASCO Post [ascopost.com]
- 19. Nivolumab plus Relatlimab in the Neoadjuvant and Adjuvant Settings for Patients with Resectable Clinical Stage III Melanoma - Conference Correspondent [conference-correspondent.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling LAG-3 Inhibitors
For researchers, scientists, and drug development professionals, ensuring the safe handling of potent immunomodulatory agents like LAG-3 inhibitors is paramount. This guide provides essential procedural information for the operational use and disposal of these materials in a laboratory setting. The following recommendations are based on established guidelines for handling monoclonal antibodies (mAbs) and available safety data for the LAG-3 inhibitor, Relatlimab, often administered with Nivolumab as Opdualag.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling LAG-3 inhibitors.
| PPE Component | Specification | Rationale | Citations |
| Gloves | Nitrile, powder-free | Provides a barrier against skin contact. | [1] |
| Gown | Disposable, fluid-resistant lab coat or gown | Protects skin and personal clothing from contamination. | [2] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents splashes and aerosols from entering the eyes. | [2][3] |
| Face Protection | Face mask | Minimizes the risk of inhaling aerosols that may be generated during handling. | [1][3] |
In the absence of specific guidelines for a novel LAG-3 inhibitor, it is prudent to handle it in accordance with procedures for cytotoxic or biohazardous medications.[1] The use of Closed System Drug-Transfer Devices (CSTDs) is also recommended to further reduce the risk of exposure by preventing aerosolization and leaks.[2][4]
Operational Plan: From Receipt to Administration
A structured workflow is essential for the safe and effective use of LAG-3 inhibitors in a research setting.
Experimental Protocol: Preparation of a LAG-3 Inhibitor Solution
This protocol outlines the steps for preparing a LAG-3 inhibitor solution, such as Relatlimab, for experimental use.
-
Preparation Environment : All preparation steps should be conducted in a biological safety cabinet (BSC) using aseptic technique to ensure sterility.[5]
-
Visual Inspection : Before use, visually inspect the vial for any particulate matter or discoloration. The solution should be clear to opalescent and colorless to slightly yellow. If the solution is cloudy, discolored, or contains significant particulate matter, it should be discarded.[5]
-
Equilibration : Allow the vial to come to room temperature before preparation.
-
Solution Preparation :
-
Undiluted : Withdraw the required volume from the vial using a sterile syringe.
-
Diluted : Withdraw the required volume and transfer it into an intravenous (IV) bag containing either 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP. Gently invert the bag to mix the solution; do not shake.[5]
-
-
Storage of Prepared Solution :
| Parameter | Condition | Duration | Citations |
| Unopened Vial Storage | Refrigerated, protected from light | 2°C to 8°C (36°F to 46°F) | [7][8] |
| Prepared Solution Storage | Room Temperature | Up to 8 hours | [5][6] |
| Refrigerated, protected from light | Up to 24 hours | [5] |
Disposal Plan
Proper disposal of LAG-3 inhibitors and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Procedures:
-
High-Risk mAbs : The disposal of high-risk monoclonal antibodies should be in accordance with cytotoxic waste guidelines.[9]
-
Low to Medium-Risk mAbs : For mAbs considered to have a low or medium risk, disposal should follow standard clinical waste guidelines.[9]
-
Spills : In the event of a spill, manage it according to the Safety Data Sheet (SDS) and protocols for cytotoxic agents. If the LAG-3 inhibitor is conjugated to a cytotoxic agent, a cytotoxic spill kit will be necessary.[9] For spills of Relatlimab, the area should be cleaned with a suitable absorbent material, decontaminated with alcohol, and the waste disposed of according to hazardous material regulations.[10][11]
-
Unused Reagents : All unused reagents must be disposed of in compliance with local, state, and federal regulations.[12]
By adhering to these safety and logistical guidelines, research professionals can mitigate the risks associated with handling LAG-3 inhibitors and ensure a safe laboratory environment.
References
- 1. pppmag.com [pppmag.com]
- 2. simplivia.com [simplivia.com]
- 3. cosa.org.au [cosa.org.au]
- 4. Risk assessment of preparation of monoclonal antibodies – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. Preparation & Administration | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 6. oncodaily.com [oncodaily.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. biogenex.com [biogenex.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
